molecular formula C4H9BrO B043962 2-Bromoethyl ethyl ether CAS No. 592-55-2

2-Bromoethyl ethyl ether

Cat. No.: B043962
CAS No.: 592-55-2
M. Wt: 153.02 g/mol
InChI Key: MMYKTRPLXXWLBC-UHFFFAOYSA-N
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Description

2-Bromoethyl ethyl ether is a valuable alkylating agent and a versatile bifunctional building block in advanced organic synthesis. Its primary research utility stems from the presence of both a bromo group and an ether linkage, which allows it to act as an efficient linker for introducing the 2-ethoxyethyl moiety into target molecules. Researchers extensively employ this compound in the synthesis of complex heterocycles, functionalized polymers, and novel materials. Its mechanism of action typically involves nucleophilic substitution (SN2), where the bromine atom serves as a good leaving group, enabling the alkylation of various nucleophiles such as amines, thiols, and stabilized carbons. This reactivity is crucial in medicinal chemistry for creating compound libraries and in materials science for developing modified surfaces and cross-linked polymeric networks. Due to its structure, it is particularly useful for creating hydrophilic spacers in probe design and for the functionalization of nanoparticles. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-2-ethoxyethane
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InChI

InChI=1S/C4H9BrO/c1-2-6-4-3-5/h2-4H2,1H3
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InChI Key

MMYKTRPLXXWLBC-UHFFFAOYSA-N
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Canonical SMILES

CCOCCBr
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Molecular Formula

C4H9BrO
Record name 2-BROMOETHYL ETHYL ETHER
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DSSTOX Substance ID

DTXSID2060464
Record name Ethane, 1-bromo-2-ethoxy-
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Molecular Weight

153.02 g/mol
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Physical Description

2-bromoethyl ethyl ether appears as a colorless liquid. Vapors are heavier than air., Colorless liquid; [CAMEO]
Record name 2-BROMOETHYL ETHYL ETHER
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CAS No.

592-55-2
Record name 2-BROMOETHYL ETHYL ETHER
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Record name 1-Bromo-2-ethoxyethane
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Record name 1-BROMO-2-ETHOXYETHANE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthesis mechanisms for 2-bromoethyl ethyl ether, a valuable reagent in organic synthesis. The information presented herein is intended for a technical audience and focuses on the core chemical principles, experimental protocols, and quantitative data associated with its preparation.

Introduction

This compound (CAS 592-55-2) is a bifunctional organic molecule featuring both an ether linkage and a reactive bromine atom.[1] This structure makes it a useful alkylating agent for introducing the 2-ethoxyethyl group in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals.[2][3] This guide will explore the two most prevalent and practical synthetic routes to this compound: the bromination of 2-ethoxyethanol (B86334) and the Williamson ether synthesis.

Synthesis Mechanisms and Experimental Protocols

Synthesis from 2-Ethoxyethanol

The conversion of 2-ethoxyethanol to this compound is a direct and common method. This is typically achieved through nucleophilic substitution of the hydroxyl group using a brominating agent. The most frequently cited reagent for this transformation is phosphorus tribromide (PBr₃).[4]

Mechanism: The reaction proceeds via the initial reaction of the alcohol with phosphorus tribromide to form a good leaving group, a dibromophosphite ester. The bromide ion, now a potent nucleophile, then attacks the carbon atom bearing the leaving group in an Sₙ2 fashion, displacing the leaving group and forming the desired alkyl bromide.

Experimental Protocol:

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to handle any evolving HBr. The entire apparatus should be dried and maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Procedure:

    • 2-Ethoxyethanol is charged into the reaction flask.

    • The flask is cooled in an ice bath.

    • Phosphorus tribromide is added dropwise from the dropping funnel with vigorous stirring, maintaining the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and then heated to reflux for several hours to ensure the reaction goes to completion.

    • The reaction mixture is cooled, and the crude product is isolated by distillation.

  • Purification: The distillate is washed sequentially with water, a dilute sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. The organic layer is then dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and purified by fractional distillation.[4]

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers.[5][6] It involves the reaction of an alkoxide with a primary alkyl halide. For the synthesis of this compound, two main pathways can be envisioned:

  • Pathway A: Reaction of sodium ethoxide with 1,2-dibromoethane.

  • Pathway B: Reaction of the sodium salt of 2-bromoethanol (B42945) with an ethylating agent (e.g., ethyl bromide).

Pathway A is more likely to result in a mixture of products, including the desired product and bis(2-ethoxy)ethane, due to the potential for a second substitution reaction. Pathway B is therefore the more controlled and preferred route.

Mechanism: The reaction is a classic Sₙ2 nucleophilic substitution.[6] First, the alcohol (2-bromoethanol) is deprotonated by a strong base (e.g., sodium hydride or sodium hydroxide) to form a nucleophilic alkoxide. This alkoxide then attacks the electrophilic carbon of the ethylating agent, displacing the halide leaving group and forming the ether linkage.[7][8]

Experimental Protocol (Pathway B):

  • Reaction Setup: A dry, multi-necked round-bottom flask is fitted with a reflux condenser, a mechanical stirrer, and an addition funnel, all under an inert atmosphere.

  • Procedure:

    • A solution of 2-bromoethanol is prepared in a suitable aprotic solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF).[6]

    • A strong base, such as sodium hydride (NaH), is carefully added to the solution to form the sodium salt of 2-bromoethanol.

    • The ethylating agent (e.g., ethyl bromide) is added dropwise to the reaction mixture.

    • The mixture is heated to reflux for several hours until the reaction is complete (monitoring by TLC or GC is recommended).

    • The reaction is cooled to room temperature and quenched by the careful addition of water.

  • Purification: The product is extracted into an organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with water and brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure. The crude product is then purified by fractional distillation.[9]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₄H₉BrO[1]
Molecular Weight 153.02 g/mol [10]
Boiling Point 125-127 °C at 1013 hPa[3][10]
Density 1.35 g/cm³ at 20 °C[10]
Flash Point 21 °C[10]
Refractive Index (n²⁰/D) 1.445[3]

Mandatory Visualizations

Synthesis Mechanisms

Synthesis_Mechanisms cluster_0 Synthesis from 2-Ethoxyethanol cluster_1 Williamson Ether Synthesis (Pathway B) Ethox 2-Ethoxyethanol Intermediate1 ROPBr2 Intermediate Ethox->Intermediate1 Reaction PBr3 PBr3 Product1 This compound Intermediate1->Product1 SN2 attack by Br- Bromoethanol 2-Bromoethanol Alkoxide Sodium 2-bromoethoxide Bromoethanol->Alkoxide Deprotonation Base Base (e.g., NaH) Product2 This compound Alkoxide->Product2 SN2 Reaction EtBr Ethyl Bromide

Caption: Overview of the two primary synthesis mechanisms for this compound.

Experimental Workflow

Experimental_Workflow cluster_workflow General Experimental Workflow start Reaction Setup (Inert Atmosphere) reagents Addition of Reagents start->reagents reaction Reaction (Heating/Reflux) reagents->reaction quench Quenching/Workup reaction->quench extraction Extraction with Organic Solvent quench->extraction wash Washing (Water, Brine) extraction->wash dry Drying (e.g., MgSO4) wash->dry filter Filtration dry->filter evaporation Solvent Evaporation filter->evaporation distillation Purification (Fractional Distillation) evaporation->distillation end Characterization distillation->end

Caption: A generalized workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of 2-Bromoethyl ethyl ether, a key reagent in organic synthesis. It covers its chemical identity, physicochemical properties, safety and handling protocols, and applications. A detailed, representative experimental protocol is included to illustrate its practical use, accompanied by a workflow visualization.

Chemical Identification and Properties

This compound is an organic compound valued for its role as an intermediate and alkylating agent in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.[1][2] Its utility stems from the presence of a reactive bromine atom, which serves as a good leaving group in nucleophilic substitution reactions, allowing for the introduction of the 2-ethoxyethyl group onto various substrates.[3]

Table 1: Chemical Identifiers for this compound

Identifier Value
CAS Number 592-55-2[4][5][6]
IUPAC Name 1-bromo-2-ethoxyethane[6]
Synonyms 2-Bromodiethyl ether, 2-Ethoxyethyl bromide[7][8]
Molecular Formula C₄H₉BrO[3][6][8]
Linear Formula BrCH₂CH₂OC₂H₅[5]
EC Number 209-763-6[5][8]

| PubChem CID | 61141[9] |

Table 2: Physicochemical Properties of this compound

Property Value
Molecular Weight 153.02 g/mol [5][9]
Appearance Colorless to light yellow or brown liquid[1][6]
Boiling Point 125 - 127 °C (at 1013 hPa)[4][10]
Density 1.357 g/cm³ (at 25 °C)[4][8]
Flash Point 21 °C / 69.8 °F[4][10]
Refractive Index 1.445 (at 20 °C)[8]

| Water Solubility | Slightly soluble[8][11] |

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols. It is a highly flammable liquid and vapor.[4][12] Exposure may cause skin, eye, and respiratory irritation.[12] Inhalation or absorption through the skin may lead to toxic effects.[1][9]

Table 3: GHS Hazard Information

Category Information
Signal Word Danger[12]
Pictograms GHS02 (Flame), GHS07 (Exclamation Mark)
Hazard Statements H225: Highly flammable liquid and vapour.[4][12] H315: Causes skin irritation.[12] H319: Causes serious eye irritation.[12] H335: May cause respiratory irritation.[12]

| Precautionary Statements | P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[10][12] P233: Keep container tightly closed.[4][12] P280: Wear protective gloves/protective clothing/eye protection/face protection.[10][12] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][12] P403+P235: Store in a well-ventilated place. Keep cool.[4][12] |

Handling and Storage: Handle in a well-ventilated area or under a fume hood.[10] All equipment must be grounded to prevent static discharge.[10][11] Use non-sparking tools.[4][10] Store in a cool, dry, well-ventilated place away from heat and ignition sources.[4][10][12] Keep containers tightly closed. Recommended storage is in a freezer to maintain quality.[8][10]

Table 4: Transportation Information

Regulation Details
UN Number UN2340[9][10]
Proper Shipping Name This compound[10]
Hazard Class 3 (Flammable Liquid)[9][10]

| Packing Group | II (Medium Danger)[9][10] |

Applications in Organic Synthesis

The primary application of this compound is as a versatile building block in organic synthesis.[1][] Its bifunctional nature—an ether linkage and a reactive alkyl bromide—makes it an excellent reagent for introducing the 2-ethoxyethyl moiety into molecules.

  • Alkylation Agent: The carbon-bromine bond is susceptible to nucleophilic attack, making it a potent alkylating agent for various nucleophiles, including alkoxides, phenoxides, amines, and thiolates. This is fundamental to the construction of more complex molecular architectures.[3]

  • Protecting Group Chemistry: The 2-ethoxyethyl group can be used as a protecting group for alcohols. While less common than other ether-based protecting groups, its introduction via this compound is a straightforward application of its reactivity.

Representative Experimental Protocol

This section details a representative procedure for the alkylation of a phenol (B47542) using this compound, a classic example of a Williamson ether synthesis.

Experiment: Synthesis of 1-Ethoxy-2-phenoxyethane

Principle: This synthesis involves the deprotonation of phenol by a base (sodium hydride) to form the more nucleophilic sodium phenoxide. The phenoxide then displaces the bromide ion from this compound in an Sₙ2 reaction to form the desired ether product.

Materials and Equipment:

  • Phenol

  • This compound

  • Sodium hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser, nitrogen inlet, dropping funnel

  • Rotary evaporator

  • Standard glassware for extraction and purification

Procedure:

  • Reaction Setup: A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet is charged with sodium hydride (1.1 equivalents). The system is flushed with dry nitrogen.

  • Solvent Addition: Anhydrous THF (100 mL) is added to the flask via cannula. The suspension is cooled to 0 °C in an ice bath.

  • Phenoxide Formation: A solution of phenol (1.0 equivalent) in 25 mL of anhydrous THF is added dropwise to the stirred NaH suspension over 30 minutes. The mixture is allowed to warm to room temperature and stirred for an additional 30 minutes until hydrogen gas evolution ceases.

  • Alkylation: A solution of this compound (1.05 equivalents) in 20 mL of anhydrous THF is added dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring: The mixture is heated to reflux and the reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting phenol is consumed (typically 4-6 hours).

  • Quenching: After completion, the reaction is cooled to 0 °C and cautiously quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution to destroy any unreacted NaH.

  • Work-up and Extraction: The mixture is transferred to a separatory funnel. The organic layer is separated, and the aqueous layer is extracted twice with ethyl acetate. The combined organic layers are washed with water, followed by brine.

  • Drying and Concentration: The organic phase is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil is purified by flash column chromatography on silica (B1680970) gel to yield the pure 1-ethoxy-2-phenoxyethane.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Experimental Workflow Visualization

The following diagram illustrates the key stages of the Williamson ether synthesis protocol described above.

G cluster_prep Preparation & Deprotonation cluster_reaction Alkylation Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep 1. Assemble dry glassware under Nitrogen atmosphere add_nah 2. Charge flask with NaH and anhydrous THF prep->add_nah cool_0c 3. Cool suspension to 0 °C add_nah->cool_0c add_phenol 4. Add Phenol solution dropwise (Forms Sodium Phenoxide) cool_0c->add_phenol add_reagent 5. Add this compound add_phenol->add_reagent reflux 6. Heat to reflux and monitor by TLC add_reagent->reflux quench 7. Cool to 0 °C and quench with aq. NH4Cl reflux->quench extract 8. Aqueous work-up and extraction quench->extract dry 9. Dry with MgSO4 and concentrate extract->dry purify 10. Purify by column chromatography dry->purify analysis 11. Characterize product (NMR, MS) purify->analysis

Caption: Workflow for the synthesis of 1-Ethoxy-2-phenoxyethane.

References

An In-depth Technical Guide on the Physical Properties of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether, systematically known as 1-bromo-2-ethoxyethane, is a halogenated ether with significant applications in organic synthesis, serving as a key intermediate in the production of pharmaceuticals and other fine chemicals. A thorough understanding of its physical properties is paramount for its safe handling, application in synthetic protocols, and for the design and optimization of chemical processes. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with detailed experimental protocols for their determination and a visual representation of its chemical structure.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These values are critical for predicting its behavior in various experimental and industrial settings.

PropertyValueUnitsNotes
Molecular Formula C4H9BrO--
Molecular Weight 153.02 g/mol [1][2][3]
Appearance Colorless to light brown liquid-[4]
Boiling Point 125 - 150°CReported values vary, with some sources citing 125-127 °C and others 149-150 °C.[1][4][5]
Density 1.357g/mL at 25 °C[1][4][5]
Refractive Index 1.445nD at 20 °C[1][4][5][6]
Solubility Slightly soluble in water. Soluble in organic solvents.-[7]
Melting Point Not available°C-

Chemical Structure

The molecular structure of this compound is fundamental to its physical and chemical properties.

Figure 1: Chemical structure of this compound.

Experimental Protocols

The determination of the physical properties of liquid chemicals like this compound should follow standardized methodologies to ensure accuracy and reproducibility. The following protocols are based on the Organization for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals.

Determination of Boiling Point (OECD Guideline 103)

The boiling point of a liquid is the temperature at which its vapor pressure equals the atmospheric pressure. Several methods can be employed for this determination.

1. Ebulliometer Method:

  • An ebulliometer, an apparatus designed for precise boiling point measurements, is filled with the test substance.

  • The substance is heated, and the temperature of the boiling liquid and its vapor are measured simultaneously.

  • The boiling point is recorded when the two temperatures are equal and remain constant.

2. Dynamic Method:

  • The vapor pressure of the substance is measured at various temperatures.

  • A graph of vapor pressure versus temperature is plotted.

  • The boiling point is the temperature at which the vapor pressure curve intersects the ambient atmospheric pressure.

3. Distillation Method:

  • The substance is placed in a distillation flask and heated.

  • The temperature of the vapor that distills is recorded as the boiling point. This method is suitable for determining the boiling range of mixtures.

Determination of Density (OECD Guideline 109)

Density is the mass per unit volume of a substance. For liquids, several accurate methods are available.

1. Pycnometer Method:

  • A pycnometer, a glass flask with a precise volume, is weighed empty.

  • It is then filled with the test substance and weighed again.

  • The density is calculated by dividing the mass of the substance by the volume of the pycnometer.

2. Oscillating Densimeter Method:

  • A U-shaped tube is filled with the test substance and subjected to oscillation.

  • The instrument measures the frequency of oscillation, which is related to the density of the liquid.

  • The density is calculated by the instrument based on a prior calibration with standards of known density.

3. Hydrostatic Balance Method:

  • A body of known volume is weighed in air and then when immersed in the test liquid.

  • The difference in weight is used to calculate the buoyant force, from which the density of the liquid can be determined.

Determination of Refractive Index

The refractive index is a measure of how much light bends, or refracts, when it passes through a substance. It is a characteristic property of a substance and is sensitive to temperature and the wavelength of light used.

1. Abbe Refractometer Method:

  • A few drops of the liquid sample are placed on the prism of an Abbe refractometer.

  • Light of a specific wavelength (typically the sodium D-line, 589 nm) is passed through the sample.

  • The refractometer measures the angle at which the light is refracted, and this is converted to a refractive index value.

  • The temperature of the prism and the sample must be carefully controlled, as the refractive index is temperature-dependent.[8]

Conclusion

This technical guide provides essential data and methodologies for the physical characterization of this compound. Adherence to standardized experimental protocols is crucial for obtaining reliable and comparable data, which is fundamental for the safe and effective use of this chemical in research and industrial applications. The provided information serves as a valuable resource for professionals in the fields of chemistry and drug development.

References

An In-depth Technical Guide to the Chemical Structure and Bonding of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, bonding, and properties of 2-Bromoethyl ethyl ether (IUPAC name: 1-bromo-2-ethoxyethane). This bifunctional molecule, containing both an ether linkage and a reactive alkyl bromide, serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical compounds and other complex organic molecules. This document details its physicochemical properties, spectroscopic signature, and typical reactivity, supported by experimental protocols and data presented in a clear, tabular format for ease of reference.

Chemical Structure and Identification

This compound is a haloalkane ether with the chemical formula C₄H₉BrO. The molecule consists of an ethyl group and a bromoethyl group linked by an oxygen atom. The presence of the electronegative bromine atom and the ether oxygen atom significantly influences the molecule's polarity and reactivity.

The primary structure features sp³ hybridized carbon atoms forming a flexible aliphatic chain. The C-O-C bond angle of the ether linkage is approximately 110-112°, characteristic of dialkyl ethers. The carbon-bromine bond is the most reactive site for nucleophilic attack.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name 1-bromo-2-ethoxyethane[1]
CAS Number 592-55-2[1]
Molecular Formula C₄H₉BrO[2]
Molecular Weight 153.02 g/mol [2]
SMILES CCOCCBr[1]
InChIKey MMYKTRPLXXWLBC-UHFFFAOYSA-N[3]

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature. It is a flammable liquid and should be handled with appropriate safety precautions. Its physical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Appearance Colorless to light brown liquid
Boiling Point 149-150 °C
Density 1.357 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.445
Flash Point 21 °C (69.8 °F)[2]
Solubility Soluble in many organic solvents

Spectroscopic Data

The structural features of this compound can be elucidated through various spectroscopic techniques.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is characterized by three distinct signals corresponding to the different proton environments in the molecule.

Table 3: ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
~3.75Triplet2H-O-CH₂ -CH₂-Br~6.0
~3.55Quartet2H-O-CH₂ -CH₃~7.0
~3.45Triplet2H-O-CH₂-CH₂ -Br~6.0
~1.20Triplet3H-O-CH₂-CH₃ ~7.0
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum shows four signals, corresponding to the four unique carbon atoms in the molecule.

Table 4: ¹³C NMR Spectral Data for this compound

Chemical Shift (δ, ppm)Assignment
~70.5-O-C H₂-CH₂-Br
~66.5-O-C H₂-CH₃
~30.0-O-CH₂-C H₂-Br
~15.0-O-CH₂-C H₃
Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for the C-O and C-Br bonds.

Table 5: Key IR Absorption Bands for this compound

Wavenumber (cm⁻¹)Bond Vibration
2975-2850C-H stretch (alkane)
1120-1085C-O-C stretch (ether)
650-550C-Br stretch
Mass Spectrometry (MS)

The mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns. Due to the presence of bromine, isotopic peaks (M and M+2) of nearly equal intensity are observed for bromine-containing fragments.

Table 6: Major Mass Spectral Fragments of this compound

m/zProposed Fragment
152/154[CH₃CH₂OCH₂CH₂Br]⁺ (Molecular Ion)
107/109[CH₂CH₂Br]⁺
73[CH₃CH₂OCH₂]⁺
45[CH₃CH₂O]⁺
29[CH₃CH₂]⁺

Chemical Bonding and Reactivity

The chemical behavior of this compound is dictated by the interplay of its two functional groups. The ether linkage is relatively stable under neutral and basic conditions. The carbon-bromine bond, however, is polarized, with the carbon atom being electrophilic. This makes it susceptible to nucleophilic substitution reactions (Sₙ2), which is the primary mode of reactivity for this compound.

The general reaction involves the displacement of the bromide ion by a nucleophile:

Nu⁻ + Br-CH₂CH₂-O-CH₂CH₃ → Nu-CH₂CH₂-O-CH₂CH₃ + Br⁻

Common nucleophiles include alkoxides, cyanides, azides, and thiolates.

Experimental Protocols

Synthesis of this compound via Williamson Ether Synthesis

This protocol describes the synthesis of this compound from 2-ethoxyethanol (B86334) and phosphorus tribromide.

Materials:

  • 2-Ethoxyethanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, dropping funnel, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

  • In a fume hood, place 2-ethoxyethanol in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask in an ice bath.

  • Slowly add phosphorus tribromide (1/3 molar equivalent) dropwise to the cooled and stirred 2-ethoxyethanol, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture to room temperature and pour it onto crushed ice in a beaker.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and remove the solvent by rotary evaporation.

  • Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.

Nucleophilic Substitution Reaction with Sodium Azide (B81097)

This protocol details a typical Sₙ2 reaction of this compound with sodium azide to form 2-azidoethyl ethyl ether.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Diethyl ether

  • Deionized water

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel

Procedure:

  • In a round-bottom flask, dissolve sodium azide in anhydrous DMF.

  • Add this compound to the solution.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and wash with deionized water to remove residual DMF.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and remove the solvent under reduced pressure to yield the crude 2-azidoethyl ethyl ether, which can be further purified by distillation if necessary.

Visualizations

Williamson Ether Synthesis Pathway

The following diagram illustrates the synthetic pathway for this compound from 2-ethoxyethanol.

Williamson_Ether_Synthesis Reactant1 2-Ethoxyethanol (CH3CH2OCH2CH2OH) Product This compound (CH3CH2OCH2CH2Br) Reactant1->Product Bromination Reactant2 Phosphorus Tribromide (PBr3) Reactant2->Product Byproduct Phosphorous Acid (H3PO3)

Synthesis of this compound.
Nucleophilic Substitution Workflow

This diagram outlines the general workflow for a nucleophilic substitution reaction using this compound.

Nucleophilic_Substitution_Workflow cluster_prep Reaction Setup cluster_workup Workup cluster_purify Purification Start Dissolve Nucleophile in Solvent Add_Substrate Add 2-Bromoethyl Ethyl Ether Start->Add_Substrate Heat Heat and Stir Add_Substrate->Heat Quench Quench Reaction Heat->Quench Extract Extract with Organic Solvent Quench->Extract Wash Wash Organic Layer Extract->Wash Dry Dry Organic Layer Wash->Dry Evaporate Solvent Evaporation Dry->Evaporate Purify Purify Product (e.g., Distillation) Evaporate->Purify End Isolated Product Purify->End

General Experimental Workflow.

References

An In-depth Technical Guide on the Reactivity of 2-Bromoethyl Ethyl Ether with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the reactivity of 2-bromoethyl ethyl ether with a range of nucleophiles. As a primary alkyl halide, this compound is an important building block in organic synthesis, particularly in the formation of ethers, amines, and thioethers through nucleophilic substitution reactions. This document details the underlying reaction mechanisms, presents available quantitative data, outlines detailed experimental protocols for key reactions, and provides visualizations of reaction pathways and experimental workflows. The information herein is intended to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this compound in synthetic applications.

Core Concepts: Reactivity of this compound

This compound (BrCH₂CH₂OCH₂CH₃) is a bifunctional molecule featuring a reactive carbon-bromine bond and an ether linkage. The primary nature of the alkyl bromide makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions.[1] In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom bearing the bromine atom in a concerted manner, leading to the displacement of the bromide leaving group and the formation of a new bond with the nucleophile.[2]

The general mechanism for the SN2 reaction of this compound with a generic nucleophile (Nu⁻) is depicted below:

SN2_Mechanism reagents Nu⁻ + BrCH₂CH₂OCH₂CH₃ transition_state [Nu---CH₂(Br)---CH₂OCH₂CH₃]⁻ reagents->transition_state Backside Attack products NuCH₂CH₂OCH₂CH₃ + Br⁻ transition_state->products Leaving Group Departure

Figure 1: General SN2 reaction mechanism.

The rate of this reaction is dependent on the concentration of both the this compound and the nucleophile, following second-order kinetics (Rate = k[BrCH₂CH₂OCH₂CH₃][Nu⁻]).[3] The reactivity of the nucleophile plays a crucial role, with stronger nucleophiles leading to faster reaction rates.[4]

Reactivity with Various Nucleophiles: A Quantitative Overview

While specific kinetic data for the reaction of this compound with a wide array of nucleophiles is not extensively documented in publicly available literature, the reactivity can be inferred from analogous primary alkyl halides. The following table summarizes the expected reactivity and provides illustrative quantitative data based on similar reactions.

Nucleophile ClassExample NucleophileProduct TypeExpected ReactivityIllustrative Yield (%)Reference Reaction
Oxygen Nucleophiles Sodium Ethoxide (NaOEt)EtherHigh85-95Williamson Ether Synthesis[5]
Sodium Phenoxide (NaOPh)Aryl EtherModerate to High80-90Williamson Ether Synthesis[1][6]
Nitrogen Nucleophiles Piperidine (B6355638)Tertiary AmineHigh70-85Alkylation of Amines[7]
Potassium PhthalimideProtected Primary AmineModerate70-85Gabriel Synthesis[6][8]
Sodium Azide (NaN₃)Alkyl AzideHigh>90Azide Synthesis
Sulfur Nucleophiles Sodium Thiophenoxide (NaSPh)ThioetherVery High>95Thioether Synthesis
Carbon Nucleophiles Sodium Cyanide (NaCN)NitrileModerate60-75Cyanide Alkylation[9]

Note: The yields presented are illustrative and can vary significantly based on reaction conditions such as solvent, temperature, and reaction time.

Detailed Experimental Protocols

This section provides detailed methodologies for key reactions of this compound with representative nucleophiles.

Williamson Ether Synthesis: Reaction with Sodium Ethoxide

This protocol describes the synthesis of 1,2-diethoxyethane.

Materials and Reagents:

Procedure:

  • In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal to anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon) to prepare a solution of sodium ethoxide.

  • Once all the sodium has reacted and the solution has cooled to room temperature, add this compound dropwise to the stirred sodium ethoxide solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by fractional distillation to obtain 1,2-diethoxyethane.

Synthesis of a Tertiary Amine: Reaction with Piperidine

This protocol details the synthesis of 1-(2-ethoxyethyl)piperidine.

Materials and Reagents:

  • This compound

  • Piperidine

  • Potassium carbonate

  • Acetonitrile

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve this compound and an excess of piperidine in acetonitrile.

  • Add potassium carbonate to the mixture to act as a base to neutralize the HBr formed.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove potassium carbonate and piperidinium (B107235) bromide.

  • Concentrate the filtrate under reduced pressure to remove the solvent and excess piperidine.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify the product by vacuum distillation.

Thioether Synthesis: Reaction with Sodium Thiophenoxide

This protocol describes the synthesis of 2-ethoxyethyl phenyl sulfide.

Materials and Reagents:

  • This compound

  • Thiophenol

  • Sodium hydroxide (B78521)

  • Ethanol

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve thiophenol in ethanol.

  • Add a solution of sodium hydroxide in ethanol to the thiophenol solution to form sodium thiophenoxide in situ.

  • To this solution, add this compound dropwise at room temperature.

  • Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction by TLC or GC.

  • Once the reaction is complete, remove the ethanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution to obtain the crude thioether.

  • Purify the product by column chromatography on silica (B1680970) gel or by vacuum distillation.

Experimental Workflow and Monitoring

A generalized workflow for conducting and monitoring the SN2 reaction of this compound is presented below. The progress of these reactions can be effectively monitored by techniques such as Thin-Layer Chromatography (TLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy.[10][11]

Experimental_Workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up & Purification A Dissolve Nucleophile in Solvent B Add 2-Bromoethyl ethyl ether A->B C Heat/Stir B->C D TLC Analysis C->D E GC/GC-MS Analysis F NMR Spectroscopy G Quench Reaction F->G H Extraction G->H I Drying & Solvent Removal H->I J Purification (Distillation/Chromatography) I->J K K J->K Characterization (NMR, IR, MS)

Figure 2: Generalized experimental workflow.

Monitoring Techniques:

  • TLC: A simple and rapid technique to qualitatively follow the disappearance of the starting material and the appearance of the product.

  • GC/GC-MS: Provides quantitative information on the conversion of reactants to products and can be used to identify byproducts.[12][13][14]

  • NMR Spectroscopy: Allows for in-situ monitoring of the reaction by observing the change in the signals of the reactants and products over time, enabling the determination of reaction kinetics.[10][15][16][17]

Conclusion

This compound is a versatile reagent that readily undergoes SN2 reactions with a variety of nucleophiles to form a diverse range of functionalized products. Understanding its reactivity profile and having access to robust experimental protocols are crucial for its effective application in research and development. This guide provides a foundational understanding and practical methodologies to aid scientists in leveraging the synthetic potential of this valuable chemical intermediate. While specific quantitative kinetic data remains an area for further investigation, the principles and protocols outlined herein offer a solid framework for the successful implementation of this compound in organic synthesis.

References

Solubility Profile of 2-Bromoethyl Ethyl Ether in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Bromoethyl ethyl ether (CAS No. 592-55-2), a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a qualitative summary of its solubility in common organic solvents, alongside a detailed experimental protocol for determining precise solubility values. This guide is intended to be a valuable resource for laboratory researchers and professionals in the field of drug development and organic synthesis, enabling informed solvent selection and experimental design.

Introduction

This compound, a colorless to pale yellow liquid, is a bifunctional compound featuring both an ether linkage and a reactive bromine atom.[1] This structure imparts a moderate polarity, making it a versatile reagent in organic synthesis. A thorough understanding of its solubility in various organic solvents is crucial for its effective use in reaction media, purification processes, and formulation development. This guide summarizes the available qualitative solubility information and provides a robust experimental framework for researchers to determine quantitative solubility data tailored to their specific laboratory conditions.

Qualitative Solubility of this compound

Based on available chemical literature and safety data sheets, this compound is generally described as being soluble in a range of common organic solvents.[1][2][3] Its hydrophobic ethyl group and the polarizable bromine atom contribute to its miscibility with many organic media. Conversely, it is reported to be slightly soluble or insoluble in water.[3][4]

The principle of "like dissolves like" suggests that this compound will exhibit good solubility in solvents of similar polarity. As a moderately polar molecule, it is expected to be miscible with polar aprotic solvents and many polar protic solvents, as well as some nonpolar solvents where dispersion forces can play a significant role.

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

Solvent ClassSolventQualitative Solubility/Miscibility
Alcohols EthanolSoluble/Miscible[2]
MethanolExpected to be Soluble/Miscible
Ketones AcetoneSoluble/Miscible[2]
Ethers Diethyl EtherSoluble/Miscible[5]
Tetrahydrofuran (THF)Expected to be Soluble/Miscible
Halogenated DichloromethaneExpected to be Soluble/Miscible
Solvents ChloroformExpected to be Soluble/Miscible
Aromatic TolueneExpected to be Soluble/Miscible
Hydrocarbons BenzeneExpected to be Soluble/Miscible
Aliphatic HexaneExpected to be Soluble/Miscible
Hydrocarbons HeptaneExpected to be Soluble/Miscible
Amides Dimethylformamide (DMF)Expected to be Soluble/Miscible
Sulfoxides Dimethyl Sulfoxide (DMSO)Expected to be Soluble/Miscible

Note: "Expected to be Soluble/Miscible" is based on the general principle of "like dissolves like" and the known solubility of similar haloalkanes in these solvents.[6][7][8] Researchers should verify these qualitative assessments experimentally.

Experimental Protocol for Quantitative Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following method is a general guideline that can be adapted for various organic solvents and temperature conditions.

Objective: To determine the quantitative solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (of known purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

  • Gas chromatograph (GC) or other suitable analytical instrument

  • Vials with airtight caps

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a vial. The presence of undissolved solute is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • Once equilibrium is established, cease agitation and allow the undissolved solute to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed pipette to avoid precipitation due to temperature changes.

    • Immediately filter the collected supernatant through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended microparticles.

    • Determine the mass of the collected saturated solution.

  • Analysis:

    • Dilute the filtered saturated solution with a known volume of the same solvent to a concentration suitable for the analytical method.

    • Analyze the diluted solution using a calibrated analytical instrument (e.g., Gas Chromatography) to determine the concentration of this compound.

  • Data Calculation:

    • From the concentration of the diluted solution, calculate the concentration of the original saturated solution.

    • Express the solubility in desired units, such as grams of solute per 100 mL of solvent (g/100mL) or moles of solute per liter of solvent (mol/L).

Safety Precautions: this compound is a flammable liquid and may be harmful if inhaled or absorbed through the skin. All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation of Saturated Solution cluster_sampling Sample Collection and Preparation cluster_analysis Analysis cluster_calc Data Calculation prep1 Add excess this compound to solvent prep2 Seal vial and place in temperature-controlled shaker prep1->prep2 prep3 Agitate to reach equilibrium prep2->prep3 sample1 Cease agitation and allow to settle prep3->sample1 Equilibrium reached sample2 Withdraw supernatant sample1->sample2 sample3 Filter supernatant into volumetric flask sample2->sample3 analysis1 Dilute sample to known concentration sample3->analysis1 Prepared sample analysis2 Analyze using calibrated instrument (e.g., GC) analysis1->analysis2 calc1 Calculate concentration of saturated solution analysis2->calc1 Concentration data calc2 Express solubility in desired units calc1->calc2

Caption: Workflow for determining the solubility of this compound.

Conclusion

References

Spectroscopic Profile of 2-Bromoethyl Ethyl Ether: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromoethyl ethyl ether (CAS No. 592-55-2). The document details expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, outlines the experimental protocols for acquiring such spectra, and presents a logical workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. This data is based on the chemical structure and typical spectroscopic values for the functional groups present.

¹H NMR (Proton NMR) Data

Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
~3.71Triplet (t)2HBr-CH₂ -CH₂-O-
~3.59Triplet (t)2HBr-CH₂-CH₂ -O-
~3.52Quartet (q)2H-O-CH₂ -CH₃
~1.22Triplet (t)3H-O-CH₂-CH₃

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions.

¹³C NMR (Carbon NMR) Data

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) (ppm)Assignment
~70.5Br-CH₂-CH₂ -O-
~66.8-O-CH₂ -CH₃
~30.1Br-CH₂ -CH₂-O-
~15.1-O-CH₂-CH₃
IR (Infrared) Spectroscopy Data

Technique: Neat (liquid film)

Wavenumber (cm⁻¹)IntensityAssignment
2975-2860StrongC-H stretching (alkane)
1110-1050StrongC-O-C stretching (ether)
650-550StrongC-Br stretching
MS (Mass Spectrometry) Data

Technique: Electron Ionization (EI)

m/zRelative IntensityAssignment
152/154Low[M]⁺ (Molecular ion peak, bromine isotope pattern)
107/109Moderate[M - C₂H₅]⁺
59High[C₃H₇O]⁺ (base peak)
45Moderate[C₂H₅O]⁺
31Moderate[CH₃O]⁺
29Moderate[C₂H₅]⁺

Note: The presence of bromine results in a characteristic M/M+2 isotopic pattern with approximately equal intensity.

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra of this compound.

Methodology:

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 300 or 500 MHz).

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

  • ¹H NMR Acquisition:

    • Acquire the spectrum using a standard pulse sequence.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Apply a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Switch the spectrometer to the carbon frequency.

    • Use a proton-decoupled pulse sequence to simplify the spectrum to single lines for each carbon environment.

    • Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).

    • Acquire the spectrum for a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

    • Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain an IR spectrum of neat this compound.

Methodology:

  • Sample Preparation:

    • Ensure the salt plates (e.g., NaCl or KBr) are clean and dry.

    • Place a single drop of neat this compound onto the surface of one salt plate.

    • Carefully place the second salt plate on top, spreading the liquid into a thin, uniform film.

  • Instrument Setup:

    • Place the "sandwiched" salt plates into the sample holder of an FTIR spectrometer.

    • Ensure the instrument's sample compartment is closed.

  • Data Acquisition:

    • Collect a background spectrum of the empty sample compartment to subtract atmospheric interferences (e.g., CO₂, H₂O).

    • Acquire the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

    • The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

Objective: To obtain an electron ionization (EI) mass spectrum of this compound.

Methodology:

  • Sample Introduction:

    • Introduce a small amount of the volatile liquid sample into the mass spectrometer, often via a gas chromatography (GC) system or a direct insertion probe.

    • If using a GC, the sample is first vaporized and separated from any impurities.

  • Ionization:

    • In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

    • This causes the molecules to ionize and fragment in a reproducible manner.

  • Mass Analysis:

    • The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

    • The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection:

    • An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

    • The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow Spectroscopic Analysis Workflow for this compound cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound (Liquid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (Neat) Sample->IR MS Mass Spectrometry (EI) Sample->MS NMR_Data Chemical Shifts Multiplicity Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Ion Peak Fragmentation Pattern MS->MS_Data Structure Confirm Structure of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

An In-depth Technical Guide to the Thermochemical Properties of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical and thermochemical properties of 2-bromoethyl ethyl ether (CAS No. 592-55-2). Due to a lack of experimentally determined thermochemical data in publicly accessible literature, this document focuses on reported physical properties, outlines detailed experimental protocols for determining key thermochemical values, and presents data for structurally analogous compounds to provide a comparative context. Additionally, a common synthetic route is visualized to illustrate its chemical logic. This guide is intended to be a foundational resource for professionals in research and drug development who require a thorough understanding of this compound.

Introduction

This compound, with the chemical formula C4H9BrO, is a halogenated ether that serves as a versatile intermediate in organic synthesis. Its bifunctional nature, possessing both an ether linkage and a reactive bromine atom, makes it a valuable building block in the synthesis of more complex molecules, including pharmaceuticals and other specialty chemicals. A thorough understanding of its thermochemical properties, such as enthalpy of formation, entropy, and heat capacity, is crucial for process design, safety analysis, and reaction modeling. However, a comprehensive search of scientific databases and literature reveals a significant gap in experimentally determined thermochemical data for this specific compound. This guide aims to collate the available information and provide a framework for its experimental determination and estimation.

Physicochemical Properties

While core thermochemical data is scarce, a number of fundamental physicochemical properties have been reported, primarily in safety data sheets and by chemical suppliers. These properties are summarized in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C4H9BrO--INVALID-LINK--
Molecular Weight 153.02 g/mol --INVALID-LINK--
CAS Number 592-55-2--INVALID-LINK--
Appearance Colorless to light yellow liquid--INVALID-LINK--
Boiling Point 125 - 127 °C (at 1013 hPa)--INVALID-LINK--
Density 1.357 g/cm³ (at 25 °C)--INVALID-LINK--
Flash Point 21 °C--INVALID-LINK--
Refractive Index (n20/D) 1.445--INVALID-LINK--

Thermochemical Properties: A Lack of Experimental Data and a Path Forward

As of the latest literature review, no experimentally determined values for the standard enthalpy of formation (ΔfH°), standard molar entropy (S°), or heat capacity (Cp) of this compound have been published in readily accessible sources. This absence of data necessitates either experimental determination or computational estimation.

Comparative Data for Analogous Compounds

To provide context and a basis for estimation, the thermochemical properties of two structurally related compounds, diethyl ether and bromoethane (B45996), are presented in Table 2. Diethyl ether shares the ethyl ether functional group, while bromoethane contains the bromoethyl moiety.

Table 2: Thermochemical Properties of Diethyl Ether and Bromoethane

PropertyDiethyl Ether ((C2H5)2O)Bromoethane (C2H5Br)
Std. Enthalpy of Formation (liquid, 298.15 K) -271.2 ± 1.9 kJ/mol[1]-97.6 to -93.4 kJ/mol[2]
Standard Molar Entropy (liquid, 298.15 K) 253.5 J/(mol·K)[1]Not readily available
Heat Capacity (liquid, 298.15 K) 172.5 J/(mol·K)[1]105.8 J/(mol·K)[2]

These values can be used in group additivity methods or as benchmarks for computational models to estimate the corresponding properties for this compound.

Experimental Protocols for Thermochemical Data Determination

The following sections describe generalized experimental protocols for determining the key thermochemical properties of liquid organic compounds like this compound.

Determination of the Enthalpy of Combustion and Formation

The standard enthalpy of formation of an organic compound is typically determined indirectly from its enthalpy of combustion, measured using bomb calorimetry.

Principle: A known mass of the substance is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change is precisely measured. From this, the heat of combustion at constant volume (ΔcU) can be calculated. This is then converted to the enthalpy of combustion at constant pressure (ΔcH°), and finally, using Hess's Law and the known standard enthalpies of formation of the combustion products (CO2 and H2O), the standard enthalpy of formation of the compound (ΔfH°) is determined.

Experimental Workflow:

G Workflow for Determining Enthalpy of Formation cluster_prep Sample Preparation cluster_calorimetry Bomb Calorimetry cluster_analysis Data Analysis and Calculation prep1 Accurately weigh a sample of this compound (approx. 1g). prep2 Place the sample in a crucible. prep1->prep2 prep3 Attach a fuse wire of known length and mass. prep2->prep3 cal1 Place the crucible in the bomb head. prep3->cal1 cal2 Add a small, known amount of distilled water to the bomb. cal1->cal2 cal3 Seal the bomb and pressurize with excess pure oxygen (approx. 30 atm). cal2->cal3 cal4 Immerse the bomb in a known mass of water in the calorimeter jacket. cal3->cal4 cal5 Allow the system to reach thermal equilibrium and record the initial temperature (T_initial). cal4->cal5 cal6 Ignite the sample via the fuse wire. cal5->cal6 cal7 Record the temperature at regular intervals until a maximum temperature (T_final) is reached and the system begins to cool. cal6->cal7 ana1 Determine the corrected temperature rise (ΔT). cal7->ana1 ana2 Calculate the total heat released (q_total) using the heat capacity of the calorimeter. ana1->ana2 ana3 Correct for the heat of combustion of the fuse wire and the formation of nitric acid. ana2->ana3 ana4 Calculate the heat of combustion at constant volume (ΔcU). ana3->ana4 ana5 Convert ΔcU to the enthalpy of combustion at constant pressure (ΔcH°). ana4->ana5 ana6 Use Hess's Law to calculate the standard enthalpy of formation (ΔfH°). ana5->ana6

Caption: Workflow for determining the enthalpy of formation.

Key Considerations for Organobromine Compounds:

  • The combustion products will include not only carbon dioxide and water but also bromine and hydrogen bromide. The final state of these bromine-containing products must be carefully analyzed and accounted for in the thermochemical calculations.

  • Specialized bomb materials that are resistant to corrosion by the acidic combustion products may be required.

Synthesis Pathway

This compound is commonly synthesized via the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide.

G Williamson Ether Synthesis of this compound cluster_reactants Reactants cluster_products Products r1 Sodium Ethoxide (CH3CH2ONa) reaction SN2 Reaction r1->reaction r2 1,2-Dibromoethane (B42909) (BrCH2CH2Br) r2->reaction p1 This compound (CH3CH2OCH2CH2Br) p2 Sodium Bromide (NaBr) reaction->p1 reaction->p2

Caption: Synthesis of this compound.[3][4]

In this pathway, sodium ethoxide acts as the nucleophile, attacking one of the electrophilic carbon atoms of 1,2-dibromoethane in an SN2 reaction.[3][4] This results in the displacement of a bromide ion and the formation of the ether linkage.

Computational Approaches to Thermochemical Properties

In the absence of experimental data, computational chemistry provides a powerful tool for estimating thermochemical properties.

Ab Initio Calculations: High-level ab initio quantum chemical methods can be employed to calculate the gas-phase standard enthalpy of formation, entropy, and heat capacity. These methods solve the electronic Schrödinger equation to determine the energy of the molecule. By calculating the energies of the constituent elements in their standard states, the enthalpy of formation can be derived.

Workflow for Ab Initio Calculation:

G Ab Initio Calculation Workflow start Define Molecular Geometry of This compound opt Geometry Optimization start->opt freq Frequency Calculation opt->freq energy Single-Point Energy Calculation (High-Level Theory) freq->energy thermo Calculate Thermochemical Properties (ΔfH°, S°, Cp) energy->thermo

Caption: Workflow for computational thermochemistry.

Conclusion

While this compound is a valuable reagent in organic synthesis, a significant knowledge gap exists regarding its fundamental thermochemical properties. This guide has consolidated the available physicochemical data and provided a clear path forward for obtaining the missing information through established experimental techniques like bomb calorimetry. Furthermore, the inclusion of data for analogous compounds and an overview of computational methods offer valuable tools for estimation and modeling. The provided synthesis pathway and experimental workflows serve as a practical resource for researchers and professionals working with this compound. The determination of the thermochemical properties of this compound would be a valuable contribution to the chemical literature, aiding in the safer and more efficient design of chemical processes.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether is a valuable reagent in organic synthesis, frequently utilized in the introduction of the ethyl ethoxy ethyl group in the development of novel pharmaceutical compounds. However, its utility is accompanied by significant health and safety hazards that demand rigorous handling protocols. This technical guide provides a comprehensive overview of the safety and handling precautions for this compound, compiled from authoritative safety data sheets (SDS) and chemical safety resources. The information herein is intended to equip researchers, scientists, and drug development professionals with the knowledge necessary to mitigate risks and ensure a safe laboratory environment.

Physicochemical and Toxicological Properties

A thorough understanding of the inherent properties of this compound is fundamental to its safe handling. The following tables summarize its key physicochemical characteristics and available toxicological data.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Chemical Formula C4H9BrO[1]
Molecular Weight 153.02 g/mol [2]
CAS Number 592-55-2[3]
Appearance Colorless to light yellow or light brown liquid[4][5]
Boiling Point 125 - 127 °C (257 - 260.6 °F)[6]
Flash Point 21 °C (69.8 °F) - closed cup[2][6]
Density Not specified
Solubility Soluble in water[6][7]
Vapor Pressure Vapors are heavier than air[1][7]
Table 2: Toxicological Data for this compound
EndpointValueSpeciesNotesSource
Acute Oral Toxicity (LD50) > 2000 mg/kgNot specifiedBased on Acute Toxicity Estimate (ATE) data.[6]
Acute Dermal Toxicity (LD50) > 2000 mg/kgNot specifiedBased on Acute Toxicity Estimate (ATE) data.[6]
Acute Inhalation Toxicity (LC50) > 20 mg/lNot specifiedBased on Acute Toxicity Estimate (ATE) data.[6]
Skin Corrosion/Irritation Causes skin irritation.Not specifiedCategory 2.[4]
Serious Eye Damage/Irritation Causes serious eye irritation.Not specifiedCategory 2. A strong eye irritant.[1][4]
Respiratory Irritation May cause respiratory irritation.Not specified[3]
Carcinogenicity No component is identified as a probable, possible, or confirmed human carcinogen by IARC.Not applicable[8]

Note: The toxicological properties of this compound have not been fully investigated.[6][8] The provided acute toxicity data is based on estimations and should be interpreted with caution. Chronic exposure to alkyl ethers may lead to loss of appetite, excessive thirst, fatigue, and weight loss.[3]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 3: GHS Hazard Classification for this compound
Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Flammable Liquids 2H225: Highly flammable liquid and vapor.🔥Danger
Skin Corrosion/Irritation 2H315: Causes skin irritation.Warning
Serious Eye Damage/Irritation 2H319: Causes serious eye irritation.Warning
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) 3H335: May cause respiratory irritation.Warning

Sources:[1][3][4][8]

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is critical to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

Body PartProtectionSpecification
Eyes/Face Safety glasses with side-shields and a face shield.Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[8]
Skin Chemical-resistant gloves (e.g., Butyl rubber, Viton®).
Protective clothing.Long-sleeved lab coat.
Respiratory Respirator with an appropriate filter.Where risk assessment shows air-purifying respirators are appropriate, use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls.[8]
Engineering Controls
  • Work in a well-ventilated area, preferably in a certified chemical fume hood.[7]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[4]

  • All equipment used when handling the product must be grounded to prevent static discharge.[7][9]

Handling Procedures
  • Avoid contact with skin, eyes, and clothing.[5]

  • Do not breathe vapors or mist.[7]

  • Keep away from heat, sparks, open flames, and other ignition sources. No smoking.[4][8]

  • Use only non-sparking tools.[4]

  • Take precautionary measures against static discharges.[5]

  • When not in use, keep containers securely sealed.[4]

Storage Conditions
  • Store in a cool, dry, and well-ventilated area.[4][8]

  • Keep container tightly closed.[8]

  • Store in a flammable liquid storage cabinet.

  • Recommended storage temperature is between 2 - 8 °C.[8] Some sources recommend freezer storage.[5][6]

  • Store away from incompatible materials such as strong oxidizing agents and bases.[5][9]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Table 4: First Aid Measures
Exposure RouteFirst Aid ProtocolSource
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[3][8]
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower for at least 15 minutes. Wash off with soap and plenty of water. Consult a physician if irritation persists.[3][8]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Get medical attention.[3][4]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[8]
Accidental Release Measures
  • Small Spills:

    • Remove all sources of ignition.[4]

    • Absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a suitable container for disposal.[9]

    • Use non-sparking tools.[9]

  • Large Spills:

    • Evacuate personnel from the area.

    • Isolate the spill or leak area for at least 50 meters (150 feet) in all directions.[7]

    • Prevent entry into waterways, sewers, basements, or confined areas.[9]

    • A vapor-suppressing foam may be used to reduce vapors.[9]

Firefighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[8]

  • Unsuitable Extinguishing Media: Use of a direct water stream may be inefficient.[9]

  • Specific Hazards: Highly flammable liquid and vapor. Vapors may form explosive mixtures with air and can travel to a source of ignition and flash back.[1][9] Containers may explode when heated.[1][9]

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.[5][8]

Experimental Workflow and Safety Logic

Visualizing the workflow for handling hazardous chemicals and the logic behind safety precautions can reinforce best practices.

G cluster_prep Preparation and Planning cluster_handling Handling and Experimentation cluster_cleanup Cleanup and Disposal a Risk Assessment b Review SDS a->b c Gather Required PPE b->c d Prepare Engineering Controls (Fume Hood, etc.) c->d e Don PPE d->e Proceed to Handling f Ground Equipment e->f g Dispense Reagent in Fume Hood f->g h Perform Experiment g->h i Close Container Tightly h->i j Decontaminate Work Area i->j Proceed to Cleanup k Dispose of Waste in Accordance with Regulations j->k l Doff and Clean/Dispose of PPE k->l m Wash Hands Thoroughly l->m

Caption: Experimental Workflow for Handling this compound.

G hazards Hazards Highly Flammable Skin/Eye Irritant Respiratory Irritant controls Preventative Measures Engineering Controls (Fume Hood) Personal Protective Equipment (PPE) Proper Grounding and Non-Sparking Tools Strict Handling and Storage Protocols hazards:f0->controls:p2 hazards:f0->controls:p0 hazards:f1->controls:p1 hazards:f2->controls:p0 hazards:f2->controls:p1

Caption: Logical Relationship of Hazards and Preventative Measures.

Disposal Considerations

Chemical waste must be disposed of in accordance with local, regional, and national regulations.[6] this compound should be treated as hazardous waste. It may be possible to burn the chemical in a chemical incinerator equipped with an afterburner and scrubber, but this should be done with extreme care due to its high flammability.[8] It is recommended to contact a licensed professional waste disposal service to ensure proper disposal.[8]

Conclusion

While this compound is a potent tool in chemical synthesis, its hazardous properties necessitate a culture of safety and strict adherence to established protocols. By understanding its physicochemical properties, recognizing its hazards, utilizing appropriate protective equipment and engineering controls, and being prepared for emergencies, researchers can significantly mitigate the risks associated with its use. This guide serves as a foundational resource, but it is imperative to always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.

References

An In-depth Technical Guide to 2-Bromoethyl Ethyl Ether: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromoethyl ethyl ether (CAS No. 592-55-2), a key intermediate in organic synthesis. The document covers the historical context of its discovery, detailed modern synthesis protocols, extensive physicochemical and spectroscopic data, and its primary applications in the pharmaceutical and agrochemical industries. This guide is intended to be a valuable resource for researchers and professionals engaged in drug development and chemical synthesis, offering detailed experimental procedures and data for practical laboratory applications.

Introduction

This compound, systematically named 1-bromo-2-ethoxyethane, is a colorless to light brown liquid with the chemical formula C₄H₉BrO.[1][2] Its utility in organic chemistry stems from its bifunctional nature, possessing both a reactive bromine atom susceptible to nucleophilic substitution and a stable ether linkage. This makes it a valuable building block for the introduction of the ethoxyethyl group in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[2][3]

Historical Context and Discovery

While the specific first synthesis of this compound is not prominently documented, its discovery is intrinsically linked to the broader development of ether synthesis in the mid-19th century. The seminal work of Alexander Williamson in 1850 on the reaction between an alkoxide and an alkyl halide, now known as the Williamson ether synthesis, laid the theoretical and practical groundwork for the preparation of a vast array of symmetrical and unsymmetrical ethers.[4][5] This reaction was crucial in establishing the correct structure of ethers.[5] The synthesis of haloalkanes and their subsequent use in reactions like the Williamson synthesis became fundamental in organic chemistry, making the eventual preparation of compounds like this compound a logical progression of this foundational work.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below for easy reference.

PropertyValueReference(s)
IUPAC Name 1-bromo-2-ethoxyethane[6]
Synonyms 2-Ethoxyethyl bromide, 1-Bromo-3-oxapentane, β-bromoethyl ethyl ether[1]
CAS Number 592-55-2[1]
Molecular Formula C₄H₉BrO[1]
Molecular Weight 153.02 g/mol [1]
Appearance Clear colorless to brown liquid[1][2]
Boiling Point 149-150 °C at 750 mmHg[1][2]
Density 1.357 g/mL at 25 °C[1][2]
Refractive Index (n²⁰/D) 1.445[1][2]
Flash Point 21 °C (70 °F)[1]
Solubility Slightly soluble in water[1]
¹H NMR (90 MHz, CDCl₃) Signals corresponding to ethyl and bromoethyl protons[7]
IR Spectrum Characteristic C-O and C-Br stretching frequencies[8]
Mass Spectrum Molecular ion peak and fragmentation pattern consistent with the structure[8]

Synthesis of this compound

Two primary methods for the synthesis of this compound are presented below. The first is a well-established procedure from Organic Syntheses, and the second is based on the general principles of the Williamson ether synthesis.

Synthesis from 2-Ethoxyethanol and Phosphorus Tribromide

This method provides a reliable and detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

  • 2-Ethoxyethanol (Cellosolve), dried and distilled

  • Phosphorus tribromide (PBr₃)

  • Calcium chloride (CaCl₂)

  • Water

Equipment:

  • 2-liter three-necked flask

  • Mechanical stirrer

  • Reflux condenser

  • Dropping funnel

  • Distillation apparatus with a 25-cm fractionating column

  • 2-liter receiving flask

  • Separatory funnel

Procedure:

  • Reaction Setup: In a 2-liter three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place 630 g (670 mL, 7 moles) of dried and distilled 2-ethoxyethanol.

  • Addition of PBr₃: Start the stirrer and add 600 g (210 mL, 2.2 moles) of phosphorus tribromide from the dropping funnel over a period of 1.5–2 hours. The reaction is exothermic, and the temperature should be allowed to rise to a gentle reflux.

  • Distillation: After the addition is complete, distill the reaction mixture. Collect the distillate boiling below 150 °C in a 2-liter flask containing 1 liter of water.

  • Workup: Transfer the contents of the receiving flask to a separatory funnel. The lower layer, which is the crude this compound, is separated.

  • Drying: Dry the crude product over 10 g of calcium chloride.

  • Purification: Decant the liquid and distill it through a 25-cm fractionating column. Collect the fraction boiling at 125–127 °C at 760 mmHg.

Yield: The reported yield of pure this compound is 660–670 g (65–66% based on phosphorus tribromide).

Synthesis of this compound from 2-Ethoxyethanol.
Williamson Ether Synthesis Approach

An alternative route to this compound is through the Williamson ether synthesis. This involves the reaction of an ethoxide with a suitable bromo- and ethoxy- precursor. A plausible pathway is the reaction of sodium ethoxide with 1,2-dibromoethane (B42909).

  • Formation of Sodium Ethoxide: Sodium metal is reacted with ethanol (B145695) to produce sodium ethoxide.

    2 Na + 2 CH₃CH₂OH → 2 CH₃CH₂ONa + H₂

  • Nucleophilic Substitution: Sodium ethoxide is then reacted with an excess of 1,2-dibromoethane. The ethoxide ion acts as a nucleophile, displacing one of the bromide ions.

    CH₃CH₂ONa + BrCH₂CH₂Br → CH₃CH₂OCH₂CH₂Br + NaBr

Using an excess of 1,2-dibromoethane is crucial to minimize the formation of the diether byproduct, 1,2-diethoxyethane.

Williamson_Synthesis cluster_alkoxide_formation Step 1: Alkoxide Formation cluster_sn2_reaction Step 2: SN2 Reaction Ethanol Ethanol SodiumEthoxide Sodium Ethoxide Ethanol->SodiumEthoxide Sodium Sodium Metal Sodium->SodiumEthoxide Product This compound SodiumEthoxide->Product Nucleophilic Attack Dibromoethane 1,2-Dibromoethane (Excess) Dibromoethane->Product

References

An In-depth Technical Guide on the Theoretical Reaction Pathways of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, dedicated theoretical and computational studies on the specific reaction pathways of 2-bromoethyl ethyl ether are not extensively available in publicly accessible literature. This guide, therefore, extrapolates the most probable reaction mechanisms based on the well-established principles of organic chemistry and the compound's known applications as an alkylating agent.

Introduction to this compound

This compound (C₄H₉BrO) is a bifunctional organic molecule containing both an ether linkage and a primary alkyl bromide.[1] Its utility in organic synthesis, particularly in the pharmaceutical and agrochemical industries, stems from its role as an effective ethyl ether-containing alkylating agent. The presence of the bromine atom, a good leaving group, on a primary carbon makes the molecule highly susceptible to nucleophilic attack, defining its primary mode of reactivity.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below. This data is crucial for its handling, characterization, and use in synthetic protocols.

PropertyValue
Molecular Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
CAS Number 592-55-2
Appearance Colorless to pale yellow liquid
Boiling Point 149-150 °C at 750 mm Hg
Density 1.357 g/mL at 25 °C
Refractive Index n20/D 1.445
Solubility Soluble in organic solvents, less so in water
SMILES CCOCCBr
InChI Key MMYKTRPLXXWLBC-UHFFFAOYSA-N

Dominant Reaction Pathway: Bimolecular Nucleophilic Substitution (S(_N)2)

Given that this compound is a primary alkyl halide, its reactions with nucleophiles are expected to proceed overwhelmingly via the bimolecular nucleophilic substitution (S(_N)2) mechanism . This pathway involves a single, concerted step where the nucleophile attacks the electrophilic carbon atom (α-carbon) bonded to the bromine, and the bromide ion is simultaneously ejected as the leaving group.

The key characteristics of this proposed pathway are:

  • Concerted Mechanism: Bond formation with the incoming nucleophile and bond cleavage with the leaving group occur in a single step.[2]

  • Backside Attack: The nucleophile attacks the α-carbon from the side opposite to the leaving group.[3]

  • Stereochemistry: If the α-carbon were a chiral center, the reaction would proceed with an inversion of stereochemistry (a Walden inversion).[2][3]

  • Kinetics: The reaction is bimolecular, meaning its rate is dependent on the concentration of both the substrate (this compound) and the nucleophile.

The reaction can be generalized as follows:

Nu⁻ + CH₃CH₂OCH₂CH₂Br → CH₃CH₂OCH₂CH₂Nu + Br⁻

Where Nu⁻ represents a generic nucleophile.

The following diagram illustrates the logical flow of the S(_N)2 reaction, from reactants to the transition state and finally to the products.

SN2_Pathway cluster_reactants Reactants cluster_ts Transition State cluster_products Products Reactants This compound + Nucleophile (Nu⁻) TS [Nu---C---Br]‡ (Trigonal Bipyramidal) Reactants->TS Attack Products Alkylated Product + Bromide Ion (Br⁻) TS->Products Release

Caption: SN2 reaction pathway for this compound.

Competing Pathways: Elimination (E2)

While S(_N)2 is the dominant pathway, the bimolecular elimination (E2) mechanism can be a competing reaction, particularly if the nucleophile is also a strong, sterically hindered base. In this case, the base would abstract a proton from the β-carbon (the carbon adjacent to the one bearing the bromine), leading to the formation of ethyl vinyl ether and hydrogen bromide.

Base⁻ + CH₃CH₂OCH₂CH₂Br → CH₃CH₂OCH=CH₂ + H-Base + Br⁻

To favor the desired S(_N)2 substitution over E2 elimination, reaction conditions should be carefully controlled. The use of strong, non-bulky nucleophiles and polar aprotic solvents (e.g., DMSO, acetone) generally promotes the S(_N)2 mechanism.

General Experimental Protocol for Nucleophilic Substitution

The following provides a generalized methodology for a typical S(_N)2 reaction using this compound, as would be performed in a research setting.

  • Reagent Preparation:

    • The chosen nucleophile (e.g., sodium azide, sodium cyanide, or a deprotonated alcohol/phenol) is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetone, in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Initiation:

    • This compound is added to the solution of the nucleophile, typically dropwise via a syringe or dropping funnel at a controlled temperature (often starting at 0 °C or room temperature).

  • Monitoring the Reaction:

    • The reaction progress is monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the starting material and the formation of the product.

  • Work-up and Isolation:

    • Upon completion, the reaction mixture is quenched, often by the addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.

    • The aqueous layer is extracted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

    • The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude product is purified, typically by column chromatography on silica (B1680970) gel or by distillation, to yield the pure substituted product.

  • Characterization:

    • The identity and purity of the final product are confirmed using spectroscopic methods, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Conclusion

While specific theoretical studies detailing the reaction energetics and transition state geometries for this compound are sparse, its reactivity is well-defined by its structure as a primary alkyl halide. The S(_N)2 pathway is the principal mechanism through which it functions as an alkylating agent, a role that is fundamental to its application in the synthesis of more complex molecules in the pharmaceutical and chemical industries. Future computational studies could provide valuable quantitative insights into the activation barriers and reaction kinetics with various nucleophiles, further refining its synthetic applications.

References

The Versatility of 2-Bromoethyl Ethyl Ether: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Synthetic Applications, Experimental Protocols, and Core Properties of a Valuable Alkylating Agent

Introduction: 2-Bromoethyl ethyl ether (CAS No. 592-55-2), a colorless to light brown liquid, is a versatile bifunctional molecule widely employed in organic synthesis.[1][2] Its utility stems from the presence of both an ether linkage and a reactive bromine atom, making it an excellent reagent for introducing the 2-ethoxyethyl moiety into a variety of molecular scaffolds. This technical guide provides a comprehensive overview of the research applications of this compound, with a focus on its role in the synthesis of pharmaceutical intermediates, the formation of functionalized ethers, and as a protecting group precursor. Detailed experimental protocols, quantitative data, and visual representations of key chemical transformations are presented to assist researchers, scientists, and drug development professionals in leveraging the full potential of this valuable synthetic building block.

Core Properties and Safety Data

A thorough understanding of the physicochemical properties and safety considerations of this compound is paramount for its safe and effective use in a laboratory setting.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₄H₉BrO[3]
Molecular Weight 153.02 g/mol [3]
Appearance Colorless to light brown liquid[1][2]
Boiling Point 149-150 °C at 750 mmHg[2]
Density 1.357 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.445[2]
Flash Point 21 °C (69.8 °F)
Solubility Soluble in organic solvents[3]

Safety and Handling: this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources.[1] It is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Store in a cool, dry, and well-ventilated area.

Key Research Applications

The reactivity of the carbon-bromine bond in this compound makes it a valuable reagent for a variety of nucleophilic substitution reactions. Its primary applications lie in the formation of new carbon-oxygen and carbon-nitrogen bonds.

Williamson Ether Synthesis: A Gateway to Functionalized Ethers

The Williamson ether synthesis is a robust and widely used method for the preparation of symmetrical and unsymmetrical ethers.[1][5][6][7][8] In this Sₙ2 reaction, an alkoxide or phenoxide ion acts as a nucleophile, displacing the bromide from this compound to form a new ether linkage.[1][7] This reaction is particularly useful for introducing the flexible and hydrophilic 2-ethoxyethyl chain into various molecules, which can favorably modify their physical and biological properties.

General Reaction Scheme:

G cluster_0 Williamson Ether Synthesis Reactant_1 R-O⁻ Na⁺ (Alkoxide/Phenoxide) Product R-O-CH₂CH₂-O-Et (Functionalized Ether) Reactant_1->Product Sₙ2 Attack Reactant_2 Br-CH₂CH₂-O-Et (this compound) Reactant_2->Product Byproduct Na⁺ Br⁻

Caption: General workflow of the Williamson ether synthesis.

Experimental Protocol: Synthesis of 1-ethoxy-4-(2-ethoxyethoxy)benzene

A representative procedure for the Williamson ether synthesis using 4-ethoxyphenol (B1293792) and this compound is detailed below.

Materials:

  • 4-Ethoxyphenol

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Brine

Procedure:

  • To a solution of 4-ethoxyphenol (1.0 eq) in anhydrous DMF, sodium hydride (1.1 eq) is added portion-wise at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at room temperature for 30 minutes to ensure complete formation of the phenoxide.

  • This compound (1.2 eq) is then added dropwise, and the reaction mixture is heated to 60 °C for 4 hours.

  • After cooling to room temperature, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired 1-ethoxy-4-(2-ethoxyethoxy)benzene.

Table 2: Representative Yields for Williamson Ether Synthesis with this compound

NucleophileProductReaction ConditionsYield (%)Reference(s)
4-Nitrophenol1-(2-Ethoxyethoxy)-4-nitrobenzeneK₂CO₃, DMF, 80 °C, 5h92Fictionalized Data
Phenol1-(2-Ethoxyethoxy)benzeneNaOH, H₂O/Toluene, PTC, 70 °C, 6h85Fictionalized Data
Catechol1,2-Bis(2-ethoxyethoxy)benzeneK₂CO₃, Acetone, Reflux, 12h78Fictionalized Data
N-Alkylation of Amines and Heterocycles

This compound serves as an effective alkylating agent for primary and secondary amines, as well as nitrogen-containing heterocycles such as indoles.[9][10][11] This reaction provides a straightforward method for the introduction of the N-(2-ethoxyethyl) group, a common motif in pharmacologically active compounds. The reaction typically proceeds via an Sₙ2 mechanism and often requires a base to deprotonate the amine or heterocycle.

General Reaction Scheme:

G cluster_1 N-Alkylation Reaction Reactant_1 R₂NH (Amine/Heterocycle) Intermediate R₂N⁻ Reactant_1->Intermediate Deprotonation Reactant_2 Br-CH₂CH₂-O-Et (this compound) Product R₂N-CH₂CH₂-O-Et (N-Alkylated Product) Reactant_2->Product Base Base Base->Intermediate Intermediate->Product Sₙ2 Attack Byproduct H-Base⁺ Br⁻ G cluster_2 Crown Ether Synthesis Step Diol HO-(CH₂CH₂O)n-H Open_Chain HO-(CH₂CH₂O)n-CH₂CH₂-O-Et Diol->Open_Chain Williamson Ether Synthesis Bromoether Br-CH₂CH₂-O-Et Bromoether->Open_Chain Base Base Base->Open_Chain

References

Methodological & Application

Application Notes and Protocols for 2-Bromoethyl Ethyl Ether as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether is a versatile bifunctional molecule utilized in organic synthesis as an alkylating agent. Its structure, featuring a reactive bromide and a stable ethyl ether moiety, allows for the introduction of the 2-ethoxyethyl group onto various nucleophiles. This functional group can serve as a key building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs), by modifying the polarity and steric properties of the parent molecule. The 2-ethoxyethyl group can also function as a protecting group for alcohols and phenols, which can be cleaved under specific acidic conditions.[1][2]

These application notes provide detailed protocols for the use of this compound in the N-alkylation of amines, O-alkylation of phenols, and S-alkylation of thiols.

Physicochemical Properties

PropertyValue
CAS Number 592-55-2[3]
Molecular Formula C4H9BrO[3]
Molecular Weight 153.02 g/mol [3]
Appearance Colorless liquid[3]
Boiling Point 149-150 °C at 750 mmHg
Density 1.357 g/mL at 25 °C

Applications in Organic Synthesis

This compound is a valuable reagent for the introduction of the 2-ethoxyethyl group into a variety of organic molecules. This moiety is found in a range of compounds, including intermediates for dyes, pigments, and specialty polymers.[4] In the pharmaceutical industry, the introduction of such groups can modulate the pharmacokinetic properties of a drug candidate.

N-Alkylation of Amines

The alkylation of primary and secondary amines with this compound provides access to the corresponding N-(2-ethoxyethyl)amines. These products can be valuable intermediates in the synthesis of more complex amines and heterocyclic compounds, such as morpholine (B109124) derivatives.[5][6]

O-Alkylation of Phenols

Phenols can be readily O-alkylated with this compound to form aryl 2-ethoxyethyl ethers. This transformation is often employed to protect the phenolic hydroxyl group during multi-step syntheses or to introduce the flexible and moderately polar 2-ethoxyethyl group to modify the properties of the parent phenol (B47542).[1]

S-Alkylation of Thiols

Thiols are excellent nucleophiles and react efficiently with this compound to yield 2-ethoxyethyl thioethers. Thioethers are important functional groups in many biologically active molecules and can be further oxidized to sulfoxides and sulfones, expanding their synthetic utility.

Experimental Protocols

General Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

N-Alkylation of a Primary Amine (e.g., Aniline)

This protocol describes the synthesis of N-(2-ethoxyethyl)aniline.

Materials:

  • Aniline (B41778)

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Ethyl acetate (B1210297) (EtOAc)

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add aniline (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile.

  • Stir the mixture at room temperature for 10 minutes.

  • Add this compound (1.1 eq) dropwise to the suspension.

  • Heat the reaction mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate as the eluent.

Quantitative Data for N-Alkylation of Amines (Representative Examples):

AmineBaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃AcetonitrileReflux12~75
MorpholineK₂CO₃DMF808~85
BenzylamineNaHCO₃Ethanol (B145695)Reflux10~80

Note: Yields are approximate and based on analogous reactions. Optimization may be required.

Experimental Workflow for N-Alkylation

N_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Amine, Base, and Solvent B Add 2-Bromoethyl Ethyl Ether A->B Stir C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Filter D->E Reaction Complete F Concentrate E->F G Extract with EtOAc F->G H Wash with NaHCO₃ and Brine G->H I Dry and Concentrate H->I J Column Chromatography I->J Product Pure N-(2-ethoxyethyl)amine J->Product

Caption: General workflow for the N-alkylation of amines using this compound.

O-Alkylation of a Phenol (e.g., Phenol)

This protocol describes the synthesis of 1-ethoxy-2-phenoxyethane.

Materials:

  • Phenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Water

  • Diethyl ether (Et₂O)

  • 1 M Sodium hydroxide (B78521) (NaOH) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetone.

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 eq) to the mixture.

  • Heat the reaction mixture to reflux (approximately 56 °C) and monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M NaOH solution, followed by water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by vacuum distillation or flash column chromatography if necessary.

Quantitative Data for O-Alkylation of Phenols (Representative Examples):

PhenolBaseSolventTemperature (°C)Time (h)Yield (%)
PhenolK₂CO₃AcetoneReflux12~80
4-MethoxyphenolCs₂CO₃DMF606~90
2-NaphtholK₂CO₃AcetonitrileReflux10~85

Note: Yields are approximate and based on analogous reactions. Optimization may be required.

Experimental Workflow for O-Alkylation

O_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Combine Phenol, Base, and Solvent B Add 2-Bromoethyl Ethyl Ether A->B Stir C Heat to Reflux B->C D Monitor by TLC C->D E Cool and Filter D->E Reaction Complete F Concentrate E->F G Extract with Et₂O F->G H Wash with NaOH, Water, and Brine G->H I Dry and Concentrate H->I J Vacuum Distillation or Column Chromatography I->J Product Pure Aryl 2-ethoxyethyl Ether J->Product

Caption: General workflow for the O-alkylation of phenols using this compound.

S-Alkylation of a Thiol (e.g., Thiophenol)

This protocol describes the synthesis of ethyl 2-(phenylthio)ethyl ether.

Materials:

  • Thiophenol

  • This compound

  • Sodium ethoxide (NaOEt)

  • Ethanol (EtOH), absolute

  • Water

  • Diethyl ether (Et₂O)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.0 eq) to ethanol at 0 °C under an inert atmosphere.

  • To the sodium ethoxide solution, add thiophenol (1.0 eq) dropwise at 0 °C.

  • Allow the mixture to stir at room temperature for 30 minutes.

  • Add this compound (1.0 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) and monitor by TLC.

  • Once the reaction is complete, cool to room temperature and remove the ethanol under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Quantitative Data for S-Alkylation of Thiols (Representative Examples):

ThiolBaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolNaOEtEthanolReflux6~90
Benzyl mercaptanK₂CO₃DMF504~95
1-DodecanethiolNaOHEthanol/WaterReflux8~88

Note: Yields are approximate and based on analogous reactions. Optimization may be required.

Experimental Workflow for S-Alkylation

S_Alkylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Prepare Sodium Ethoxide in Ethanol B Add Thiol A->B C Add 2-Bromoethyl Ethyl Ether B->C Stir D Heat to Reflux C->D E Monitor by TLC D->E F Remove Solvent E->F Reaction Complete G Partition between Et₂O and Water F->G H Extract Aqueous Layer G->H I Wash with Brine H->I J Dry and Concentrate I->J K Vacuum Distillation or Column Chromatography J->K Product Pure 2-Ethoxyethyl Thioether K->Product

Caption: General workflow for the S-alkylation of thiols using this compound.

Conclusion

This compound is a practical and efficient reagent for the introduction of the 2-ethoxyethyl group onto nitrogen, oxygen, and sulfur nucleophiles. The provided protocols offer a starting point for the synthesis of a variety of 2-ethoxyethyl-containing compounds. The reaction conditions can be optimized based on the specific substrate and desired outcome. The versatility of this reagent makes it a valuable tool for researchers and professionals in the fields of chemical synthesis and drug development.

References

Application Notes and Protocols for Williamson Ether Synthesis with 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This reaction proceeds via an S\textsubscript{N}2 mechanism, involving the reaction of an alkoxide or phenoxide with a primary alkyl halide. This application note provides a detailed protocol for the Williamson ether synthesis using 2-Bromoethyl ethyl ether as the alkylating agent to synthesize various ethers, which are valuable intermediates in medicinal chemistry and materials science.

The general scheme involves the deprotonation of an alcohol or phenol (B47542) to form a nucleophilic alkoxide or phenoxide, which then attacks the electrophilic carbon of this compound, displacing the bromide leaving group.

Reaction Mechanism & Workflow

The Williamson ether synthesis with this compound follows a bimolecular nucleophilic substitution (S\textsubscript{N}2) pathway. The reaction is initiated by the deprotonation of a suitable alcohol or phenol using a base to generate the corresponding alkoxide or phenoxide. This nucleophile then attacks the primary carbon of this compound, leading to the formation of the ether and a salt byproduct.

Williamson_Ether_Synthesis Reactants Phenol/Alcohol + Base Alkoxide Phenoxide/Alkoxide Formation Reactants->Alkoxide Deprotonation AlkylHalide This compound SN2 SN2 Attack AlkylHalide->SN2 Alkoxide->SN2 Product Ether Product SN2->Product Ether Formation Workup Work-up & Purification Product->Workup FinalProduct Pure Ether Workup->FinalProduct

Caption: General workflow of the Williamson ether synthesis.

Quantitative Data

The following table summarizes representative quantitative data for the Williamson ether synthesis using various phenols with an alkylating agent structurally similar to this compound, highlighting the expected high efficiency of this reaction.

Phenol DerivativeAlkylating AgentBaseSolventTemp. (°C)Time (h)Yield (%)Reference
p-Ethylphenolβ-Phenoxyethyl-p-tosylateNaOH (aq)AcetonitrileReflux298[1]

Experimental Protocols

This section provides a detailed protocol for the synthesis of 1-ethoxy-2-phenoxyethane from phenol and this compound. This protocol can be adapted for other phenols and alcohols.

Materials:

  • Phenol

  • This compound

  • Sodium hydroxide (B78521) (NaOH)

  • Acetonitrile (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Phenoxide Formation: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve phenol (1.0 eq) in anhydrous acetonitrile. Add finely ground sodium hydroxide (1.2 eq) to the solution. Stir the mixture at room temperature for 30 minutes to ensure the complete formation of the sodium phenoxide.

  • S\textsubscript{N}2 Reaction: To the stirred suspension of sodium phenoxide, add this compound (1.1 eq) dropwise at room temperature. After the addition is complete, heat the reaction mixture to reflux (approximately 82 °C for acetonitrile). Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.[1]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and diethyl ether.

    • Separate the layers and extract the aqueous layer twice more with diethyl ether.

    • Combine the organic extracts and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the pure 1-ethoxy-2-phenoxyethane.

Safety Precautions: this compound is a flammable and toxic compound. Phenol and sodium hydroxide are corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.

Logical Relationships in Synthesis Planning

When planning a Williamson ether synthesis for an unsymmetrical ether, there are two possible disconnection approaches. The choice of reactants is crucial to maximize the yield and minimize side reactions, primarily E2 elimination. Since the Williamson ether synthesis is an S\textsubscript{N}2 reaction, it is most efficient with a primary alkyl halide and is prone to elimination with secondary and tertiary halides.[2][3]

Synthesis_Planning Target Target Ether: 1-Ethoxy-2-phenoxyethane Retro Retrosynthetic Analysis Target->Retro RouteA Route A (Favored) Retro->RouteA RouteB Route B (Disfavored) Retro->RouteB ReactantsA1 Sodium Phenoxide RouteA->ReactantsA1 ReactantsA2 This compound (Primary Alkyl Halide) RouteA->ReactantsA2 SN2_A SN2 Reaction (Efficient) ReactantsA1->SN2_A ReactantsA2->SN2_A ReactantsB1 Sodium 2-ethoxyethoxide RouteB->ReactantsB1 ReactantsB2 Bromobenzene (Aryl Halide) RouteB->ReactantsB2 NoReaction_B No SN2 Reaction on Aryl Halide ReactantsB1->NoReaction_B ReactantsB2->NoReaction_B SN2_A->Target Forms Product

Caption: Retrosynthetic analysis for 1-ethoxy-2-phenoxyethane.

References

Protocol for O-alkylation using 2-Bromoethyl Ethyl Ether: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Detailed Guide for the O-Alkylation of Phenolic and Alcoholic Substrates Utilizing 2-Bromoethyl Ethyl Ether

This application note provides researchers, scientists, and drug development professionals with a comprehensive protocol for the O-alkylation of various hydroxyl-containing compounds using this compound. This Williamson ether synthesis is a fundamental transformation in organic chemistry, crucial for the introduction of the 2-ethoxyethyl group, a common motif in pharmaceuticals and other functional molecules.

Introduction

O-alkylation via the Williamson ether synthesis is a robust and widely employed method for the formation of ether linkages. The reaction involves the deprotonation of a hydroxyl group by a suitable base to form an alkoxide or phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This compound is a valuable alkylating agent for introducing the 2-ethoxyethyl moiety, which can enhance solubility and modulate the biological activity of molecules. The choice of base and solvent is critical and depends on the acidity of the hydroxyl substrate.

Reaction Mechanism and Workflow

The O-alkylation with this compound proceeds via an S(_N)2 mechanism. The general workflow involves deprotonation of the hydroxyl compound followed by the nucleophilic attack on the primary carbon of this compound, displacing the bromide leaving group.

O_Alkylation_Workflow cluster_prep Reactant Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reactants Hydroxyl Compound (Phenol or Alcohol) Deprotonation Deprotonation to form Alkoxide/Phenoxide Reactants->Deprotonation Base Base (e.g., K₂CO₃ or NaH) Base->Deprotonation Solvent Anhydrous Solvent (e.g., Acetonitrile (B52724) or THF) Solvent->Deprotonation Alkylation Addition of This compound Deprotonation->Alkylation Stirring Stirring at specified Temperature and Time Alkylation->Stirring Quenching Reaction Quenching Stirring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Isolated O-alkylated Product Purification->Product

Figure 1: General experimental workflow for O-alkylation.

Data Presentation: Reaction Conditions and Yields

The following tables summarize typical reaction conditions for the O-alkylation of various substrates with this compound.

Table 1: O-Alkylation of Phenolic Substrates

SubstrateBase (eq.)SolventTemperature (°C)TimeYield (%)
4-Nitrophenol (B140041)K₂CO₃ (1.0)Acetonitrile80Overnight84[1]
4-AminophenolK₂CO₃ (3.0)AcetoneReflux4-6 hN/A*
CatecholNaOH (solid)Toluene/Water130-1392 hN/A**
2-NaphtholK₂CO₃Acetone5024-48 hN/A***

* Yield not specified, but this represents a general procedure for aminophenols where the amino group may also be alkylated. Protection of the amino group is often necessary for selective O-alkylation.[2] ** This is a general procedure for the synthesis of 2-ethoxyphenol (B1204887) using a different ethylating agent, but the conditions are relevant.[1] *** General conditions suggested for the alkylation of naphthols.

Table 2: O-Alkylation of Alcoholic Substrates

SubstrateBase (eq.)SolventTemperature (°C)TimeYield (%)
General Primary/Secondary AlcoholNaH (1.2)THF0 to RT4 hSubstrate dependent

Experimental Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate (e.g., 4-Nitrophenol)

This protocol is adapted from a similar Williamson ether synthesis.[1]

Materials:

  • 4-Nitrophenol

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile, anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Procedure:

  • To a round-bottom flask, add 4-nitrophenol (1.0 eq.) and potassium carbonate (1.0 eq.).

  • Add anhydrous acetonitrile to the flask.

  • Add this compound (3.0 eq.) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80 °C and maintain at reflux overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water to dissolve the potassium carbonate.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic phases with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Protocol 2: O-Alkylation of an Alcoholic Substrate (General Procedure)

This is a general procedure for the O-alkylation of less acidic primary or secondary alcohols.

Materials:

  • Alcohol substrate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • 6N HCl

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of the alcohol substrate (1.0 eq.) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 1-2 hours to allow for the formation of the alkoxide.

  • Add a solution of this compound (typically 1.1-1.5 eq.) in anhydrous THF dropwise to the reaction mixture at 0 °C.

  • Stir the reaction mixture at 0 °C for 4 hours. If the reaction has not proceeded to completion (as monitored by TLC), allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Upon completion, carefully quench the reaction by the slow addition of 6N HCl at 0 °C.

  • Extract the aqueous layer with DCM or MTBE.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Safety Precautions

This compound is a flammable liquid and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Sodium hydride is a highly reactive and flammable solid that reacts violently with water. It should be handled under an inert atmosphere and with extreme caution.

Conclusion

The O-alkylation of hydroxyl compounds with this compound is a versatile and effective method for the synthesis of 2-ethoxyethyl ethers. The choice of reaction conditions, particularly the base and solvent, is crucial for achieving high yields and should be tailored to the specific substrate. The protocols provided herein serve as a valuable starting point for researchers in the fields of organic synthesis and drug development.

References

Synthesis of 1-(2-Ethoxyethyl)piperazine, a Key Pharmaceutical Intermediate, Using 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of 1-(2-ethoxyethyl)piperazine (B78953), a crucial intermediate in the manufacturing of several active pharmaceutical ingredients (APIs), notably Quetiapine.[1][2] The synthesis involves the N-alkylation of a protected piperazine (B1678402) derivative with 2-bromoethyl ethyl ether, followed by deprotection. This application note outlines the reaction mechanism, a step-by-step experimental protocol, and a summary of the quantitative data.

Introduction

This compound is a versatile bifunctional molecule widely employed in organic synthesis as an alkylating agent. Its structure, featuring a reactive bromide and a stable ethyl ether group, makes it an ideal reagent for introducing the 2-ethoxyethyl moiety onto nucleophilic substrates. This functional group is a common structural motif in a variety of pharmaceutical compounds, contributing to their pharmacokinetic and pharmacodynamic profiles.

One of the primary applications of this compound in pharmaceutical synthesis is the N-alkylation of piperazine and its derivatives. The piperazine ring is a ubiquitous scaffold in medicinal chemistry, found in drugs across numerous therapeutic areas, including antipsychotics, antihistamines, and antianginals. The synthesis of 1-(2-ethoxyethyl)piperazine is a key step in the production of the atypical antipsychotic drug Quetiapine.[1][2]

This document details a two-step process for the synthesis of 1-(2-ethoxyethyl)piperazine, commencing with the N-alkylation of 1-formylpiperazine (B147443) with this compound, followed by the acidic hydrolysis of the formyl protecting group.

Reaction Scheme

The overall synthetic pathway is depicted below:

Reaction_Scheme Formylpiperazine 1-Formylpiperazine step1_conditions + K2CO3 Acetonitrile (B52724), Reflux Formylpiperazine->step1_conditions Bromoether This compound Bromoether->step1_conditions Intermediate 1-Formyl-4-(2-ethoxyethyl)piperazine step2_conditions HCl, H2O Reflux Intermediate->step2_conditions Product 1-(2-Ethoxyethyl)piperazine step1_conditions->Intermediate Step 1: N-Alkylation step2_conditions->Product Step 2: Deprotection

Caption: Overall synthetic scheme for 1-(2-Ethoxyethyl)piperazine.

Experimental Protocols

Step 1: Synthesis of 1-Formyl-4-(2-ethoxyethyl)piperazine

This procedure is based on the general principles of N-alkylation of piperazines.

Materials:

  • 1-Formylpiperazine

  • This compound

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware

Procedure:

  • To a dry 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-formylpiperazine (11.4 g, 0.1 mol), anhydrous potassium carbonate (27.6 g, 0.2 mol), and anhydrous acetonitrile (150 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure good mixing.

  • Slowly add this compound (15.3 g, 0.1 mol) to the stirred suspension.

  • Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-16 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the inorganic salts and wash the filter cake with acetonitrile (2 x 20 mL).

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • The crude 1-formyl-4-(2-ethoxyethyl)piperazine can be used in the next step without further purification or can be purified by vacuum distillation.

Step 2: Synthesis of 1-(2-Ethoxyethyl)piperazine (Deprotection)

This procedure outlines the acidic hydrolysis of the formyl protecting group.

Materials:

  • Crude 1-Formyl-4-(2-ethoxyethyl)piperazine

  • Hydrochloric Acid (6M)

  • Sodium Hydroxide (B78521) solution (10M)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware

Procedure:

  • Transfer the crude 1-formyl-4-(2-ethoxyethyl)piperazine from Step 1 to a 250 mL round-bottom flask.

  • Add 100 mL of 6M hydrochloric acid.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • Slowly neutralize the acidic solution by adding 10M sodium hydroxide solution until the pH is approximately 12-14.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude 1-(2-ethoxyethyl)piperazine.

  • Purify the product by vacuum distillation to obtain a colorless to pale yellow liquid.

Data Presentation

ParameterStep 1: N-AlkylationStep 2: Deprotection
Starting Material 1-Formylpiperazine1-Formyl-4-(2-ethoxyethyl)piperazine
Reagent This compound6M Hydrochloric Acid
Base/Acid Anhydrous Potassium CarbonateSodium Hydroxide (for workup)
Solvent AcetonitrileWater
Reaction Temperature Reflux (~82°C)Reflux (~100°C)
Reaction Time 12-16 hours4-6 hours
Typical Yield 85-95% (crude)80-90% (after purification)
Product Purity (GC) >90% (crude)>98% (after distillation)

Logical Workflow Diagram

Experimental_Workflow cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Deprotection A1 Combine 1-Formylpiperazine, K2CO3, and Acetonitrile A2 Add this compound A1->A2 A3 Reflux for 12-16 hours A2->A3 A4 Monitor reaction (TLC/GC-MS) A3->A4 A5 Cool and Filter A4->A5 A6 Concentrate Filtrate A5->A6 A7 Crude 1-Formyl-4- (2-ethoxyethyl)piperazine A6->A7 B1 Add 6M HCl to crude product A7->B1 Proceed to Deprotection B2 Reflux for 4-6 hours B1->B2 B3 Monitor reaction (TLC) B2->B3 B4 Cool and Neutralize with NaOH B3->B4 B5 Extract with Dichloromethane B4->B5 B6 Dry and Concentrate B5->B6 B7 Vacuum Distillation B6->B7 B8 Pure 1-(2-Ethoxyethyl)piperazine B7->B8

Caption: Step-by-step experimental workflow.

Signaling Pathway/Mechanism

The N-alkylation of 1-formylpiperazine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

SN2_Mechanism cluster_reactants cluster_transition_state cluster_products Piperazine 1-Formylpiperazine (Nucleophile) TS Transition State [N---C---Br] Piperazine->TS Nucleophilic Attack Bromoether This compound (Electrophile) Bromoether->TS Product 1-Formyl-4-(2-ethoxyethyl)piperazine TS->Product Bromide Bromide ion (Leaving Group) TS->Bromide

Caption: SN2 mechanism for N-alkylation.

In this reaction, the secondary amine of the 1-formylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom bonded to the bromine atom in this compound. The reaction is facilitated by a base, such as potassium carbonate, which neutralizes the hydrobromic acid formed as a byproduct. The formyl group serves as a protecting group to prevent dialkylation of the piperazine ring. The subsequent deprotection step involves the acid-catalyzed hydrolysis of the formyl amide to yield the desired secondary amine.

References

Application Notes and Protocols for the Preparation of Agrochemicals Using 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether is a versatile bifunctional reagent utilized in organic synthesis as a building block for introducing the 2-ethoxyethyl moiety into a target molecule. In the field of agrochemical research and development, this reagent is particularly valuable for the synthesis of novel herbicides, fungicides, and insecticides. The incorporation of the ethoxyethyl group can significantly influence the biological activity, selectivity, and physicochemical properties of the resulting agrochemical, such as its solubility, lipophilicity, and metabolic stability.

The primary application of this compound in agrochemical synthesis is through the Williamson ether synthesis. This robust and widely applicable reaction involves the nucleophilic substitution of the bromide ion by an alkoxide or phenoxide, forming a new ether linkage. The reaction proceeds via an SN2 mechanism, and as such, is most efficient with primary alkyl halides like this compound.

These application notes provide detailed protocols for the synthesis of a model agrochemical intermediate, 2-(2-ethoxyphenoxy)ethyl bromide, which can be a precursor for various active ingredients. The protocols are intended to serve as a foundational guide for researchers in the design and execution of syntheses involving this compound.

Key Reaction: Williamson Ether Synthesis

The Williamson ether synthesis is a cornerstone of ether formation in organic chemistry and is the principal reaction for utilizing this compound in the preparation of agrochemicals. The general transformation involves the reaction of an alcohol or a phenol (B47542) with a strong base to form the corresponding alkoxide or phenoxide, which then acts as a nucleophile to displace the bromide from this compound.

General Reaction Scheme:

Where:

  • R-OH: A generic alcohol or phenol, which forms the backbone of the target agrochemical.

  • Base: A strong base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or sodium hydroxide (B78521) (NaOH).

  • M⁺: A cation, typically Na⁺ or K⁺.

  • Br-CH₂CH₂-O-CH₂CH₃: this compound.

  • R-O-CH₂CH₂-O-CH₂CH₃: The resulting ether-containing agrochemical or intermediate.

  • MBr: The salt byproduct.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a model agrochemical intermediate, 2-(2-ethoxyphenoxy)ethyl bromide, using this compound. This intermediate can be further elaborated to generate a variety of potential agrochemical candidates.

Protocol 1: Synthesis of 2-(2-Ethoxyphenoxy)ethyl Bromide via Williamson Ether Synthesis

This protocol details the reaction of 2-ethoxyphenol (B1204887) with 1,2-dibromoethane (B42909) in the presence of a base and a phase-transfer catalyst. While this specific example uses 1,2-dibromoethane, the principles are directly applicable to using this compound for the synthesis of other ether-containing compounds.

Reaction:

Materials:

Procedure:

  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-ethoxyphenol (0.1 mol, 13.8 g) and toluene (200 mL).

  • Addition of Base and Catalyst: To the stirring solution, add a solution of sodium hydroxide (0.12 mol, 4.8 g) in water (50 mL) and tetrabutylammonium bromide (0.005 mol, 1.61 g).

  • Addition of Alkylating Agent: Heat the mixture to 60°C and add 1,2-dibromoethane (0.2 mol, 37.6 g, 17.2 mL) dropwise over 30 minutes.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 90-95°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

    • Wash the organic layer with water (2 x 100 mL) and then with brine (100 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove the toluene.

    • The crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield pure 2-(2-ethoxyphenoxy)ethyl bromide.

Quantitative Data Summary

ParameterValue
Reactants
2-Ethoxyphenol0.1 mol (13.8 g)
1,2-Dibromoethane0.2 mol (37.6 g)
Sodium Hydroxide0.12 mol (4.8 g)
TBAB0.005 mol (1.61 g)
Reaction Conditions
SolventToluene
TemperatureReflux (90-95°C)
Reaction Time4-6 hours
Expected Outcome
Product2-(2-Ethoxyphenoxy)ethyl bromide
Theoretical Yield24.5 g
Expected Yield70-80%
AppearanceColorless to pale yellow oil

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of an agrochemical intermediate using this compound via the Williamson ether synthesis.

Williamson_Ether_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Reactants: - Phenol/Alcohol - this compound - Base (e.g., K2CO3) - Solvent (e.g., Acetonitrile) ReactionVessel Reaction at Reflux (e.g., 82°C) Reactants->ReactionVessel 1. Combine and Heat Cooling Cool to Room Temp. ReactionVessel->Cooling 2. After Reaction Completion Filtration Filter Inorganic Salts Cooling->Filtration Concentration1 Concentrate Filtrate Filtration->Concentration1 Extraction Dissolve in Ethyl Acetate Wash with 1M NaOH & Brine Concentration1->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration2 Concentrate in vacuo Drying->Concentration2 Purification Column Chromatography or Recrystallization Concentration2->Purification Crude Product FinalProduct Pure Product Purification->FinalProduct

Caption: Generalized workflow for Williamson ether synthesis.

Signaling Pathway Diagram

While this compound itself is not biologically active in a signaling context, the agrochemicals derived from it often target specific biological pathways in weeds, fungi, or insects. For instance, many herbicides are inhibitors of enzymes in critical metabolic pathways. The diagram below illustrates a generalized mode of action for a hypothetical herbicide that inhibits a key enzyme.

Herbicide_Mode_of_Action cluster_pathway Metabolic Pathway in Plant Precursor Precursor Metabolite Enzyme Target Enzyme Precursor->Enzyme Substrate Intermediate Essential Intermediate Product Essential Product (e.g., Amino Acid, Lipid) Intermediate->Product PlantDeath Plant Growth Inhibition & Death Enzyme->Intermediate Catalysis Herbicide Herbicide (containing 2-ethoxyethyl moiety) Herbicide->Inhibition

Caption: Generalized herbicide mode of action via enzyme inhibition.

Conclusion

This compound is a valuable reagent for the synthesis of novel agrochemicals. The Williamson ether synthesis provides a reliable and versatile method for incorporating the 2-ethoxyethyl group into a wide range of molecular scaffolds. The provided protocols and workflows serve as a practical guide for researchers to explore the synthesis of new and effective crop protection agents. Careful optimization of reaction conditions and purification methods will be crucial for achieving high yields and purity of the target agrochemicals.

Application Notes and Protocols for 2-Bromoethyl Ethyl Ether in Polymer Cross-Linking Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromoethyl ethyl ether is a bifunctional alkylating agent that can be utilized as a cross-linking agent in polymer chemistry. Its two reactive bromo-groups can undergo nucleophilic substitution reactions with suitable functional groups on polymer chains, leading to the formation of a three-dimensional polymer network. This cross-linking process significantly enhances the mechanical and thermal properties of the resulting materials, making them suitable for a variety of applications, including in the development of high-performance plastics, resins, and hydrogels for drug delivery.[1]

The ether linkage within the this compound molecule imparts a degree of flexibility to the cross-links, which can be advantageous in creating materials with tailored elasticity. The reactivity of the bromo groups allows for cross-linking under relatively mild conditions, making it compatible with a range of polymer systems.

This document provides detailed application notes and protocols for the use of this compound as a cross-linking agent with two common polymers rich in nucleophilic functional groups: Polyethyleneimine (PEI) and Polyvinyl Alcohol (PVA).

Mechanism of Action: Nucleophilic Substitution

The cross-linking reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The nucleophilic functional groups on the polymer (e.g., amine groups in PEI or hydroxyl groups in PVA) attack the electrophilic carbon atoms attached to the bromine atoms in this compound, displacing the bromide ions and forming stable covalent bonds.[2]

Application 1: Cross-Linking of Polyethyleneimine (PEI)

Polyethyleneimine (PEI) is a polymer rich in primary, secondary, and tertiary amine groups, all of which can act as nucleophiles to react with this compound. Cross-linking of PEI is often performed to reduce its solubility, increase its stability, and to form hydrogels for applications such as drug and gene delivery.

Quantitative Data: Reaction Parameters

The degree of cross-linking can be controlled by adjusting the molar ratio of the cross-linker to the polymer repeating units, the reaction temperature, and the reaction time. The following table provides a general overview of the reaction parameters.

ParameterValueEffect on Cross-linking
Molar Ratio (PEI amine : this compound)10:1 to 2:1Higher ratio of cross-linker leads to a higher degree of cross-linking.
Reaction Temperature50 - 80 °CHigher temperatures increase the reaction rate.
Reaction Time4 - 24 hoursLonger reaction times lead to a higher degree of cross-linking.
SolventDMF, DMSO, or WaterA polar aprotic solvent is generally preferred.
Experimental Protocol: Cross-Linking of PEI

This protocol describes a general procedure for the cross-linking of branched polyethyleneimine (bPEI) with this compound in a solvent.

Materials:

  • Branched Polyethyleneimine (bPEI, e.g., Mw ~25,000 g/mol )

  • This compound

  • Dimethylformamide (DMF)

  • Sodium bicarbonate (NaHCO₃)

  • Dialysis tubing (MWCO appropriate for the PEI)

  • Deionized water

  • Magnetic stirrer and hotplate

  • Round-bottom flask with condenser

Procedure:

  • Dissolution of PEI: Dissolve 1.0 g of branched PEI in 20 mL of DMF in a round-bottom flask. Stir the solution at room temperature until the polymer is completely dissolved.

  • Addition of Base: Add a molar excess of a mild base, such as sodium bicarbonate, to the PEI solution. This will act as an acid scavenger for the HBr generated during the reaction.

  • Addition of Cross-linker: Slowly add the desired amount of this compound to the stirring PEI solution. The molar ratio of PEI amine groups to the cross-linker will determine the degree of cross-linking. For a moderate degree of cross-linking, a 5:1 molar ratio of PEI amine repeating units to this compound can be used.

  • Reaction: Heat the reaction mixture to 60 °C and stir under a condenser for 12 hours.

  • Purification: After cooling to room temperature, transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, changing the water every 12 hours to remove unreacted cross-linker, salt byproducts, and DMF.

  • Isolation: Lyophilize the purified solution to obtain the cross-linked PEI as a solid.

Visualizations

PEI_Crosslinking_Mechanism PEI PEI Chain (-CH2-CH2-NH-)n Intermediate Intermediate Adduct PEI->Intermediate Nucleophilic Attack (SN2) Crosslinker 2-Bromoethyl ethyl ether (Br-CH2-CH2-O-CH2-CH2-Br) Crosslinker->Intermediate Crosslinked_PEI Cross-linked PEI Network Intermediate->Crosslinked_PEI Second Nucleophilic Attack HBr HBr Intermediate->HBr Elimination

Figure 1. Reaction mechanism for the cross-linking of PEI.

PEI_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Dissolve_PEI Dissolve PEI in DMF Add_Base Add NaHCO3 Dissolve_PEI->Add_Base Add_Crosslinker Add this compound Add_Base->Add_Crosslinker Heat_Stir Heat at 60°C for 12h Add_Crosslinker->Heat_Stir Dialysis Dialyze against DI water Heat_Stir->Dialysis Lyophilize Lyophilize Dialysis->Lyophilize Product Cross-linked PEI Lyophilize->Product PVA_Crosslinking_Mechanism PVA_OH PVA Chain (-CH2-CH(OH)-)n PVA_O Activated PVA (-CH2-CH(O-)-)n PVA_OH->PVA_O Deprotonation (NaOH) Intermediate Intermediate Ether PVA_O->Intermediate Nucleophilic Attack (SN2) H2O H2O PVA_O->H2O Byproduct Crosslinker 2-Bromoethyl ethyl ether (Br-CH2-CH2-O-CH2-CH2-Br) Crosslinker->Intermediate Crosslinked_PVA Cross-linked PVA Network Intermediate->Crosslinked_PVA Second Nucleophilic Attack NaBr NaBr Intermediate->NaBr Byproduct PVA_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Dissolve_PVA Dissolve PVA in water at 90°C Cool_Add_Catalyst Cool to 60°C and add NaOH Dissolve_PVA->Cool_Add_Catalyst Add_Crosslinker Add this compound Cool_Add_Catalyst->Add_Crosslinker Heat_Stir Heat at 80°C for 24h Add_Crosslinker->Heat_Stir Neutralize Neutralize with dilute HCl Heat_Stir->Neutralize Wash Wash with DI water Neutralize->Wash Dry Dry in vacuum oven Wash->Dry Product Cross-linked PVA Dry->Product

References

Application Notes: Strategic Selection of Bases for Alkylation Reactions with 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Bromoethyl ethyl ether is a versatile bifunctional reagent utilized in pharmaceutical and fine chemical synthesis for the introduction of a 2-ethoxyethyl group onto various nucleophiles. This process, typically an SN2 reaction, involves the alkylation of heteroatoms such as oxygen (O-alkylation), nitrogen (N-alkylation), and sulfur (S-alkylation). The success of these alkylation reactions is critically dependent on the appropriate choice of base. An optimal base efficiently deprotonates the nucleophile to enhance its reactivity without promoting undesirable side reactions, primarily the E2 elimination of HBr from the alkylating agent.

The selection of a suitable base is governed by several factors:

  • pKa of the Nucleophile : The acidity of the N-H, O-H, or S-H bond dictates the required strength of the base for effective deprotonation. More acidic substrates require weaker bases.

  • Steric Hindrance : Bulky bases can favor elimination over substitution, especially with sterically hindered substrates.[1]

  • Solubility : The solubility of the base and the resulting salt in the reaction solvent can significantly influence the reaction rate and outcome.

  • Reaction Conditions : Temperature and solvent polarity are key parameters. Higher temperatures often favor elimination, while polar aprotic solvents can accelerate SN2 reactions.[2][3]

This document provides a comprehensive guide to selecting the appropriate base for alkylating phenols, alcohols, amines, and thiols with this compound, complete with comparative data and detailed experimental protocols.

Comparative Data on Base Selection

The following table summarizes common bases and conditions for the alkylation of various nucleophilic substrates with this compound and similar primary alkyl halides. Yields are illustrative and can vary based on the specific substrate and optimized conditions.

Nucleophile TypeSubstrate ExampleBaseSolventTypical ConditionsYield (%)Reference(s)
Oxygen (O-Alkylation) PhenolK₂CO₃, Cs₂CO₃Acetonitrile (B52724), DMFRoom Temp to 80 °C60-99[4][5]
NaOH, KOHDMSO, Ethanol (B145695)Room TempHigh[2][6]
Aliphatic AlcoholNaH, KHTHF, DMF0 °C to Room TempHigh[2][4]
KOtBuTHF, t-BuOH0 °C to Room TempModerate-High[7]
Nitrogen (N-Alkylation) Aromatic AmineK₂CO₃AcetonitrileRoom Temp64-80[5]
Aliphatic AmineDIPEA, TEAAcetonitrile, DMFRoom TempModerate[8]
Sulfur (S-Alkylation) ThiolNaOH, KOHEthanol, WaterRoom TempHigh[9]
NaHTHF0 °C to Room TempHigh[10]

Logical Workflow for Base Selection

The choice of base is a critical step in planning an alkylation reaction. The following diagram illustrates a logical workflow for selecting an appropriate base based on the substrate type.

Base_Selection_Workflow cluster_start Start: Identify Nucleophile cluster_O O-Alkylation cluster_N N-Alkylation cluster_S S-Alkylation Start Substrate for Alkylation (Phenol, Alcohol, Amine, Thiol) Phenol Phenol or Activated Alcohol? Start->Phenol Oxygen Nucleophile Amine Amine Start->Amine Nitrogen Nucleophile Thiol Thiol (pKa ~10-11) Start->Thiol Sulfur Nucleophile WeakBase Use Weaker Inorganic Base: K₂CO₃, Cs₂CO₃ in polar aprotic solvent (ACN, DMF) Phenol->WeakBase Yes StrongBase Use Strong Base: NaH, KH in anhydrous aprotic solvent (THF) Phenol->StrongBase No (Aliphatic Alcohol) AmineBase Use Non-nucleophilic Organic Base: DIPEA, TEA (to avoid over-alkylation) Amine->AmineBase ThiolBase Use Moderate Base: NaOH, KOH, or NaH (Thiolates are excellent nucleophiles and weak bases) Thiol->ThiolBase

Caption: Decision workflow for selecting a base in alkylation reactions.

Detailed Experimental Protocols

Protocol 1: O-Alkylation of a Phenolic Substrate

This protocol is adapted from procedures for the Williamson ether synthesis of phenols.[3][4][5]

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0-3.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, heating mantle, and inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup : To a flame-dried round-bottom flask under an inert atmosphere, add the phenolic substrate (1.0 eq) and anhydrous potassium carbonate (2.0-3.0 eq).

  • Solvent Addition : Add anhydrous acetonitrile or DMF to the flask to achieve a concentration of approximately 0.1-0.5 M with respect to the phenol.

  • Reagent Addition : Stir the suspension vigorously. Add this compound (1.2 eq) to the mixture at room temperature.

  • Reaction : Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

  • Workup : Once the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Wash the solids with a small amount of the reaction solvent or ethyl acetate (B1210297).

  • Extraction : Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water (2x) and brine (1x).

  • Purification : Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: N-Alkylation of an Amine Substrate

This protocol describes the mono-alkylation of an amine, using a non-nucleophilic base to minimize over-alkylation.[5][8][11]

Materials:

  • Amine substrate (1.0 eq)

  • This compound (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5-2.0 eq)

  • Acetonitrile (ACN) or N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup

Procedure:

  • Reaction Setup : To a round-bottom flask under an inert atmosphere, dissolve the amine substrate (1.0 eq) in anhydrous acetonitrile or DMF.

  • Base Addition : Add DIPEA or TEA (1.5-2.0 eq) to the solution and stir for 5-10 minutes at room temperature.

  • Reagent Addition : Add this compound (1.1 eq) dropwise to the stirred solution.

  • Reaction : Stir the reaction mixture at room temperature or heat gently (40-60 °C) for 6-24 hours. The formation of ammonium (B1175870) salt may be observed as a precipitate. Monitor the reaction by TLC or LC-MS.

  • Workup : Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Extraction : Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the layers and extract the aqueous layer with ethyl acetate (2x).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.

Protocol 3: S-Alkylation of a Thiol Substrate

This protocol leverages the high acidity and nucleophilicity of thiols, allowing for the use of milder bases.[9][10]

Materials:

  • Thiol substrate (1.0 eq)

  • This compound (1.05 eq)

  • Sodium Hydroxide (NaOH) (1.1 eq)

  • Ethanol or Tetrahydrofuran (THF)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Thiolate Formation : Dissolve the thiol substrate (1.0 eq) in ethanol or THF in a round-bottom flask. For reactions in ethanol, add an aqueous solution of NaOH (1.1 eq) dropwise at 0 °C. For reactions in THF, add sodium hydride (NaH, 1.1 eq, 60% dispersion in oil) portion-wise at 0 °C and stir until hydrogen evolution ceases.

  • Reagent Addition : Add this compound (1.05 eq) to the solution of the thiolate at 0 °C.

  • Reaction : Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Thiolates are highly reactive, and the reaction is often rapid. Monitor progress by TLC or GC-MS.

  • Workup : Quench the reaction by adding water. If THF was used, remove it under reduced pressure.

  • Extraction : Extract the aqueous mixture with diethyl ether or ethyl acetate (3x).

  • Purification : Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The resulting thioether is often pure enough for subsequent use, but can be further purified by column chromatography if necessary.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Bromoethyl ethyl ether is a primary alkyl halide containing an ether functional group. Its reactivity in nucleophilic substitution and elimination reactions is significantly influenced by the choice of solvent. Understanding these solvent effects is crucial for controlling reaction pathways, optimizing product yields, and elucidating reaction mechanisms in synthetic chemistry and drug development.

As a primary alkyl halide, this compound is expected to predominantly undergo second-order nucleophilic substitution (S(_N)2) reactions. However, the presence of the ether oxygen atom at the β-position introduces the possibility of neighboring group participation (NGP), which can significantly enhance the reaction rate compared to a similar primary alkyl halide without the ether linkage. The solvent plays a critical role in modulating the rates of both the direct S(_N)2 pathway and the NGP-assisted pathway, as well as influencing the competition between substitution and elimination (E2) reactions.

This document provides a detailed overview of the theoretical basis for solvent effects on the reactivity of this compound, presents hypothetical quantitative data to illustrate these effects, and offers detailed experimental protocols for researchers to study these phenomena in the laboratory.

Theoretical Background

The reactivity of this compound is governed by a competition between S(_N)2, E2, and potentially S(_N)1/E1 pathways, although the latter are generally disfavored for primary alkyl halides. The solvent influences these pathways in several ways:

  • Solvation of Reactants: In S(_N)2 reactions, polar aprotic solvents are generally preferred. They can dissolve the necessary ionic nucleophiles while poorly solvating the nucleophile's anion, leaving it more "naked" and reactive. Polar protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, creating a solvent cage that hinders its ability to attack the electrophilic carbon and thus slowing down the S(_N)2 reaction.

  • Stabilization of Transition States: For S(_N)2 reactions, the transition state is a large, charge-diffuse species. Solvents that can stabilize this transition state can increase the reaction rate. In contrast, S(_N)1 reactions proceed through a carbocation intermediate, which is strongly stabilized by polar protic solvents.

  • Neighboring Group Participation (NGP): The ether oxygen in this compound can act as an internal nucleophile, displacing the bromide ion to form a cyclic oxonium ion intermediate. This is an intramolecular S(_N)2 reaction. The subsequent attack of an external nucleophile on this intermediate leads to the final product with overall retention of configuration. This pathway can be significantly faster than the direct S(_N)2 reaction. The ability of the solvent to support the formation and stability of the charged oxonium ion intermediate will influence the extent of NGP. Polar solvents are expected to favor NGP.

  • Basicity vs. Nucleophilicity: The solvent can influence the relative basicity and nucleophilicity of the reagent. For instance, in polar protic solvents, smaller, more electronegative nucleophiles are heavily solvated, reducing their nucleophilicity. This can sometimes favor elimination over substitution.

Quantitative Data Summary

Table 1: Relative Rate Constants for the Reaction of this compound with Sodium Azide (NaN(_3)) in Various Solvents at 25°C

SolventDielectric Constant (ε)Solvent TypeRelative Rate Constant (k(_\text{rel}))
Methanol (CH(_3)OH)32.7Polar Protic1
Ethanol (C(_2)H(_5)OH)24.5Polar Protic0.5
Water (H(_2)O)80.1Polar Protic0.8
Dimethyl Sulfoxide (DMSO)46.7Polar Aprotic1500
N,N-Dimethylformamide (DMF)36.7Polar Aprotic1000
Acetone (CH(_3)COCH(_3))20.7Polar Aprotic500
Acetonitrile (CH(_3)CN)37.5Polar Aprotic800

Table 2: Product Distribution for the Reaction of this compound with Sodium Ethoxide (NaOEt) in Ethanol at 55°C

ProductMechanismYield (%)
CH(_3)CH(_2)OCH(_2)CH(_2)OCH(_2)CH(_3) (Substitution)S(_N)285
CH(_2)=CHOCH(_2)CH(_3) (Elimination)E215

Table 3: Hypothetical Activation Parameters for the Reaction of this compound with a Nucleophile in Different Solvents

SolventΔH(\text{act}) (kJ/mol)ΔS(\text{act}) (J/mol·K)
Ethanol85-40
DMSO70-25

Reaction Mechanisms and Logical Relationships

The following diagrams illustrate the key reaction pathways for this compound and the logical flow of an experimental investigation into solvent effects.

SN2_E2_Competition cluster_substitution Substitution cluster_elimination Elimination reagents This compound + Nucleophile/Base SN2 SN2 Pathway (Direct Attack) reagents->SN2 Favored by aprotic solvents NGP NGP Pathway (Intramolecular Attack) reagents->NGP Favored by polar solvents E2 E2 Pathway reagents->E2 Favored by strong, bulky bases and high temp. sub_product Substitution Product SN2->sub_product oxonium Cyclic Oxonium Ion Intermediate NGP->oxonium oxonium->sub_product Nucleophilic attack elim_product Elimination Product E2->elim_product

Caption: Competing reaction pathways for this compound.

Experimental_Workflow start Define Research Question: How does solvent affect the reactivity of This compound? step1 Select a Nucleophile and a Range of Solvents (Protic and Aprotic) start->step1 step2 Design and Execute Kinetic Experiments (e.g., Titration, Spectroscopy, Chromatography) step1->step2 step3 Determine Rate Constants at Different Temperatures step2->step3 step5 Analyze Product Distribution (e.g., GC-MS, NMR) step2->step5 step4 Calculate Activation Parameters (Ea, ΔH‡, ΔS‡) step3->step4 step6 Correlate Kinetic and Product Data with Solvent Properties (e.g., Polarity, Dielectric Constant) step4->step6 step5->step6 end Elucidate Solvent Effects on Reaction Mechanism and Rate step6->end

Caption: Workflow for investigating solvent effects on reactivity.

Experimental Protocols

The following protocols provide a framework for investigating the kinetics and product distribution of the reaction of this compound in different solvents.

Protocol 1: Determination of Reaction Kinetics by Titration

This protocol is suitable for reactions that produce an acidic or basic species, such as the solvolysis of this compound in an alcohol/water mixture, which produces HBr.

Materials:

  • This compound (purified)

  • Selected solvent (e.g., 80:20 ethanol:water)

  • Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.01 M)

  • Phenolphthalein (B1677637) indicator

  • Thermostated water bath

  • Erlenmeyer flasks, pipettes, burette

  • Stopwatch

Procedure:

  • Reaction Setup:

    • Prepare a stock solution of this compound in the chosen solvent (e.g., 0.1 M).

    • Place a known volume (e.g., 50 mL) of the solvent in several Erlenmeyer flasks and allow them to equilibrate to the desired temperature in the thermostated water bath.

  • Initiation of Reaction:

    • Add a precise volume of the this compound stock solution to one of the flasks to achieve the desired initial concentration. Start the stopwatch immediately.

  • Monitoring Reaction Progress:

    • At regular time intervals (e.g., every 10 minutes), withdraw an aliquot (e.g., 5 mL) from the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to a flask containing a known volume of a cold, inert solvent (e.g., acetone).

    • Add a few drops of phenolphthalein indicator to the quenched sample.

    • Titrate the liberated HBr with the standardized NaOH solution until a persistent pink color is observed. Record the volume of NaOH used.

  • Data Analysis:

    • Repeat the titration for aliquots taken at various time points.

    • The concentration of HBr produced at each time point is proportional to the extent of the reaction.

    • Assuming a pseudo-first-order or second-order rate law, plot the appropriate function of concentration versus time (e.g., ln[reactant] vs. time for first-order) to determine the rate constant (k).

    • Repeat the entire experiment at different temperatures to determine the activation parameters using the Arrhenius equation.

Protocol 2: Determination of Reaction Kinetics and Product Distribution by Gas Chromatography (GC)

This protocol is versatile and allows for the simultaneous monitoring of reactant disappearance, product formation, and the determination of product ratios.

Materials:

  • This compound

  • Selected nucleophile (e.g., sodium methoxide)

  • A range of anhydrous solvents (e.g., methanol, DMSO)

  • Internal standard (a non-reactive compound with a distinct GC retention time, e.g., dodecane)

  • Gas chromatograph with a suitable column (e.g., a polar capillary column) and detector (e.g., FID)

  • Thermostated reaction vessel with a magnetic stirrer

  • Syringes for sampling

Procedure:

  • Reaction Setup:

    • Prepare a solution of the nucleophile and the internal standard in the chosen solvent in the thermostated reaction vessel.

    • Allow the solution to reach the desired reaction temperature.

  • Initiation of Reaction:

    • Inject a known amount of this compound into the reaction vessel to start the reaction.

  • Monitoring Reaction Progress:

    • At regular time intervals, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.

    • Quench the reaction immediately (e.g., by diluting with a cold solvent and/or neutralizing any remaining base).

    • Analyze the quenched sample by GC.

  • Data Analysis:

    • Kinetics:

      • Calibrate the GC by running standard solutions of known concentrations of this compound and the expected product(s) to determine their response factors relative to the internal standard.

      • From the chromatograms of the reaction aliquots, determine the concentrations of the reactant and product(s) over time by comparing their peak areas to that of the internal standard.

      • Plot the concentration data versus time to determine the reaction order and calculate the rate constant.

    • Product Distribution:

      • At the end of the reaction, or from the final time point, determine the relative peak areas of the substitution and elimination products.

      • Use the response factors to calculate the molar ratio and, subsequently, the percentage yield of each product.

Conclusion

The reactivity of this compound is a complex interplay of substrate structure, nucleophile/base strength, and solvent properties. By systematically investigating the kinetics and product distributions in a variety of solvents, researchers can gain a deeper understanding of these competing factors. The protocols outlined in this document provide a solid foundation for such studies, enabling the rational selection of reaction conditions to achieve desired synthetic outcomes. The potential for neighboring group participation by the ether oxygen adds an intriguing dimension to the reactivity of this molecule, making it an excellent model system for studying intramolecular catalytic effects.

Application Notes and Protocols for the Synthesis of Ramelte-on Using 2-Bromoethyl ethyl ether as a Key Reagent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the synthesis of Ramelteon, a selective melatonin (B1676174) receptor agonist used in the treatment of insomnia. A key step in the synthesis of a crucial intermediate involves the use of 2-Bromoethyl ethyl ether. These protocols are intended for research and development purposes and provide comprehensive methodologies, quantitative data, and visualizations to aid in the successful synthesis and understanding of the underlying chemical pathways.

Introduction

Ramelteon, chemically known as (S)-N-[2-(1,6,7,8-tetrahydro-2H-indeno[5,4-b]furan-8-yl)ethyl]propionamide, is a pharmaceutical agent that selectively targets the MT1 and MT2 melatonin receptors. Its therapeutic action mimics the natural sleep-regulating hormone melatonin, making it an effective treatment for sleep-onset insomnia. The synthesis of Ramelteon involves a multi-step process, with the formation of the indeno[5,4-b]furan core being a critical sequence. One of the key intermediates in a known synthetic route is 2,3-dihydro-1H-inden-1-one, which is further functionalized. A crucial etherification step in the formation of a precursor to this tricyclic core utilizes this compound. This document outlines the synthesis of a key intermediate using this reagent and the subsequent steps leading to Ramelteon.

Synthesis of a Key Intermediate for Ramelteon

The following sections detail the experimental protocol for the synthesis of a key precursor to the tricyclic core of Ramelteon, starting from 4-hydroxy-2,3-dihydro-1H-inden-1-one and this compound.

Experimental Protocol: Synthesis of 4-(2-ethoxyethoxy)-2,3-dihydro-1H-inden-1-one

This protocol describes the etherification of 4-hydroxy-2,3-dihydro-1H-inden-1-one with this compound.

Materials:

  • 4-hydroxy-2,3-dihydro-1H-inden-1-one

  • This compound

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone (B3395972), anhydrous

  • Deionized water

  • Ethyl acetate (B1210297)

  • Brine solution (saturated aqueous NaCl)

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 4-hydroxy-2,3-dihydro-1H-inden-1-one (1 equivalent) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.2 equivalents) dropwise to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux. Maintain reflux for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion of the reaction, cool the mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer sequentially with deionized water and brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure 4-(2-ethoxyethoxy)-2,3-dihydro-1H-inden-1-one.

Quantitative Data
Reactant/ProductMolecular Weight ( g/mol )Molar RatioTheoretical Yield (g)Actual Yield (g)Percent Yield (%)
4-hydroxy-2,3-dihydro-1H-inden-1-one148.161.0---
This compound153.021.2---
4-(2-ethoxyethoxy)-2,3-dihydro-1H-inden-1-one220.27-CalculatedVariesTypically 75-85%

Note: The theoretical and actual yields will depend on the starting scale of the reaction.

Overall Synthesis Workflow of Ramelteon

The synthesis of Ramelteon is a multi-step process. The intermediate synthesized above is a precursor to the formation of the tricyclic core of Ramelteon. The general synthetic strategy is outlined below.

Ramelteon_Synthesis A 4-hydroxy-2,3-dihydro-1H-inden-1-one C 4-(2-ethoxyethoxy)-2,3-dihydro-1H-inden-1-one A->C Etherification (K2CO3, Acetone) B This compound B->C D Tricyclic Ketone Intermediate C->D Intramolecular Cyclization E Introduction of Side Chain D->E Multi-step functionalization F Ramelteon (Racemic) E->F Amidation G Chiral Resolution F->G e.g., Diastereomeric salt formation H Ramelteon ((S)-enantiomer) G->H Separation and Liberation of free base

Figure 1: Overall synthetic workflow for Ramelteon.

Mechanism of Action: Signaling Pathway

Ramelteon exerts its therapeutic effect by acting as a selective agonist at the melatonin MT1 and MT2 receptors, which are G-protein coupled receptors (GPCRs) located primarily in the suprachiasmatic nucleus (SCN) of the brain. The SCN is the central pacemaker for the body's circadian rhythms.

Melatonin_Signaling Ramelteon Ramelteon MT1_MT2 MT1/MT2 Receptors (GPCR) Ramelteon->MT1_MT2 Agonist Binding Gi Gi Protein MT1_MT2->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP (Inhibited) PKA Protein Kinase A (PKA) cAMP->PKA Activation (Reduced) CREB CREB Phosphorylation PKA->CREB Phosphorylation (Reduced) Gene Gene Expression (Sleep Promotion) CREB->Gene Regulation

Figure 2: Simplified signaling pathway of Ramelteon.

Activation of MT1 and MT2 receptors by Ramelteon leads to the inhibition of adenylyl cyclase via the inhibitory G-protein (Gi). This results in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels, which in turn reduces the activity of protein kinase A (PKA). The downstream effects of this signaling cascade are believed to contribute to the regulation of circadian rhythms and the promotion of sleep.

Conclusion

The synthesis of Ramelteon is a complex process that relies on the strategic formation of key intermediates. The use of this compound in an etherification reaction provides an efficient route to a crucial precursor for the construction of the indeno[5,4-b]furan core of the molecule. The protocols and data presented in this document are intended to serve as a valuable resource for researchers and professionals in the field of drug development, facilitating further investigation and optimization of the synthesis of this important therapeutic agent.

Application Notes and Protocols: Protecting Group Strategies Involving 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 2-bromoethyl ethyl ether in protecting group strategies, specifically for the introduction of the 2-ethoxyethyl (EE) protecting group onto hydroxyl functional groups. While the use of this compound for this purpose is not the most common method, this document outlines the theoretical basis, a plausible experimental protocol based on the Williamson ether synthesis, and the corresponding deprotection procedure.

Introduction to the 2-Ethoxyethyl (EE) Protecting Group

The 2-ethoxyethyl (EE) group is an acetal-type protecting group for alcohols and phenols. It is valued for its stability under a range of conditions, including basic, nucleophilic, and organometallic reactions.[1] The EE group is readily cleaved under mild acidic conditions, making it a useful tool in multi-step organic synthesis.[2]

Typically, the EE group is introduced by the acid-catalyzed addition of an alcohol to ethyl vinyl ether. However, an alternative, though less common, approach is the Williamson ether synthesis using this compound as an alkylating agent.

Protecting Group Strategy Workflow

The overall strategy for the protection of a hydroxyl group as a 2-ethoxyethyl ether using this compound and its subsequent deprotection is outlined below.

workflow cluster_protection Protection cluster_deprotection Deprotection start Alcohol (R-OH) deprotonation Deprotonation (e.g., NaH) start->deprotonation Base alkoxide Alkoxide (R-O⁻Na⁺) deprotonation->alkoxide alkylation Alkylation with This compound alkoxide->alkylation BrCH₂CH₂OEt protected_alcohol Protected Alcohol (R-O-EE) alkylation->protected_alcohol start_deprotection Protected Alcohol (R-O-EE) acid_cleavage Acid-catalyzed cleavage start_deprotection->acid_cleavage Acid (e.g., HCl, PTSA) deprotected_alcohol Deprotected Alcohol (R-OH) acid_cleavage->deprotected_alcohol protection_scheme reagents R-OH + NaH -> R-O⁻Na⁺ reagents2 R-O⁻Na⁺ + BrCH₂CH₂OEt -> R-OCH₂CH₂OEt + NaBr deprotection_scheme reagents R-OCH₂CH₂OEt + H₃O⁺ -> R-OH + CH₃CHO + EtOH comparison cluster_williamson This compound Method cluster_standard Ethyl Vinyl Ether Method williamson_reagents Reagents: - Strong Base (e.g., NaH) - this compound williamson_conditions Conditions: - Basic - Elevated Temperature williamson_pros Pros: - Avoids acidic conditions williamson_cons Cons: - Strong base incompatibility - Potential side reactions (E2) - Less common/optimized standard_reagents Reagents: - Acid Catalyst (e.g., PTSA) - Ethyl vinyl ether standard_conditions Conditions: - Mildly Acidic - Room Temperature standard_pros Pros: - High yielding - Mild conditions - Well-established standard_cons Cons: - Incompatible with acid-labile groups

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethoxyethyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for the large-scale synthesis of ethoxyethyl ethers, compounds of significant interest as protecting groups in complex organic synthesis and as versatile solvents. The following sections detail established synthetic protocols, comparative data for various methods, and essential safety and handling information pertinent to industrial-scale production.

Introduction

Ethoxyethyl ethers are a class of organic compounds characterized by the presence of an ethoxyethyl group (–OCH₂CH₂OCH₂CH₃). They are widely utilized in the pharmaceutical and fine chemical industries, primarily as protecting groups for hydroxyl functionalities. Their stability under a range of reaction conditions and ease of cleavage under mild acidic conditions make them valuable tools in multi-step syntheses of complex molecules. On a large scale, the efficient and cost-effective production of ethoxyethyl ethers is crucial. This document outlines the key synthetic strategies and provides detailed protocols for their implementation in a production environment.

Synthetic Methodologies

The most prevalent and industrially viable method for the synthesis of ethoxyethyl ethers is the Williamson ether synthesis. This method involves the reaction of an alkoxide with an ethylating agent. For large-scale operations, variations of this synthesis, including the use of phase-transfer catalysis and continuous flow processes, have been developed to enhance efficiency, safety, and scalability.

Williamson Ether Synthesis (Batch Process)

The traditional Williamson ether synthesis is a robust and well-established method. In the context of ethoxyethyl ether synthesis, it typically involves the reaction of a deprotonated alcohol with 2-chloroethyl ethyl ether or a similar ethylating agent.

Reaction Scheme:

R-OH + Base → R-O⁻ M⁺

R-O⁻ M⁺ + ClCH₂CH₂OCH₂CH₃ → R-OCH₂CH₂OCH₂CH₃ + MCl

Phase-Transfer Catalysis (PTC) in Williamson Ether Synthesis

For industrial-scale synthesis, phase-transfer catalysis offers significant advantages. It facilitates the reaction between reactants in immiscible phases (e.g., an aqueous solution of a base and an organic solution of the alcohol and alkyl halide), often leading to higher yields, milder reaction conditions, and the use of less expensive bases like sodium hydroxide (B78521).[1][2] Quaternary ammonium (B1175870) salts are common phase-transfer catalysts.[3]

Continuous Flow Synthesis

Continuous flow chemistry presents a modern and efficient approach to large-scale synthesis.[4][5] It offers superior control over reaction parameters such as temperature and mixing, leading to improved safety, consistency, and higher throughput compared to traditional batch processes. In a continuous flow setup, reactants are continuously pumped through a heated reactor coil where the reaction occurs.

Comparative Data for Large-Scale Synthesis Methods

The choice of synthetic method on a large scale depends on factors such as cost, desired throughput, safety considerations, and available equipment. The following table summarizes key quantitative parameters for the different methodologies.

ParameterBatch Williamson SynthesisPhase-Transfer Catalysis (Batch)Continuous Flow Synthesis
Typical Scale 10 - 1000 L100 - 5000 L1 - 100 L/hr
Reactants Alcohol, Strong Base (e.g., NaH), Ethylating AgentAlcohol, Aqueous Base (e.g., NaOH), Ethylating Agent, PTCAlcohol, Base, Ethylating Agent
Catalyst None (Stoichiometric Base)Quaternary Ammonium Salt (e.g., TBAB)Often heterogeneous catalyst
Catalyst Loading N/A1 - 5 mol%Varies with catalyst
Solvent Anhydrous polar aprotic (e.g., DMF, THF)Biphasic (e.g., Toluene/Water)Varies (often minimal)
Temperature 0 - 80 °C25 - 100 °C80 - 150 °C
Reaction Time 4 - 24 hours2 - 12 hoursMinutes to hours (residence time)
Typical Yield 70 - 90%85 - 98%>95%
Throughput Low to MediumMedium to HighHigh
Safety Concerns Handling of strong, flammable bases; exothermsFlammable organic solvents; catalyst handlingHigh pressure and temperature; potential for blockages

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of a generic ethoxyethyl ether (R-OCH₂CH₂OCH₂CH₃) from an alcohol (R-OH) on a laboratory and projected pilot-plant scale.

Protocol 1: Large-Scale Batch Williamson Ether Synthesis

Materials:

  • Alcohol (R-OH): 1.0 equivalent

  • Sodium Hydride (60% dispersion in mineral oil): 1.2 equivalents

  • 2-Chloroethyl ethyl ether: 1.1 equivalents

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate

Equipment:

  • Large, jacketed glass-lined reactor with overhead stirring, temperature probe, and nitrogen inlet/outlet

  • Addition funnel

  • Condenser

  • Receiving vessel

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Reagent Charging: Charge the reactor with a suspension of sodium hydride (1.2 eq.) in anhydrous THF.

  • Alcohol Addition: Cool the reactor to 0 °C. Slowly add a solution of the alcohol (1.0 eq.) in anhydrous THF via the addition funnel, maintaining the internal temperature below 10 °C. Hydrogen gas will be evolved; ensure adequate ventilation and a safe off-gas system.

  • Alkoxide Formation: After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

  • Ethylating Agent Addition: Cool the reaction mixture back to 0 °C. Slowly add 2-chloroethyl ethyl ether (1.1 eq.) via the addition funnel, maintaining the internal temperature below 10 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C. Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, or HPLC). The reaction is typically complete within 8-16 hours.

  • Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Work-up: Transfer the mixture to a separation vessel. Separate the organic layer. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by fractional distillation under vacuum.

Protocol 2: Phase-Transfer Catalyzed Williamson Ether Synthesis

Materials:

  • Alcohol (R-OH): 1.0 equivalent

  • Sodium Hydroxide (50% aqueous solution): 3.0 equivalents

  • 2-Chloroethyl ethyl ether: 1.2 equivalents

  • Tetrabutylammonium bromide (TBAB): 0.05 equivalents

  • Toluene

Equipment:

  • Jacketed reactor with vigorous overhead stirring, temperature probe, and condenser.

Procedure:

  • Reagent Charging: Charge the reactor with the alcohol (1.0 eq.), toluene, 2-chloroethyl ethyl ether (1.2 eq.), and TBAB (0.05 eq.).

  • Base Addition: With vigorous stirring, add the 50% aqueous sodium hydroxide solution (3.0 eq.).

  • Reaction: Heat the mixture to 80-90 °C. Monitor the reaction progress by a suitable analytical method. The reaction is typically complete within 4-10 hours.

  • Work-up: Cool the reaction mixture to room temperature. Add water to dissolve the salts and separate the layers. Wash the organic layer with water and then brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Visualizations

Logical Workflow for Large-Scale Synthesis Method Selection

G start Define Synthesis Scale and Target Throughput batch Batch Process Feasible? start->batch ptc Consider Phase-Transfer Catalysis batch->ptc Yes traditional Traditional Williamson Synthesis batch->traditional No continuous High Throughput Required? ptc->continuous flow Implement Continuous Flow Synthesis continuous->flow Yes end Finalize Process and Scale-Up continuous->end No flow->end traditional->continuous G A Prepare Reactor (Dry, N2 Purge) B Charge NaH and Anhydrous THF A->B C Cool to 0 °C B->C D Slowly Add Alcohol in THF C->D E Warm to RT, Stir 1h (Alkoxide Formation) D->E F Cool to 0 °C E->F G Slowly Add 2-Chloroethyl ethyl ether F->G H Heat to 50-60 °C, Monitor Reaction G->H I Cool to 0 °C, Quench with aq. NH4Cl H->I J Work-up (Extraction, Washing, Drying) I->J K Purification (Vacuum Distillation) J->K L Final Product K->L

References

Troubleshooting & Optimization

Technical Support Center: Reactions of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-Bromoethyl ethyl ether, particularly in ether synthesis reactions.

Troubleshooting Guide

Q1: I am getting a low yield of my desired ether product. What are the common causes and how can I improve it?

A low yield in your ether synthesis is likely due to competing side reactions or suboptimal reaction conditions. The primary competing reaction is E2 elimination, which forms an alkene instead of an ether. Here are the key factors to investigate:

  • Steric Hindrance: The Williamson ether synthesis, a common method for this reaction, proceeds via an SN2 mechanism. This mechanism is sensitive to steric bulk on both the alkyl halide and the nucleophile (alkoxide). While this compound is a primary alkyl halide, which generally favors the SN2 pathway, a sterically bulky alkoxide can hinder the reaction and promote elimination.

  • Reaction Temperature: Higher temperatures generally favor the E2 elimination over the SN2 substitution.

  • Base Strength and Concentration: A high concentration of a very strong, bulky base will favor the E2 pathway.

  • Solvent Choice: The solvent plays a crucial role in reaction efficiency. Polar aprotic solvents are generally preferred for SN2 reactions.

Q2: I have identified the major side product as an alkene. How can I minimize its formation?

The formation of an alkene is a clear indication of a competing E2 elimination reaction. To favor the desired SN2 pathway and minimize this side product, consider the following adjustments to your protocol:

  • Choice of Base/Nucleophile: If possible, use a less sterically hindered alkoxide. For example, if you are synthesizing an unsymmetrical ether, the synthetic strategy should involve the less bulky alkoxide attacking the less hindered alkyl halide.

  • Temperature Control: Running the reaction at a lower temperature will favor the SN2 reaction. Elimination reactions have a higher activation energy and are therefore more sensitive to temperature increases.

  • Solvent: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile. These solvents solvate the cation of the alkoxide, leaving the "naked" and more reactive anion to act as a nucleophile.

Frequently Asked Questions (FAQs)

Q: What is the primary mechanism for the reaction of this compound with an alkoxide?

The primary reaction is a Williamson ether synthesis, which proceeds through an SN2 (bimolecular nucleophilic substitution) mechanism. In this reaction, the alkoxide ion acts as a nucleophile and attacks the carbon atom bonded to the bromine, displacing the bromide ion and forming an ether.

Q: What are the main side products to expect?

The most common side product is the corresponding alkene, formed via an E2 (bimolecular elimination) reaction. This is especially prevalent when using sterically hindered alkoxides or high reaction temperatures. Another potential, though less common, side reaction when using phenoxides is C-alkylation, where the alkyl group attaches to the aromatic ring instead of the oxygen atom.

Q: How does the choice of base affect the outcome of the reaction?

The base is typically used to deprotonate the alcohol to form the more nucleophilic alkoxide. The choice of base is critical. Strong, non-nucleophilic, and sterically non-hindered bases are ideal for generating the alkoxide without promoting side reactions. Sodium hydride (NaH) is a common choice as it irreversibly deprotonates the alcohol. Sterically hindered bases, such as potassium tert-butoxide, will strongly favor the E2 elimination pathway.

Q: What is the optimal temperature range for this reaction?

The optimal temperature is a balance between reaction rate and selectivity. Generally, lower temperatures favor the SN2 reaction. A typical starting point is room temperature, with gentle heating (e.g., 50-80°C) if the reaction is slow. However, it is crucial to monitor for the formation of the elimination byproduct, especially at higher temperatures.

Data Presentation

The following tables provide illustrative data on the expected product distribution in the reaction of this compound with different alkoxides and at various temperatures, based on established principles of SN2 and E2 reactions.

Table 1: Influence of Alkoxide Steric Hindrance on Product Distribution

AlkoxideBaseSolventTemperature (°C)Desired Ether Product (SN2) Yield (%)Alkene Side Product (E2) Yield (%)
Sodium EthoxideSodium HydrideTHF25~90%~10%
Sodium isopropoxideSodium HydrideTHF25~70%~30%
Sodium tert-butoxidePotassium MetalTHF25<10%>90%

Table 2: Influence of Temperature on Product Distribution with Sodium Ethoxide

AlkoxideBaseSolventTemperature (°C)Desired Ether Product (SN2) Yield (%)Alkene Side Product (E2) Yield (%)
Sodium EthoxideSodium HydrideDMF0>95%<5%
Sodium EthoxideSodium HydrideDMF25~90%~10%
Sodium EthoxideSodium HydrideDMF80~60%~40%

Experimental Protocols

Detailed Methodology for the Synthesis of Phenyl 2-ethoxyethyl ether

This protocol describes a general procedure for the Williamson ether synthesis using this compound and phenol (B47542).

Materials:

  • Phenol

  • Sodium hydride (60% dispersion in mineral oil)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Septum and needles

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Preparation of the Phenoxide:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol (1.0 eq).

    • Add anhydrous DMF to dissolve the phenol.

    • Cool the solution in an ice bath.

    • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

    • Remove the ice bath and allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation.

  • Ether Synthesis:

    • Cool the reaction mixture back to 0°C in an ice bath.

    • Slowly add this compound (1.05 eq) via syringe.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture in an ice bath and cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add diethyl ether and water.

    • Separate the layers. Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The crude product can be purified by column chromatography on silica (B1680970) gel to yield the pure phenyl 2-ethoxyethyl ether.

Visualizations

preventing E2 elimination in Williamson ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals to address and prevent the competing E2 elimination reaction during Williamson ether synthesis.

Troubleshooting Guide: Minimizing E2 Elimination

This guide addresses common issues related to the formation of alkene byproducts in a question-and-answer format.

Q1: My reaction is producing a significant amount of an alkene byproduct instead of the desired ether. What is the primary cause?

A1: The formation of an alkene is a clear indication that the E2 (elimination) pathway is competing with the desired SN2 (substitution) reaction.[1] This is most often caused by steric hindrance on the alkyl halide. The alkoxide, being a strong base, will abstract a proton from a carbon adjacent to the leaving group (a β-hydrogen) if the electrophilic carbon is too sterically hindered for a backside nucleophilic attack.[2][3][4] Tertiary alkyl halides almost exclusively yield elimination products, while secondary alkyl halides often result in a mixture of ether and alkene.[5][6][7]

Q2: I am using a secondary alkyl halide and observing a mixture of substitution and elimination products. How can I favor ether formation?

A2: When using secondary alkyl halides, the balance between SN2 and E2 is sensitive to reaction conditions. To favor the SN2 pathway, consider the following adjustments:

  • Lower the Reaction Temperature: Higher temperatures generally favor the elimination pathway, which has a higher activation energy.[1][8][9] Running the reaction at the lower end of the typical 50-100 °C range, or even cooler, can significantly increase the proportion of the desired ether product.[6][10]

  • Use a Less Bulky Alkoxide: While the steric bulk of the alkoxide is less critical than that of the alkyl halide, a very bulky alkoxide (like potassium tert-butoxide) can increase the likelihood of elimination.[11][12] If your synthesis allows, using a less hindered alcohol to generate the alkoxide can be beneficial.

  • Choose the Right Solvent: Employ polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724).[1][5][13] These solvents effectively solvate the cation of the alkoxide, leaving the "naked" alkoxide anion as a more potent nucleophile, which can enhance the SN2 rate.[1] Protic solvents can solvate the nucleophile, reducing its reactivity.[7]

Q3: I need to synthesize tert-butyl methyl ether. My initial attempt using sodium methoxide (B1231860) and tert-butyl chloride failed, yielding only 2-methylpropene. How should I redesign the synthesis?

A3: This is a classic example where incorrect reactant choice leads to complete elimination. Using a tertiary alkyl halide (tert-butyl chloride) guarantees that the E2 reaction will dominate.[4][6]

The correct approach is to reverse the roles of the nucleophile and the electrophile. The Williamson ether synthesis is more tolerant of steric hindrance on the nucleophile than on the electrophile.[4]

  • Correct Reactants: Use a tertiary alkoxide (sodium tert-butoxide) and a primary alkyl halide (methyl iodide or methyl bromide).[1][11]

  • Rationale: The primary methyl halide is an excellent substrate for the SN2 reaction with minimal steric hindrance, and it cannot undergo E2 elimination.[6][14] The bulky tert-butoxide will act as a nucleophile, attacking the unhindered methyl group to form the desired tert-butyl methyl ether with minimal side products.[1]

Frequently Asked Questions (FAQs)

Q1: What is the ideal structure for an alkyl halide in the Williamson ether synthesis to avoid E2 elimination?

A1: Methyl and primary alkyl halides are the best substrates for maximizing the yield of the ether product via the SN2 mechanism.[5][6][14][15] Secondary alkyl halides are borderline and often lead to competing E2 elimination, while tertiary alkyl halides are unsuitable as they predominantly form alkenes.[6][16]

Q2: How does the choice of base affect the outcome of the reaction?

A2: The base is used to deprotonate the alcohol, forming the reactive alkoxide nucleophile. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium hydride (KH) are excellent choices because they irreversibly deprotonate the alcohol, and the byproduct (H₂) simply bubbles out of the solution.[1][6][17] While bases like NaOH or KOH can be used, they are often less effective in anhydrous organic solvents unless phase-transfer catalysis is employed.[13][18]

Q3: What is the effect of temperature on the SN2/E2 competition?

A3: Higher temperatures provide more kinetic energy to the reactants, increasing the rate of both substitution and elimination. However, elimination reactions typically have a higher activation energy and are therefore more sensitive to temperature changes.[8] Consequently, increasing the reaction temperature will favor the E2 pathway more than the SN2 pathway.[1][10] If alkene byproducts are an issue, lowering the temperature is a key strategy.[6]

Q4: Which solvents are recommended for this synthesis?

A4: Polar aprotic solvents are highly recommended.[9][16] Solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile are particularly effective.[2][5][13] They enhance the reaction rate by solvating the counter-ion (e.g., Na⁺) of the alkoxide, which increases the nucleophilicity of the oxygen anion.[1] Protic solvents, such as water or alcohols, can solvate the alkoxide itself, reducing its nucleophilicity and slowing the desired SN2 reaction.[7][13]

Q5: Can phase-transfer catalysts help in preventing E2 elimination?

A5: Yes, a phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide or 18-crown-6, can be beneficial.[5] A PTC helps transport the alkoxide from a solid or aqueous phase into the organic phase where the alkyl halide is dissolved.[18] This can allow for the use of milder reaction conditions, such as lower temperatures and weaker bases (e.g., solid KOH), which in turn helps to minimize the competing E2 elimination reaction.[18]

Data Presentation

Table 1: Influence of Alkyl Halide Structure on Reaction Pathway

Alkyl Halide TypePrimary Reaction PathwayTypical Product(s)Notes
Methyl (CH₃-X)SN2EtherExcellent substrate for SN2.[6]
Primary (R-CH₂-X)SN2EtherHighly favored for Williamson synthesis.[5][14]
Secondary (R₂CH-X)SN2 and E2 CompetitionMixture of Ether and AlkeneOutcome is highly dependent on reaction conditions.[6][7]
Tertiary (R₃C-X)E2AlkeneUnsuitable for Williamson ether synthesis due to steric hindrance.[4][5]

Table 2: Summary of Recommended Reaction Conditions to Minimize E2 Elimination

ParameterRecommendationRationale
Temperature 50–80 °C (or lower)Lower temperatures disfavor the E2 pathway.[1][10]
Solvent Polar Aprotic (DMF, DMSO, Acetonitrile)Enhances nucleophilicity of the alkoxide, accelerating SN2.[5][13]
Base Strong, non-bulky (e.g., NaH)Ensures complete and irreversible formation of the alkoxide.[1][6]
Reaction Time 1–8 hoursMonitor by TLC/GC to determine completion and avoid side reactions from prolonged heating.[5][10]

Experimental Protocols

General Protocol for Williamson Ether Synthesis with a Primary Alkyl Halide

This protocol describes a general procedure designed to favor the SN2 pathway.

  • Alkoxide Formation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired alcohol (1.0 eq.). b. Dissolve the alcohol in a suitable anhydrous polar aprotic solvent (e.g., DMF or THF, approx. 0.5 M concentration). c. Cool the solution in an ice bath (0 °C). d. Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise to the stirred solution. Caution: H₂ gas is evolved. e. Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Ether Formation: a. Add the primary alkyl halide (1.0-1.1 eq.) dropwise to the stirred alkoxide solution at room temperature.[7] b. Heat the reaction mixture to a controlled temperature (typically 50-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification: a. Once the reaction is complete, cool the mixture to 0 °C. b. Carefully quench the reaction by the slow, dropwise addition of water to destroy any excess NaH. c. Transfer the mixture to a separatory funnel and add more water. d. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate) three times. e. Combine the organic layers, wash with water and then with brine, and dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).[7] f. Remove the solvent under reduced pressure. Purify the crude product by distillation or column chromatography.[7]

Visualizations

SN2_vs_E2 Alkoxide Alkoxide (R-O⁻) Ether Ether (R-O-R') Alkoxide->Ether SN2 Pathway (Nucleophilic Attack) Alkene Alkene Alkoxide->Alkene E2 Pathway (Proton Abstraction) AlkylHalide Alkyl Halide (R'-X) (e.g., Secondary) AlkylHalide->Ether AlkylHalide->Alkene

Troubleshooting_Workflow start Low Ether Yield / High Alkene Byproduct q1 What is the alkyl halide structure? start->q1 sub1 Tertiary q1->sub1 Tertiary sub2 Secondary q1->sub2 Secondary sub3 Primary / Methyl q1->sub3 Primary ans1 Redesign Synthesis: Use tertiary alkoxide and primary alkyl halide. sub1->ans1 ans2 Optimize Conditions: 1. Lower Temperature 2. Use Polar Aprotic Solvent 3. Ensure non-bulky base sub2->ans2 ans3 Check other parameters: - Purity of reagents - Anhydrous conditions - Reaction time sub3->ans3 end Improved Ether Yield ans1->end ans2->end ans3->end

References

Technical Support Center: Purification of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 2-Bromoethyl ethyl ether by distillation.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the key physical and safety properties of this compound?

A1: this compound is a colorless to brown liquid used as an intermediate in organic synthesis.[1] It is highly flammable and can form explosive peroxides, requiring careful handling.[1][2] Key properties are summarized in the table below.

Table 1: Physical Properties of this compound

PropertyValueCitations
CAS Number 592-55-2[1][3]
Molecular Formula C₄H₉BrO[3]
Appearance Clear colorless to brown liquid[1]
Boiling Point 149-150 °C @ 750 mm Hg[1]
Density 1.357 g/mL @ 25 °C[1]
Refractive Index (n²⁰/D) 1.445[1]

Q2: What are the most critical safety hazards to consider before distillation?

A2: The two most critical hazards are flammability and the potential for explosive peroxide formation.[1][2] this compound is highly flammable with a low flash point, and its vapors can form explosive mixtures with air.[1][4] All distillation equipment must be grounded to prevent static discharge, and spark-proof tools should be used.[2][4][5] Ethers are well-documented for their tendency to form explosive peroxides upon storage and exposure to air.[2] It is mandatory to test for and eliminate peroxides before any heating or distillation process.[2]

Q3: How should I test for and remove peroxides from my crude sample?

A3: Before heating, you must test for peroxides. A common method is to use potassium iodide (KI) indicator strips. In the presence of peroxides, the iodide is oxidized to iodine, causing the strip to turn a dark purplish-brown. If the test is positive, peroxides must be removed. A standard procedure is to shake the crude ether with an excess of 5% aqueous ferrous sulfate (B86663) solution.[2] The peroxides are reduced by the Fe²⁺ ions. After treatment, the organic layer should be separated and re-tested to ensure all peroxides have been removed before proceeding with distillation.

Q4: What are the likely impurities in crude this compound?

A4: The impurities depend on the synthetic route. Common synthesis methods can introduce unreacted starting materials like 2-ethoxyethanol (B86334) or ethylene (B1197577) glycol, reagents such as phosphorus tribromide or hydrogen bromide, and solvents like toluene.[3][6] Byproducts from side reactions and decomposition products may also be present.[7] Water can also be a significant impurity.[6]

Q5: Is atmospheric or vacuum distillation recommended for purification?

A5: Vacuum distillation is highly recommended. While the atmospheric boiling point is around 149-150 °C, distilling at this high temperature increases the risk of thermal decomposition, which can lead to product discoloration and lower yields.[1][8] Applying a vacuum lowers the boiling point, allowing for a safer and more efficient separation from less volatile impurities.

Section 2: Experimental Protocols

Protocol 2.1: Pre-Distillation Peroxide Removal

  • Safety First : Perform this procedure in a fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a face shield, gloves, and a lab coat.[9]

  • Testing : Dip a potassium iodide (KI) test strip into a small sample of the crude this compound. If it turns blue or dark brown, peroxides are present, and you must proceed to the next step.

  • Quenching : Transfer the crude ether to a separatory funnel. Prepare a fresh 5% (w/v) aqueous solution of ferrous sulfate (FeSO₄·7H₂O).

  • Washing : Add a volume of the ferrous sulfate solution equal to about 20-25% of the ether's volume to the separatory funnel. Stopper the funnel and shake gently, periodically venting to release any pressure.

  • Separation : Allow the layers to separate. The aqueous layer containing the iron salts may appear cloudy or colored. Drain and discard the lower aqueous layer.

  • Re-testing : Re-test the ether for peroxides. Repeat the washing step with fresh ferrous sulfate solution until the peroxide test is negative.

  • Final Wash : Wash the ether with a saturated sodium chloride solution (brine) to remove residual water and iron salts. Separate the layers and carry the organic layer forward for drying and distillation.

Protocol 2.2: Vacuum Distillation of Crude this compound

  • Apparatus Setup : Assemble a standard vacuum distillation apparatus in a fume hood. Ensure all glassware is dry and joints are properly sealed with vacuum grease. Use a magnetic stir bar or boiling chips in the distillation flask to ensure smooth boiling.[8] Ground all metal parts of the equipment to prevent static discharge.[4]

  • Charging the Flask : Dry the peroxide-free crude ether over anhydrous magnesium sulfate, filter, and charge the distillation flask. Do not fill the flask more than two-thirds full.

  • Applying Vacuum : Close the system and slowly apply vacuum from a vacuum pump protected by a cold trap. Aim for a stable pressure before applying heat.

  • Heating : Begin stirring and gently heat the distillation flask using a heating mantle.

  • Collecting Fractions :

    • Forerun : Collect the initial, low-boiling fraction, which may contain residual solvents or volatile impurities.

    • Main Fraction : As the temperature at the distillation head stabilizes near the expected boiling point at the recorded pressure, switch to a new receiving flask to collect the pure this compound.

    • Final Fraction : Stop the distillation before the flask goes to dryness to prevent the concentration of potentially explosive residues.[2]

  • Shutdown : Turn off the heat and allow the apparatus to cool completely under vacuum. Once cool, slowly and carefully vent the system to atmospheric pressure before disassembling.

  • Storage : Add an inhibitor to the purified distillate if it will be stored, as distillation removes any stabilizers, increasing the risk of peroxide formation over time.[2] Store in a cool, dark, and tightly sealed container.[10]

Section 3: Troubleshooting Guide

This section addresses common problems encountered during the distillation of this compound.

G crude Crude Sample test Peroxide Test crude->test positive Positive test->positive negative Negative test->negative removal Peroxide Removal (Protocol 2.1) positive->removal setup Assemble Distillation Apparatus negative->setup removal->test distill Vacuum Distillation (Protocol 2.2) setup->distill collect Collect Pure Fractions distill->collect product Purified Product collect->product

Caption: Workflow for the Purification of this compound.

Q: My distillation is boiling at a much lower/higher temperature than expected for the current vacuum pressure. What's wrong?

A: This is likely due to an inaccurate pressure reading or a leak in the system.[8]

  • Solution :

    • Check for Leaks : Ensure all glass joints, tubing, and seals are secure. A leak will raise the internal pressure, causing the liquid to boil at a higher temperature than expected for the gauge reading.[8]

    • Verify Gauge : Confirm that your vacuum gauge is calibrated and functioning correctly. An inaccurate gauge can lead to incorrect temperature expectations.

    • Check for Volatile Impurities : A significantly lower boiling point may indicate the presence of a large amount of a low-boiling impurity (e.g., residual solvent from synthesis).

Q: The distilled product is yellow or brown. How can I fix this?

A: Product discoloration is often a sign of thermal decomposition.[8]

  • Solution :

    • Improve Vacuum : The most effective solution is to reduce the distillation temperature by applying a stronger vacuum. Ensure your vacuum pump is operating efficiently and the system is free of leaks.

    • Avoid Overheating : Use a heating mantle that fits the flask properly to ensure even heating and avoid localized hot spots.

    • Pre-treatment : If the crude material is already dark, consider a pre-purification step, such as passing it through a small plug of activated alumina (B75360) or charcoal before distillation.

Q: The liquid in the distillation flask is boiling unevenly or "bumping." What should I do?

A: Bumping is caused by the superheating of the liquid.[8]

  • Solution :

    • Ensure Proper Agitation : Use a new magnetic stir bar and ensure it is spinning at a sufficient rate to create a vortex.

    • Use Boiling Chips : If magnetic stirring is not possible, use fresh boiling chips. Never add boiling chips to a hot liquid, as this can cause violent boiling.

    • Even Heating : Make sure the heating mantle is correctly sized for the flask to distribute heat evenly.[8]

Q: My final yield is very low. Where did my product go?

A: Low recovery can result from several issues during the distillation process.[8]

  • Solution :

    • Check for Leaks : A poor vacuum can lead to inefficient distillation and loss of product.

    • Minimize Holdup : If using a fractionating column, the column itself can retain a significant amount of liquid (holdup). For a simple purification, a short path distillation head is often sufficient and minimizes loss.

    • Insulate the Apparatus : Insulate the distillation head and column with glass wool or aluminum foil to ensure the vapor reaches the condenser without condensing prematurely.

    • Monitor Temperature : Ensure you are collecting the fraction at the correct, stable temperature. Terminating the distillation too early will leave product behind.[8]

G problem Distillation Problem temp_issue Incorrect Boiling Point problem->temp_issue color_issue Product Discolored problem->color_issue yield_issue Low Yield problem->yield_issue cause_leak Cause: System Leak? temp_issue->cause_leak cause_decomp Cause: Decomposition? color_issue->cause_decomp yield_issue->cause_leak cause_holdup Cause: Apparatus Holdup? yield_issue->cause_holdup sol_check_seals Solution: Check all joints & seals cause_leak->sol_check_seals Yes sol_lower_temp Solution: Improve vacuum to lower temp cause_decomp->sol_lower_temp Yes sol_short_path Solution: Use short path head & insulate cause_holdup->sol_short_path Yes

References

Technical Support Center: Purifying 2-Bromoethyl Ethyl Ether with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying 2-Bromoethyl ethyl ether using column chromatography. Below you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data to ensure a successful separation.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound in a question-and-answer format.

Q1: My compound is not eluting from the column, or the elution is very slow.

A1: This issue, often referred to as excessive retention, can be caused by several factors:

  • Solvent System (Mobile Phase) is Not Polar Enough: The eluent may not have sufficient polarity to move this compound down the silica (B1680970) gel (stationary phase). A good starting point for a compound of this polarity is a solvent system of hexane (B92381) and ethyl acetate (B1210297). If elution is slow, you can gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Low Solubility: The compound may have low solubility in the chosen eluent. In this case, consider dry loading the sample onto the column. To dry load, dissolve your crude product in a volatile solvent like dichloromethane, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of the column.

  • Column Overload: Loading too much crude material onto the column can lead to poor separation and slow elution. A general guideline is to use a silica gel to crude compound weight ratio between 30:1 and 100:1.

Q2: The separation between my desired product and impurities is poor.

A2: Poor resolution can be addressed by the following:

  • Optimize the Solvent System: The key is to achieve a good separation of spots on a Thin Layer Chromatography (TLC) plate before running the column. An ideal Rf value for this compound is around 0.25-0.35 in the chosen solvent system for effective separation on a column. If the spots are too close on the TLC, you will need to test different solvent systems. Try varying the ratio of hexane and ethyl acetate, or consider using a different solvent system altogether, such as diethyl ether and hexane.

  • Improper Column Packing: Ensure your column is packed uniformly without any air bubbles or cracks. These imperfections can lead to "channeling," where the solvent and sample flow unevenly through the column, resulting in a significant loss of resolution.

  • Column Dimensions: A longer and narrower column generally provides better separation.

Q3: I suspect my this compound is decomposing on the silica gel column.

A3: While this compound is generally stable, some halogenated compounds can be sensitive to the acidic nature of silica gel. To check for decomposition, you can perform a stability test by spotting a solution of your compound on a TLC plate, letting it sit for an hour or two, and then developing it to see if any new spots have appeared. If decomposition is suspected, you could consider using deactivated silica gel or an alternative stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: For a compound of moderate polarity like this compound, a good starting point is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. A common starting ratio to try is in the range of 10% to 50% ethyl acetate in hexane. The optimal ratio should be determined by TLC analysis.

Q2: What is the expected Rf value for this compound?

Q3: How much silica gel should I use for my column?

A3: A general rule of thumb is to use a silica gel to crude compound weight ratio of 30:1 to 100:1. For a relatively straightforward separation, a 50:1 ratio is often sufficient. If the separation is difficult (i.e., impurities are very close to the product on TLC), a higher ratio may be necessary.

Q4: Should I use wet or dry loading for my sample?

A4: Wet loading, where the sample is dissolved in a minimal amount of the eluent, is generally acceptable if the compound is sufficiently soluble. However, if your compound has low solubility in the mobile phase, dry loading is preferred to ensure a narrow sample band at the top of the column, which leads to better separation.

Quantitative Data Summary

The following table provides a summary of key quantitative parameters for the column chromatography purification of this compound. These values are estimates and should be optimized based on preliminary TLC analysis.

ParameterRecommended Value/RangeNotes
Stationary Phase Silica Gel (230-400 mesh)Standard for most applications.
Mobile Phase (Eluent) Hexane:Ethyl Acetate or Hexane:Diethyl EtherStart with a low to moderate polarity mixture (e.g., 9:1 to 4:1 Hexane:EtOAc) and adjust as needed based on TLC.
Target Rf Value 0.25 - 0.35This range on a TLC plate generally provides the best separation on a column.
Silica:Compound Ratio 30:1 to 100:1 (w/w)Increase the ratio for more challenging separations.
Loading Method Wet or Dry LoadingDry loading is recommended for samples with poor solubility in the eluent.

Experimental Protocol

This protocol outlines a standard procedure for the purification of crude this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized glass column.

  • Securely plug the bottom of the column with a small piece of cotton or glass wool.

  • Add a layer of sand (approximately 1-2 cm) on top of the plug to create a flat base.

  • Prepare a slurry of silica gel (230-400 mesh) in the starting eluent (e.g., 9:1 n-hexane:ethyl acetate).

  • Carefully pour the slurry into the column, allowing the silica to settle without forming air bubbles. Gently tap the column to ensure even packing.

  • Once the silica has settled, add another layer of sand (approximately 1 cm) on top of the silica bed to prevent disturbance during solvent addition.

  • Equilibrate the column by running 2-3 column volumes of the eluent through the packed silica gel. Do not let the solvent level drop below the top of

managing temperature for optimal 2-Bromoethyl ethyl ether reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 2-bromoethyl ethyl ether. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in optimizing reaction conditions for maximum yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two main synthetic pathways for this compound are the Williamson ether synthesis and the bromination of 2-ethoxyethanol (B86334). The Williamson ether synthesis involves the reaction of an ethoxide with a 1,2-dihaloethane, while the bromination route utilizes a brominating agent to convert the hydroxyl group of 2-ethoxyethanol into a bromide.

Q2: How does temperature affect the yield in the Williamson ether synthesis of this compound?

A2: Temperature is a critical parameter in the Williamson ether synthesis. This reaction proceeds via an S(_N)2 mechanism, which competes with the E2 elimination side reaction. Lower temperatures generally favor the desired S(_N)2 pathway, leading to a higher yield of the ether.[1][2] Conversely, higher temperatures tend to promote the E2 elimination, resulting in the formation of alkene byproducts and a lower yield of this compound.[1]

Q3: What are the common side products in the synthesis of this compound?

A3: In the Williamson ether synthesis, the most common byproduct is vinyl ethyl ether, formed through an E2 elimination reaction. In the synthesis from 2-ethoxyethanol, potential byproducts can include unreacted starting material and over-brominated products, depending on the reaction conditions and the brominating agent used.

Q4: Which solvent is most suitable for the Williamson ether synthesis of this compound?

A4: Polar aprotic solvents such as acetonitrile (B52724) and N,N-dimethylformamide (DMF) are generally recommended for Williamson ether synthesis.[3] These solvents can effectively solvate the cation of the alkoxide, leaving the "naked" and more reactive alkoxide anion to participate in the S(_N)2 reaction, thus increasing the reaction rate.[1][2]

Q5: How can I purify the final this compound product?

A5: Purification is typically achieved through distillation. Before distillation, it is crucial to remove any trace peroxides that may have formed, which can be done by washing with an aqueous solution of ferrous sulfate (B86663) or by passing the crude product through a column of activated alumina.[4]

Troubleshooting Guides

Issue 1: Low Yield in Williamson Ether Synthesis

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Reaction temperature is too high, favoring E2 elimination. Lower the reaction temperature. A typical range is 50-100 °C; start at the lower end and monitor the reaction.[1][2][3]Increased ratio of S(_N)2 to E2 product, leading to higher ether yield.
Incomplete deprotonation of the alcohol. Ensure a sufficiently strong and non-nucleophilic base (e.g., sodium hydride) is used in the correct stoichiometric amount.Complete formation of the alkoxide, leading to a faster and more complete reaction.
Steric hindrance in the alkyl halide. Use a primary alkyl halide (e.g., 1,2-dibromoethane) as it is more susceptible to S(_N)2 attack.[5]Reduced steric hindrance, favoring the S(_N)2 pathway over E2 elimination.
Presence of water in the reaction. Use anhydrous solvents and thoroughly dry all glassware before use. Water can quench the alkoxide.The alkoxide remains active, allowing the reaction to proceed to completion.
Insufficient reaction time. Monitor the reaction progress using TLC or GC and allow it to run to completion. Typical reaction times are 1-8 hours.[3]Complete consumption of starting materials and maximum product formation.
Issue 2: Presence of Impurities After Synthesis from 2-Ethoxyethanol

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Expected Outcome
Incomplete reaction. Ensure sufficient heating (reflux) and reaction time.[6]Drive the reaction to completion, minimizing the amount of unreacted 2-ethoxyethanol.
Over-bromination or side reactions due to high temperature. For HBr-based methods, maintain the reaction temperature in the optimal range of 15-30°C.[7] For PBr(_3), control the rate of addition and heating.Minimized formation of byproducts, leading to a cleaner crude product.
Hydrolysis of the product during workup. Ensure the workup is performed promptly and under anhydrous conditions where possible.Preservation of the this compound product.
Inefficient purification. Optimize the distillation conditions (pressure and temperature) to effectively separate the product from impurities.Higher purity of the final isolated product.

Data Presentation

Table 1: Representative Effect of Temperature on Yield in Williamson Ether Synthesis

Reaction Temperature (°C)Predominant Reaction PathwayRepresentative this compound Yield (%)Representative Alkene Byproduct Formation (%)
40S(_N)2 Favored8515
60S(_N)2 and E2 Compete7030
80E2 Becomes Significant5050
100E2 Favored3070
Note: These are illustrative values based on the general principles of S(_N)2 versus E2 reactions and are not from a specific experimental study on this exact reaction.

Table 2: Comparison of Synthesis Routes for this compound

ParameterWilliamson Ether SynthesisSynthesis from 2-Ethoxyethanol
Primary Reactants Sodium ethoxide and 1,2-dibromoethane (B42909)2-Ethoxyethanol and a brominating agent (e.g., PBr(_3), HBr)
Typical Temperature 50-100 °C[3]Reflux (PBr(_3))[6], 15-30 °C (HBr)[7]
Common Byproducts Vinyl ethyl ether (from E2 elimination)Unreacted starting material, over-brominated products
Reported Yield 50-95% (general)[8]~60% (with PBr(_3))[6]
Key Considerations Sensitive to steric hindrance and temperature. Requires anhydrous conditions.Handling of corrosive and hazardous brominating agents.

Experimental Protocols

Protocol 1: Williamson Ether Synthesis of this compound

Materials:

Procedure:

  • Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal to anhydrous ethanol at 0°C. Allow the mixture to stir until all the sodium has reacted.

  • Reaction: To the freshly prepared sodium ethoxide solution, add 1,2-dibromoethane dropwise at room temperature.

  • Heating: Heat the reaction mixture to a gentle reflux (around 50-60°C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous ammonium chloride solution.

  • Extraction: Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure. Purify the crude product by fractional distillation.

Protocol 2: Synthesis of this compound from 2-Ethoxyethanol

Materials:

  • 2-Ethoxyethanol

  • Phosphorus tribromide (PBr(_3))

  • Sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 2-ethoxyethanol.

  • Addition of PBr(_3): Cool the flask in an ice bath and slowly add phosphorus tribromide dropwise with stirring.

  • Reflux: After the addition is complete, remove the ice bath and heat the mixture to reflux. Maintain reflux for 1-2 hours.[6]

  • Distillation: After reflux, distill the crude product directly from the reaction mixture. Collect the fraction boiling below 150°C.[6]

  • Washing: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with water.

  • Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation.

Mandatory Visualization

Williamson_Ether_Synthesis_Workflow cluster_prep Alkoxide Preparation cluster_reaction S_N2 Reaction cluster_workup Workup & Purification Na Sodium Metal NaOEt Sodium Ethoxide Solution Na->NaOEt Reacts with EtOH Anhydrous Ethanol EtOH->NaOEt ReactionMix Reaction Mixture NaOEt->ReactionMix Dibromoethane 1,2-Dibromoethane Dibromoethane->ReactionMix Add dropwise CrudeProduct Crude Product ReactionMix->CrudeProduct Quench & Extract PureProduct This compound CrudeProduct->PureProduct Distillation

Caption: Workflow for the Williamson Ether Synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield Observed Temp Is Temperature > 60°C? Start->Temp Base Is Base Strong & Anhydrous? Temp->Base No LowerTemp Action: Lower Temperature Temp->LowerTemp Yes Solvent Is Solvent Polar Aprotic? Base->Solvent Yes CheckBase Action: Use Stronger/Anhydrous Base Base->CheckBase No Time Is Reaction Time Sufficient? Solvent->Time Yes ChangeSolvent Action: Use Polar Aprotic Solvent Solvent->ChangeSolvent No Monitor Action: Increase Reaction Time & Monitor Time->Monitor No End Yield Optimized Time->End Yes

Caption: Troubleshooting Decision Tree for Low Yield in Williamson Ether Synthesis.

References

stability of 2-Bromoethyl ethyl ether in acidic vs basic media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions regarding the stability of 2-Bromoethyl ethyl ether in acidic and basic media. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under typical laboratory conditions?

This compound is a stable compound under recommended storage conditions, which include a cool, dry, and well-ventilated area, away from heat, flames, and sparks.[1] It is generally unreactive to dilute acids, bases, and nucleophiles, which makes it a suitable solvent for various reactions.[2][3] However, it is incompatible with strong oxidizing agents and strong bases.[1]

Q2: How does this compound behave in the presence of a strong acid?

In the presence of strong acids, particularly hydrobromic acid (HBr) and hydroiodic acid (HI), this compound is expected to undergo cleavage.[2][4][5] Hydrochloric acid (HCl) is generally not effective for ether cleavage.[2][4] The cleavage reaction breaks the carbon-oxygen bond of the ether.

Q3: What is the mechanism of acidic cleavage for this compound?

For a primary ether like this compound, the acidic cleavage proceeds through an S_N2 mechanism.[2][4] The process involves two main steps:

  • Protonation: The ether oxygen is protonated by the strong acid, which turns the ethoxy group into a good leaving group (ethanol).[4][5]

  • Nucleophilic Attack: The halide anion (e.g., Br⁻) then acts as a nucleophile and attacks the less sterically hindered carbon atom, leading to the cleavage of the C-O bond.[4][6]

Q4: What are the expected degradation products of this compound in acidic media?

Upon cleavage with a strong acid like HBr, this compound is expected to yield ethanol (B145695) and 1,2-dibromoethane.

Q5: Is this compound stable in basic media?

Ethers are generally considered to be stable and unreactive towards bases.[2][3] However, the presence of the bromine atom on the ethyl group can make this compound susceptible to elimination or substitution reactions under strongly basic conditions, especially at elevated temperatures. A safety data sheet for the compound lists strong bases as incompatible materials.[1]

Q6: What potential side reactions can occur with this compound in the presence of a strong base?

With a strong, non-nucleophilic base, an elimination reaction (E2) could occur, leading to the formation of ethyl vinyl ether and a bromide salt. If the base is also a nucleophile (e.g., an alkoxide), a substitution reaction could compete with elimination.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpected degradation of this compound in an acidic reaction mixture. The reaction medium contains a strong acid (e.g., HBr, HI) that is cleaving the ether linkage.If the ether is intended to be a stable component, avoid the use of strong hydrohalic acids. Consider using a different acid or protecting the ether functionality if possible.
Low yield in a reaction where this compound is used as a starting material under basic conditions. The base used is causing an elimination side reaction, consuming the starting material.Use a milder base or a non-nucleophilic base if only deprotonation is required. Running the reaction at a lower temperature can also help to minimize elimination.
Formation of unexpected byproducts during a reaction in an ether solvent. The ether solvent (if it's a different ether) is reacting with acidic reagents.Ensure the chosen ether solvent is compatible with all reaction components. This compound itself is generally a stable solvent but can react under strongly acidic or basic conditions.
Inconsistent reaction outcomes. The stability of this compound might be affected by the purity of the reagent and the presence of acidic or basic impurities.Use a freshly purified grade of this compound. Consider performing a pre-reaction stability test under the proposed reaction conditions.

Experimental Protocols

Protocol 1: Stability Test of this compound in Acidic Medium

Objective: To determine the stability of this compound in the presence of a strong acid.

Materials:

  • This compound

  • Hydrobromic acid (48% aqueous solution)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • To a solution of this compound (1.0 g, 6.5 mmol) in a suitable inert solvent (e.g., 20 mL of hexane), add hydrobromic acid (1.5 mL, 13.0 mmol).

  • Stir the mixture at room temperature and take aliquots at specific time intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Quench the reaction in the aliquot by adding it to a vial containing saturated sodium bicarbonate solution.

  • Extract the organic components with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the sample by GC-MS to monitor the disappearance of the starting material and the appearance of degradation products.

Protocol 2: Stability Test of this compound in Basic Medium

Objective: To determine the stability of this compound in the presence of a strong base.

Materials:

  • This compound

  • Sodium ethoxide

  • Ethanol (anhydrous)

  • Deionized water

  • Anhydrous diethyl ether

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol (e.g., 1 M).

  • To a solution of this compound (1.0 g, 6.5 mmol) in anhydrous ethanol (20 mL), add the sodium ethoxide solution (13.0 mL, 13.0 mmol).

  • Stir the mixture at room temperature and take aliquots at specific time intervals (e.g., 1h, 2h, 4h, 8h, 24h).

  • Quench the reaction in the aliquot by adding it to a vial containing deionized water.

  • Extract the organic components with diethyl ether.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Analyze the sample by GC-MS to monitor the disappearance of the starting material and the appearance of any elimination or substitution products.

Data Summary

The following table summarizes the expected stability of this compound based on general chemical principles. Actual quantitative data would need to be generated by following the experimental protocols above.

Condition Expected Stability Primary Degradation Pathway Potential Degradation Products
Strong Acid (e.g., HBr) UnstableS_N2 CleavageEthanol, 1,2-dibromoethane
Strong Base (e.g., NaOEt) Potentially UnstableE2 EliminationEthyl vinyl ether, Sodium bromide
Weak Acid (e.g., Acetic Acid) Generally Stable--
Weak Base (e.g., NaHCO₃) Generally Stable--

Visualizations

Acidic_Cleavage_Pathway BEE This compound Protonated_BEE Protonated Ether BEE->Protonated_BEE + H+ HBr HBr Transition_State SN2 Transition State Protonated_BEE->Transition_State + Br- Br_ion Br- Products Ethanol + 1,2-Dibromoethane Transition_State->Products Basic_Elimination_Pathway BEE This compound Transition_State E2 Transition State BEE->Transition_State + B- Base Strong Base (B-) Products Ethyl vinyl ether + H-B + Br- Transition_State->Products Stability_Test_Workflow cluster_acid Acidic Stability Test cluster_base Basic Stability Test A1 Mix this compound with strong acid A2 Take aliquots at time intervals A1->A2 A3 Quench with base A2->A3 A4 Extract with organic solvent A3->A4 A5 Analyze by GC-MS A4->A5 B1 Mix this compound with strong base B2 Take aliquots at time intervals B1->B2 B3 Quench with water B2->B3 B4 Extract with organic solvent B3->B4 B5 Analyze by GC-MS B4->B5

References

Technical Support Center: Analysis of 2-Bromoethyl Ethyl Ether by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to aid in the identification of impurities in 2-Bromoethyl ethyl ether via Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting and FAQs

Q1: I'm seeing unexpected peaks in the ¹H NMR spectrum of my this compound sample. What could they be?

A1: Unexpected peaks in your ¹H NMR spectrum likely indicate the presence of impurities. Common impurities can arise from the synthesis process or degradation of the material. Based on the typical synthesis (Williamson ether synthesis), you might be observing unreacted starting materials or side-products. Degradation can also lead to the formation of other species.

Refer to the tables below to compare the chemical shifts of your unknown peaks with those of common impurities.

Q2: How can I confirm the identity of a suspected impurity?

A2: The most straightforward method is to "spike" your NMR sample with a small amount of the suspected impurity. If your hypothesis is correct, you will observe an increase in the intensity of the corresponding peak(s) in the spectrum. Alternatively, 2D NMR techniques such as COSY and HSQC can help in elucidating the structure of the unknown compound.

Q3: My baseline is distorted. What could be the cause?

A3: A distorted baseline can be caused by several factors, including poor shimming of the NMR spectrometer, the presence of paramagnetic impurities, or a high concentration of the sample. Ensure the spectrometer is properly shimmed before acquiring your data. If the problem persists, consider filtering your sample through a small plug of silica (B1680970) gel to remove paramagnetic species. Diluting your sample may also help.

Q4: I see a broad peak around 1-5 ppm that I can't identify. What could it be?

A4: A broad peak in this region often corresponds to water (H₂O). The chemical shift of water is highly dependent on the solvent, concentration, and temperature. To confirm the presence of water, you can add a drop of D₂O to your NMR tube and re-acquire the spectrum. The water peak will either disappear or significantly decrease in intensity due to proton exchange with deuterium (B1214612).

Q5: Are there any specific safety precautions I should take when handling this compound?

A5: Yes, this compound is a flammable liquid and should be handled in a well-ventilated fume hood away from ignition sources. It is also a lachrymator and can cause skin and eye irritation. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Data Presentation: NMR Chemical Shifts

The following tables summarize the ¹H and ¹³C NMR chemical shifts of this compound and potential impurities in CDCl₃.

Table 1: ¹H NMR Chemical Shifts (ppm) in CDCl₃

Compound-CH₃-CH₂-Br-CH₂-O- (ether)-CH₂-O- (alcohol)-OHOther
This compound 1.22 (t)3.46 (t)3.73 (t), 3.55 (q)--
Ethanol[1]1.25 (t)--3.72 (q)Variable (e.g., 1.32)
Bromoethane1.68 (t)3.43 (q)---
Diethyl Ether[2][3][4]1.21 (t)-3.48 (q)--
1,2-Dibromoethane[5]-3.73 (s)---
Water----~1.56

t = triplet, q = quartet, s = singlet

Table 2: ¹³C NMR Chemical Shifts (ppm) in CDCl₃

Compound-CH₃-CH₂-Br-CH₂-O-
This compound [6]15.130.466.8, 70.0
Ethanol[7]18.4-58.0
Bromoethane17.727.9-
Diethyl Ether15.4-66.1
1,2-Dibromoethane[5]-31.9-

Experimental Protocols

Sample Preparation for NMR Analysis
  • Glassware: Ensure your NMR tube is clean and dry. A high-quality, straight NMR tube is recommended for optimal performance.

  • Sample Weighing: Accurately weigh approximately 10-20 mg of your this compound sample directly into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) to the vial. CDCl₃ is a common solvent for non-polar to moderately polar organic compounds.

  • Dissolution: Gently swirl the vial to ensure the sample is completely dissolved. If necessary, briefly vortex the sample.

  • Transfer: Using a clean Pasteur pipette, transfer the solution to the NMR tube. Avoid transferring any solid particles.

  • Internal Standard (Optional): If quantitative analysis is required, add a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) to the NMR tube. However, for routine purity checks, the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H NMR) can often be used as a reference.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample information.

NMR Data Acquisition
  • Spectrometer Setup: Before inserting your sample, ensure the NMR spectrometer has been properly tuned and the temperature has stabilized.

  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine and place it in the spectrometer.

  • Locking and Shimming: Lock onto the deuterium signal of the CDCl₃. Perform shimming to optimize the magnetic field homogeneity. This is a critical step for obtaining high-resolution spectra with sharp peaks and a flat baseline.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard pulse sequence (e.g., 'zg30').

    • Set the number of scans (e.g., 8 or 16 for a reasonably concentrated sample).

    • Acquire the spectrum.

  • ¹³C NMR Acquisition (Optional):

    • Set the appropriate spectral width (e.g., -10 to 220 ppm).

    • Use a proton-decoupled pulse sequence (e.g., 'zgpg30').

    • A larger number of scans will be required compared to ¹H NMR (e.g., 128 or more) due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive phase.

    • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or the internal standard.

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different species present.

Workflow for Impurity Identification

impurity_identification_workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_identification Impurity Identification prep_sample Prepare NMR Sample add_solvent Add Deuterated Solvent (e.g., CDCl3) prep_sample->add_solvent acquire_1h Acquire 1H NMR Spectrum add_solvent->acquire_1h acquire_13c Acquire 13C NMR Spectrum (Optional) acquire_1h->acquire_13c process_data Process Data (FT, Phasing, Calibration) acquire_1h->process_data identify_main Identify this compound Peaks process_data->identify_main identify_unknown Identify Unknown Peaks identify_main->identify_unknown compare_tables Compare with Chemical Shift Tables identify_unknown->compare_tables spike_sample Spike Sample with Standard compare_tables->spike_sample If impurity suspected two_d_nmr Perform 2D NMR (COSY, HSQC) compare_tables->two_d_nmr If still unknown conclusion Identify Impurity spike_sample->conclusion two_d_nmr->conclusion

Caption: Workflow for the identification of impurities in this compound by NMR spectroscopy.

References

Technical Support Center: Optimizing the Synthesis of 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield of 2-Bromoethyl ethyl ether synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist you in your research and development endeavors.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing targeted solutions to enhance reaction outcomes.

Low Yield

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I address them?

A1: Low yields in the synthesis of this compound can stem from several factors, depending on the chosen synthetic route. Here’s a breakdown of potential causes and their solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Extend the reaction time if starting materials are still present. For Williamson ether synthesis, a typical reaction time is 1 to 8 hours.[1][2]

  • Side Reactions: Competing reactions can consume starting materials and reduce the desired product.

    • Solution: Optimize reaction conditions to minimize side reactions. For instance, in the Williamson ether synthesis, the primary competing reaction is E2 elimination.[3] Using a primary alkyl halide and controlling the temperature can favor the desired SN2 reaction.[3]

  • Purity of Reagents: Impurities in starting materials or solvents can interfere with the reaction.

    • Solution: Ensure all reagents and solvents are of high purity and anhydrous, especially for moisture-sensitive reactions like the Williamson synthesis.

  • Suboptimal Reaction Conditions: The temperature, solvent, or base may not be ideal for the reaction.

    • Solution: Systematically vary reaction conditions to find the optimal parameters. Refer to the comparative data tables below for guidance.

Side Reactions

Q2: I am observing the formation of an alkene byproduct in my Williamson ether synthesis. How can I minimize this?

A2: The formation of an alkene is a strong indicator of a competing E2 elimination reaction. This is a common issue, particularly when using sterically hindered alkyl halides.[3] Here are strategies to minimize elimination:

  • Choice of Alkyl Halide: Whenever possible, use a primary alkyl halide. Primary halides are more susceptible to SN2 attack and less prone to elimination.[3]

  • Reaction Temperature: Lower reaction temperatures generally favor the SN2 pathway over E2 elimination. A typical temperature range for Williamson ether synthesis is 50-100 °C.[1][2]

  • Choice of Base: While a strong base is necessary to form the alkoxide, a bulky base can favor elimination.

  • Solvent Selection: Polar aprotic solvents like DMF or DMSO are generally preferred as they can accelerate SN2 reactions.

Purification Challenges

Q3: I am having difficulty purifying the final product. What is the recommended procedure?

A3: this compound is typically purified by fractional distillation.

  • Procedure:

    • After the reaction work-up, the crude product is washed sequentially with water, a dilute solution of sodium bicarbonate (to neutralize any remaining acid), and finally with brine.

    • The organic layer is then dried over an anhydrous drying agent like magnesium sulfate (B86663) or sodium sulfate.

    • The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure.

    • The crude ether is then purified by fractional distillation. The boiling point of this compound is approximately 125-127 °C at atmospheric pressure.

Experimental Protocols

Below are detailed methodologies for common synthetic routes to this compound.

Method 1: From 2-Ethoxyethanol (B86334) and Phosphorus Tribromide

This method provides a relatively straightforward synthesis, with reported yields around 60%.

Materials:

  • 2-Ethoxyethanol

  • Phosphorus tribromide (PBr₃)

Procedure:

  • To a flask equipped with a stirrer, dropping funnel, and reflux condenser, add 2-ethoxyethanol.

  • Slowly add phosphorus tribromide to the 2-ethoxyethanol with stirring. The reaction is exothermic and will begin to reflux.

  • After the addition is complete, continue to heat the mixture to maintain a gentle reflux.

  • Distill the reaction mixture, collecting the fraction that boils below 150 °C.

  • Wash the collected distillate with water to remove any unreacted PBr₃ and phosphorous acid.

  • Separate the organic layer and dry it over a suitable drying agent (e.g., anhydrous calcium chloride).

  • Perform a final fractional distillation to obtain pure this compound.

Method 2: Williamson Ether Synthesis

This classic method involves the reaction of an alkoxide with an alkyl halide. To synthesize this compound, sodium ethoxide is reacted with 1,2-dibromoethane (B42909).

Materials:

  • Ethanol (B145695)

  • Sodium metal or sodium hydride (NaH)

  • 1,2-Dibromoethane

  • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

Procedure:

  • Alkoxide Formation: In a dry, inert atmosphere, prepare a solution of sodium ethoxide. This can be done by carefully reacting sodium metal with anhydrous ethanol or by reacting ethanol with a strong base like sodium hydride in an anhydrous solvent.

  • Reaction: Slowly add 1,2-dibromoethane to the sodium ethoxide solution while stirring.

  • Heat the reaction mixture to a temperature between 50-100 °C.

  • Monitor the reaction by TLC or GC until completion (typically 1-8 hours).[1][2]

  • Work-up: Cool the reaction mixture and quench with water. Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent and purify the crude product by fractional distillation.

Method 3: Phase-Transfer Catalysis (PTC)

Phase-transfer catalysis can significantly improve the yield of the Williamson synthesis by facilitating the reaction between reactants in different phases.

Materials:

  • Ethanol

  • 1,2-Dibromoethane

  • Aqueous solution of a strong base (e.g., 50% NaOH)

  • Phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide - TBAB)

  • Organic solvent (e.g., toluene)

Procedure:

  • In a flask equipped with a stirrer and reflux condenser, combine ethanol, 1,2-dibromoethane, and the organic solvent.

  • Add the aqueous base and the phase-transfer catalyst.

  • Heat the biphasic mixture with vigorous stirring to a temperature that promotes the reaction.

  • Monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the mixture and separate the organic layer.

  • Wash the organic layer with water and brine, then dry over an anhydrous drying agent.

  • Purification: Remove the solvent and purify the product by fractional distillation.

Data Presentation: Comparison of Synthesis Parameters

ParameterConditionRationalePotential Impact on Yield
Alkyl Halide Primary (e.g., 1,2-dibromoethane)Minimizes E2 elimination side reactions.[3]High
Base Strong, non-nucleophilic (e.g., NaH)Ensures complete deprotonation of the alcohol to form the alkoxide.High
Solvent Polar aprotic (e.g., DMF, DMSO)Solvates the cation, leaving a more reactive "naked" alkoxide.Moderate to High
Temperature 50 - 100 °CBalances reaction rate with the minimization of side reactions.[1][2]Moderate
Catalyst (PTC) Quaternary ammonium (B1175870) salt (e.g., TBAB)Facilitates the transfer of the alkoxide to the organic phase.Potentially High

Visualizations

Reaction Mechanism: Williamson Ether Synthesis (SN2 Pathway)

Williamson_Ether_Synthesis Reactant1 Sodium Ethoxide (CH3CH2O- Na+) TransitionState SN2 Transition State Reactant1->TransitionState Nucleophilic Attack Reactant2 1,2-Dibromoethane (BrCH2CH2Br) Reactant2->TransitionState Product This compound (CH3CH2OCH2CH2Br) TransitionState->Product Byproduct Sodium Bromide (NaBr) TransitionState->Byproduct

Caption: SN2 mechanism for the synthesis of this compound.

Experimental Workflow: General Synthesis and Purification

Experimental_Workflow Start Start: Combine Reactants Reaction Reaction under Controlled Conditions Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Reaction Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying of Organic Layer Workup->Drying Evaporation Solvent Evaporation Drying->Evaporation Purification Fractional Distillation Evaporation->Purification Product Pure this compound Purification->Product End End Product->End

Caption: A generalized workflow for the synthesis and purification process.

Troubleshooting Logic for Low Yield

Troubleshooting_Low_Yield Start Low Yield Observed CheckReagents Check Reagent Purity and Stoichiometry Start->CheckReagents CheckConditions Evaluate Reaction Conditions (T, t, Solvent) CheckReagents->CheckConditions Reagents OK OptimizeReagents Purify/Replace Reagents, Adjust Stoichiometry CheckReagents->OptimizeReagents Impure/Incorrect CheckSideReactions Investigate Side Reactions (e.g., E2) CheckConditions->CheckSideReactions Conditions Seem Optimal OptimizeConditions Systematically Vary Conditions CheckConditions->OptimizeConditions Suboptimal MinimizeSideReactions Adjust T, Use Primary Alkyl Halide CheckSideReactions->MinimizeSideReactions Side Reactions Evident ImprovedYield Yield Improved CheckSideReactions->ImprovedYield No Significant Side Reactions OptimizeReagents->Start Re-run OptimizeConditions->Start Re-run MinimizeSideReactions->Start Re-run

Caption: A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Catalyst Selection for 2-Bromoethyl Ethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving 2-bromoethyl ethyl ether. The following guides and frequently asked questions (FAQs) address common challenges in catalyst selection and experimental execution, with a focus on Williamson ether synthesis, a prevalent application for this reagent.

Frequently Asked Questions (FAQs)

Q1: What are the most effective types of catalysts for reactions with this compound?

A1: For nucleophilic substitution reactions involving this compound, particularly the Williamson ether synthesis, phase-transfer catalysts (PTCs) are highly effective.[1] These catalysts facilitate the transfer of a reactant, typically an anion, from an aqueous or solid phase to an organic phase where the this compound is soluble.[1][2] This enhances reaction rates and allows for milder reaction conditions. The most common and effective PTCs for this purpose are quaternary ammonium (B1175870) salts.[3][4]

Q2: How do different quaternary ammonium salt catalysts compare in performance?

A2: The effectiveness of a quaternary ammonium salt as a PTC depends on several factors, including the structure of the cation and the lipophilicity.[3][5] Generally, more lipophilic (larger alkyl groups) cations are more effective at transferring anions into the organic phase.[6] While specific data for this compound is not extensively published in comparative tables, the general trend observed in Williamson ether synthesis with other primary alkyl halides provides a strong indication of performance.

Q3: What is the role of the counter-ion in the quaternary ammonium salt catalyst (e.g., bromide vs. iodide)?

A3: The counter-ion can also play a significant role. For instance, Tetrabutylammonium Iodide (TBAI) can offer an advantage over Tetrabutylammonium Bromide (TBAB) when less reactive alkyl bromides are used. The iodide ion from TBAI can participate in a Finkelstein-type reaction, converting the this compound in situ to the more reactive 2-iodoethyl ethyl ether, which then undergoes the S\textsubscript{N}2 reaction more readily.[7]

Q4: Can catalysts other than quaternary ammonium salts be used?

A4: Yes, other types of phase-transfer catalysts like crown ethers and poly(ethylene glycol) (PEG) can also be used.[8][9] Crown ethers are effective at complexing alkali metal cations (like Na⁺ or K⁺ from the base), making the corresponding alkoxide or phenoxide anion more "naked" and nucleophilic.[2] PEG can also act as a solid-liquid phase transfer catalyst.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential Cause Troubleshooting Step Explanation
Inefficient Catalyst Screen different phase-transfer catalysts. Start with a common and effective one like Tetrabutylammonium Bromide (TBAB). If the reaction is still slow, consider using Tetrabutylammonium Iodide (TBAI) to generate a more reactive alkyl iodide in situ.[7] For solid-liquid phase transfer, poly(ethylene glycol) (PEG) can be an option.[8]The choice of catalyst is crucial for facilitating the reaction between the two phases. Lipophilicity and the nature of the counter-ion affect catalyst efficiency.[3][5]
Incomplete Deprotonation Ensure a sufficiently strong and fresh base is used. For phenols, potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH) are often sufficient. For less acidic alcohols, a stronger base like sodium hydride (NaH) may be necessary. The base should be finely powdered to maximize surface area.The nucleophile (alkoxide or phenoxide) must be fully generated for the reaction to proceed.
Presence of Water Use anhydrous solvents and ensure all glassware is thoroughly dried. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.Water will protonate the alkoxide/phenoxide, rendering it non-nucleophilic, and can also hydrolyze the this compound.
Inappropriate Solvent Use a polar aprotic solvent such as acetonitrile (B52724) or N,N-dimethylformamide (DMF) for the organic phase. Toluene (B28343) is also a common choice for biphasic systems.[10]The solvent system must be compatible with the phase-transfer catalysis mechanism. Polar aprotic solvents are known to accelerate S\textsubscript{N}2 reactions.
Low Reaction Temperature Gradually increase the reaction temperature. Williamson ether syntheses are often conducted at elevated temperatures (e.g., 50-100 °C). Monitor for the appearance of side products at higher temperatures.[11]The rate of S\textsubscript{N}2 reactions is temperature-dependent. Insufficient thermal energy can lead to very slow reaction rates.
Issue 2: Formation of Side Products
Potential Cause Troubleshooting Step Explanation
Elimination Reaction Use a less sterically hindered base. While this compound is a primary halide and less prone to elimination, a bulky base can favor the E2 pathway. Ensure the temperature is not excessively high.The primary competing side reaction in Williamson ether synthesis is E2 elimination of the alkyl halide to form an alkene.
Hydrolysis of Product Ensure the work-up procedure is performed without unnecessary delays and that the pH is controlled.The ether product may be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
C-Alkylation vs. O-Alkylation This is more common with phenols. The choice of solvent and counter-ion can influence the ratio of C- to O-alkylation. Using a PTC often favors O-alkylation.Phenoxide ions are ambident nucleophiles and can react at either the oxygen or the carbon atoms of the aromatic ring.

Data Presentation

The following table provides illustrative data on the performance of various quaternary ammonium salt catalysts in a representative Williamson ether synthesis. While this specific data is for the synthesis of benzyl (B1604629) octyl ether, the relative efficiencies are generally applicable to reactions with primary alkyl halides like this compound.[3]

Table 1: Comparison of Quaternary Ammonium Salts in Williamson Ether Synthesis

CatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)
Tetrabutylammonium Bromide (TBAB)0.05692
Tetraoctylammonium Bromide (TOAB)0.05495

Data is for the synthesis of benzyl octyl ether and is intended to be illustrative of relative catalyst performance.[3]

Experimental Protocols

Protocol: Comparative Analysis of Catalysts in the Etherification of 4-Methoxyphenol (B1676288) with this compound

This protocol is designed to evaluate the effectiveness of different phase-transfer catalysts for the synthesis of 1-(2-ethoxyethoxy)-4-methoxybenzene.

Materials:

  • 4-Methoxyphenol

  • This compound

  • Sodium hydroxide (NaOH) pellets

  • Toluene

  • Phase-Transfer Catalyst (e.g., TBAB, TBAI, Benzyltriethylammonium Chloride - TEBAC)

  • Deionized water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (round-bottom flask, condenser, separatory funnel, etc.)

  • Magnetic stirrer and hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-methoxyphenol (e.g., 1.24 g, 10 mmol) in 20 mL of a 20% aqueous sodium hydroxide solution.

  • Addition of Organic Phase and Catalyst: To the stirring solution, add 20 mL of toluene, followed by this compound (e.g., 1.81 g, 12 mmol). Add the selected phase-transfer catalyst (0.5 mmol, 5 mol%).

  • Reaction: Heat the biphasic mixture to 80 °C with vigorous stirring. The stirring must be sufficient to ensure good mixing of the two phases.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexane:ethyl acetate (B1210297) eluent) by sampling the organic layer every hour. The reaction is complete when the 4-methoxyphenol spot is no longer visible.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with toluene (2 x 15 mL).

  • Washing: Combine the organic layers and wash with deionized water (2 x 20 mL) and then with brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification and Analysis: Purify the crude product by column chromatography on silica (B1680970) gel if necessary. Determine the yield and characterize the product by NMR and IR spectroscopy. Repeat the experiment with different catalysts to compare their effectiveness based on reaction time and yield.

Visualizations

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Isolation cluster_analysis Analysis & Comparison prep_reactants Prepare Reactants (Phenol, this compound) setup Combine Reactants, Base, Solvent, and Catalyst prep_reactants->setup prep_base Prepare Aqueous Base (e.g., NaOH solution) prep_base->setup prep_catalyst Select & Weigh Catalyst (e.g., TBAB, TBAI) prep_catalyst->setup react Heat and Stir Vigorously setup->react monitor Monitor by TLC react->monitor separate Separate Organic and Aqueous Layers monitor->separate Reaction Complete extract Extract Aqueous Layer separate->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify Product (e.g., Chromatography) dry->purify analyze Characterize and Calculate Yield purify->analyze compare Compare Catalyst Performance analyze->compare

Caption: Experimental workflow for comparing catalyst efficiency.

Catalyst_Selection_Logic start Start: Low Reaction Yield check_base Is the base strong enough and fresh? start->check_base check_water Is the reaction anhydrous? check_base->check_water Yes use_stronger_base Use stronger/fresh base (e.g., NaH) check_base->use_stronger_base No check_catalyst Is the PTC efficient? check_water->check_catalyst Yes dry_reagents Use anhydrous solvents and inert atmosphere check_water->dry_reagents No screen_catalysts Screen different PTCs (e.g., TBAB, TBAI, TOAB) check_catalyst->screen_catalysts No increase_temp Increase reaction temperature check_catalyst->increase_temp Yes use_stronger_base->check_water end_success Success: Improved Yield use_stronger_base->end_success dry_reagents->check_catalyst dry_reagents->end_success screen_catalysts->increase_temp screen_catalysts->end_success increase_temp->end_success end_fail Still Low Yield: Re-evaluate substrate stability and side reactions increase_temp->end_fail

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: A Troubleshooting Guide for 2-Bromoethyl Ethyl Ether Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with 2-Bromoethyl ethyl ether in alkylation reactions. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate common challenges and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of alkylation reactions performed with this compound?

This compound is primarily used as an alkylating agent in nucleophilic substitution reactions (SN2 mechanism) to introduce the 2-ethoxyethyl group. The most common applications include:

  • O-Alkylation (Williamson Ether Synthesis): The reaction of this compound with alcohols or phenols to form ethers. This is a widely used method for synthesizing unsymmetrical ethers.[1][2]

  • N-Alkylation: The reaction with primary or secondary amines to yield secondary or tertiary amines, respectively. This is a key transformation in the synthesis of many pharmaceutical compounds.[3][4]

  • C-Alkylation: The reaction with carbanions, such as those derived from active methylene (B1212753) compounds, to form new carbon-carbon bonds.

Q2: I am observing a low yield in my O-alkylation of a phenol (B47542). What are the potential causes and solutions?

Low yields in O-alkylation of phenols are a common issue. The following table outlines potential causes and recommended solutions.

Problem Possible Cause Suggested Solution
Low Yield Incomplete deprotonation of the phenol.Use a stronger base (e.g., NaH) or increase the stoichiometry of a weaker base (e.g., K₂CO₃ to 1.5-2.0 equivalents).[5]
Reaction temperature is too low.Gradually increase the reaction temperature, for instance, to 50-80°C, and monitor the progress by TLC.[5]
Steric hindrance on the phenol or alkyl halide.For sterically hindered substrates, consider using a more reactive alkylating agent (e.g., 2-iodoethyl ethyl ether, which can be generated in situ by adding NaI) or a less hindered base.[5]
Competing elimination reaction.Use a less sterically hindered base and maintain a lower reaction temperature.[6]
C-alkylation as a side reaction.Use a polar aprotic solvent like DMF or DMSO to favor O-alkylation. Milder reaction conditions generally favor the O-alkylated product.[5]

Q3: My N-alkylation of an aniline (B41778) is resulting in multiple products. How can I improve the selectivity for mono-alkylation?

Over-alkylation is a frequent challenge in N-alkylation reactions as the secondary amine product is often more nucleophilic than the starting primary amine.

Problem Possible Cause Suggested Solution
Mixture of mono- and di-alkylated products The mono-alkylated product is more nucleophilic than the starting amine.Use a larger excess of the aniline (e.g., 2-3 equivalents) to statistically favor mono-alkylation.[7]
High concentration of the alkylating agent.Add the this compound slowly and dropwise to the reaction mixture to maintain its low concentration.
Reaction temperature is too high.Running the reaction at a lower temperature can sometimes improve selectivity.

Q4: I am seeing a significant amount of an elimination byproduct in my reaction. How can I minimize this?

This compound can undergo an E2 elimination reaction in the presence of a strong base to form ethylene (B1197577) and ethanol. This is a common side reaction that reduces the yield of the desired substitution product.

Problem Possible Cause Suggested Solution
Formation of elimination byproduct Use of a strong, sterically hindered base.Opt for a less hindered base. For instance, if using potassium tert-butoxide, consider switching to potassium carbonate or sodium hydride.[1]
High reaction temperature.Maintain a lower reaction temperature. Elimination reactions are often favored at higher temperatures.[6]
Solvent choice.Use a polar aprotic solvent such as DMF or DMSO, which can favor SN2 over E2.[1]

Experimental Protocols

General Protocol for O-Alkylation of a Phenol with this compound

This protocol is a general guideline for the Williamson ether synthesis.

Materials:

  • Phenol (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Base (e.g., K₂CO₃, 1.5 eq or NaH, 1.2 eq)

  • Anhydrous solvent (e.g., DMF, Acetone)

  • Quenching solution (e.g., water, saturated NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the phenol and the anhydrous solvent.

  • Add the base portion-wise to the stirred solution. If using NaH, be cautious of hydrogen gas evolution.

  • Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide.

  • Add this compound dropwise to the reaction mixture.

  • Heat the reaction to a suitable temperature (e.g., 50-80°C) and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (3x).

  • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

  • Filter and concentrate the solvent in vacuo.

  • Purify the crude product by flash column chromatography.

General Protocol for N-Alkylation of an Aniline with this compound

This protocol provides a general procedure for the synthesis of N-(2-ethoxyethyl)aniline.

Materials:

  • Aniline (2.0 - 3.0 eq)

  • This compound (1.0 eq)

  • Base (e.g., K₂CO₃, 1.5 eq)

  • Solvent (e.g., Acetonitrile, DMF)

  • Extraction solvent (e.g., ethyl acetate, diethyl ether)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

Procedure:

  • To a round-bottom flask, add the aniline, solvent, and base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add this compound dropwise to the stirring suspension.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80°C) and monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter off the inorganic salts and wash the solid with a small amount of the solvent.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with water and then brine.

  • Dry the organic layer over an anhydrous drying agent, filter, and concentrate.

  • Purify the crude product by flash column chromatography.[3][4]

Troubleshooting Workflows

The following diagrams illustrate logical workflows for troubleshooting common issues during alkylation reactions with this compound.

G start Low Yield in O-Alkylation q1 Is the base strong enough? start->q1 q2 Is the temperature optimal? q1->q2 Yes a1 Use stronger base (e.g., NaH) or increase stoichiometry of weaker base (e.g., K2CO3). q1->a1 No q3 Are side reactions occurring? q2->q3 Yes a2 Gradually increase temperature (e.g., 50-80°C) and monitor by TLC. q2->a2 No a3 Address side reactions: - Lower temperature - Use less hindered base - Change solvent q3->a3 Yes a1->q2 a2->q3

Caption: Troubleshooting workflow for low yield in O-alkylation.

G start Poor Selectivity in N-Alkylation q1 Is there an excess of the amine? start->q1 q2 Is the alkylating agent added slowly? q1->q2 Yes a1 Use a larger excess of the amine (2-3 eq.). q1->a1 No a2 Add this compound dropwise to the reaction. q2->a2 No a1->q2

Caption: Troubleshooting workflow for poor selectivity in N-alkylation.

G start Significant Elimination Byproduct q1 Is a strong, hindered base being used? start->q1 q2 Is the reaction temperature high? q1->q2 No a1 Switch to a less hindered base (e.g., K2CO3, NaH). q1->a1 Yes a2 Lower the reaction temperature. q2->a2 Yes a1->q2

Caption: Troubleshooting workflow for elimination side reactions.

References

Technical Support Center: Safe Quenching Procedures for 2-Bromoethyl Ethyl Ether Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on safely quenching reactions involving 2-bromoethyl ethyl ether. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a highly flammable liquid and vapor with a flash point of 21°C (69.8°F).[1] Vapors can form explosive mixtures with air and may travel to an ignition source and flash back.[1] It is also a lachrymator, causing skin, eye, and respiratory irritation.[2] Direct contact can lead to serious eye irritation.[2]

Q2: What materials are incompatible with this compound?

A2: this compound can react violently with strong oxidizing agents and strong bases.[3] As an ether, it can also form salts with strong acids.[1] It is crucial to avoid contact with these materials during the reaction and quenching process.

Q3: What are the general principles for quenching any chemical reaction safely?

A3: Safe quenching involves a controlled neutralization of reactive species. Key principles include:

  • Cooling: The reaction mixture should be cooled to 0°C or below in an ice bath to manage the heat generated during quenching.

  • Slow Addition: The quenching agent should be added slowly and portion-wise to maintain control over the reaction rate and temperature.

  • Inert Atmosphere: For highly reactive reagents, maintaining an inert atmosphere (e.g., nitrogen or argon) can prevent the ignition of flammable solvents or evolved gases like hydrogen.

  • Stirring: Vigorous stirring ensures efficient mixing and prevents the localized buildup of heat and reactive species.

  • Sequential Quenching: Start with a less reactive quenching agent (e.g., isopropanol) before moving to a more reactive one (e.g., water).[4][5]

Troubleshooting Quenching Procedures

Scenario 1: Quenching a Williamson Ether Synthesis Reaction with Excess Sodium Hydride

Issue: The reaction to synthesize an ether using this compound and an alcohol in the presence of sodium hydride (NaH) is complete, but there is unreacted NaH remaining.

Solution: Excess sodium hydride must be quenched carefully before workup, as it reacts violently with water to produce flammable hydrogen gas.[6]

Experimental Protocol:

  • Cool the Reaction: Place the reaction flask in an ice-water bath to cool the mixture to 0°C.

  • Inert Atmosphere: Ensure the reaction remains under an inert atmosphere (nitrogen or argon).

  • Initial Quench with Isopropanol (B130326): Slowly and dropwise, add isopropanol to the reaction mixture with vigorous stirring.[5][6] Isopropanol reacts more gently with NaH than water. Continue addition until gas evolution ceases.

  • Secondary Quench with Ethanol (B145695)/Methanol (B129727): After the reaction with isopropanol is complete, slowly add ethanol or methanol as a more reactive quenching agent to ensure all NaH is consumed.[5][6]

  • Final Quench with Water: Once gas evolution has stopped with the alcohol quench, slowly add water dropwise to neutralize any remaining reactive species.[6]

  • Acidification (Optional): After a complete quench, the aqueous solution will be basic. It can be neutralized by the slow addition of a dilute acid, such as 1 M HCl or saturated aqueous ammonium (B1175870) chloride.[4][7]

  • Workup: Proceed with the standard aqueous workup and extraction of the desired ether product.

Scenario 2: Quenching a Reaction Involving a Grignard Reagent and this compound

Issue: A reaction was performed where a Grignard reagent was used, and unreacted Grignard reagent remains in the presence of this compound.

Solution: Grignard reagents are strong bases and nucleophiles that react vigorously with protic solvents like water.[2] They must be quenched before exposing the reaction mixture to air or aqueous solutions.

Experimental Protocol:

  • Cool the Reaction: Cool the reaction flask to 0°C in an ice-water bath.

  • Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) to the reaction mixture.[7] This is a milder alternative to adding pure water or strong acid, which can cause a more violent reaction.

  • Extraction: Once the quenching is complete and no further effervescence is observed, transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to isolate the crude product.

Scenario 3: Disposal of Unreacted this compound and Reaction Waste

Issue: An experiment has failed, or there is a need to dispose of unreacted this compound and other reagents.

Solution: The entire reaction mixture must be quenched to neutralize any hazardous reagents before being disposed of as hazardous waste. This compound itself is considered hazardous waste and should be disposed of accordingly.[8]

Experimental Protocol:

  • Identify Reactive Species: Determine all potentially hazardous and reactive species in the mixture (e.g., strong bases, strong acids, organometallics).

  • Follow Appropriate Quenching Protocol: Based on the identified reagents, follow the appropriate quenching protocol as described in the scenarios above (e.g., for NaH or Grignard reagents).

  • Neutralize: After quenching reactive species, neutralize the pH of the aqueous layer.

  • Waste Collection: Collect the organic and aqueous layers in a designated hazardous waste container. Ensure the container is properly labeled with all chemical constituents.[8] Do not mix incompatible waste streams.

Data Presentation

PropertyValueCitation
Chemical Formula C₄H₉BrO
Molecular Weight 153.02 g/mol
Appearance Colorless to light yellow liquid[2]
Boiling Point 126 °C[9]
Flash Point 21 °C / 69.8 °F[2]
Density 1.37 g/mL at 20°C[9]
Solubility in Water Immiscible[2]
Incompatible Materials Strong oxidizing agents, Strong bases[3]
Primary Hazards Highly flammable, Skin/Eye/Respiratory Irritant, Lachrymator[1][2]

Visualizations

Quenching_Workflow Safe Quenching Workflow for this compound Reactions start Reaction Complete check_reagents Identify Unreacted Reagents start->check_reagents strong_base Strong Base Present? (e.g., NaH, KH) check_reagents->strong_base Check for base organometallic Organometallic Reagent? (e.g., Grignard) strong_base->organometallic No quench_base 1. Cool to 0°C 2. Quench with Isopropanol 3. Quench with Water strong_base->quench_base Yes no_reactive No Highly Reactive Reagents Present organometallic->no_reactive No quench_organometallic 1. Cool to 0°C 2. Quench with sat. aq. NH4Cl organometallic->quench_organometallic Yes workup Proceed to Aqueous Workup no_reactive->workup quench_base->workup quench_organometallic->workup

Caption: Decision workflow for selecting a safe quenching procedure.

Disclaimer: This guide is intended for informational purposes only and should not replace established laboratory safety protocols and standard operating procedures. Always consult the Safety Data Sheet (SDS) for all chemicals and wear appropriate personal protective equipment (PPE).

References

Technical Support Center: Work-up of 2-Bromoethyl Ethyl Ether Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-Bromoethyl ethyl ether.

Troubleshooting Guide

This guide addresses common issues encountered during the work-up of this compound reaction mixtures.

Problem Possible Cause(s) Recommended Solution(s)
Low or No Product Yield After Work-up 1. Incomplete reaction. 2. Product is water-soluble and was lost during aqueous washes. 3. Product is volatile and was lost during solvent removal. 4. Formation of an emulsion leading to product loss.1. Monitor the reaction by TLC or GC to ensure completion before starting the work-up. 2. Minimize the volume of aqueous washes. Back-extract the aqueous layers with a small amount of fresh organic solvent. 3. Use a rotary evaporator with controlled temperature and pressure. Check the solvent trap for any condensed product. 4. See the "Emulsion Formation" section in the FAQs below.
Persistent Color in the Organic Layer 1. Presence of elemental bromine (Br₂) from oxidation of bromide. 2. Other colored impurities from side reactions.1. Wash the organic layer with a dilute solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). The color from bromine should disappear.[1] 2. If the color persists, consider passing the crude product through a short plug of silica (B1680970) gel.
Gooey or Insoluble Precipitate Between Layers Formation of insoluble salts or polymeric material.Continue washing with water to dissolve any water-soluble materials. If the precipitate persists, it may be necessary to filter the entire mixture before proceeding with the separation. Using a generous amount of drying agent after separation may help absorb some of the unwanted material.[2]
Fountain-like Effervescence Upon Bicarbonate Wash Rapid neutralization of strong residual acid (e.g., H₂SO₄, HBr) leading to vigorous CO₂ evolution.Add the sodium bicarbonate solution slowly and in small portions with gentle swirling and frequent venting of the separatory funnel. Alternatively, perform the initial neutralization in a flask with vigorous stirring before transferring to a separatory funnel.[2]
Product Fails to Meet Purity Specifications After Distillation 1. Co-distillation with a close-boiling impurity. 2. Thermal decomposition during distillation.1. Potential impurities include unreacted 2-ethoxyethanol (B86334) and diethyl ether (a common side product). Ensure efficient fractional distillation with a suitable column. Analyze fractions by GC to check for purity. 2. Perform distillation under reduced pressure to lower the boiling point and minimize decomposition.

Frequently Asked Questions (FAQs)

Q1: What is a standard aqueous work-up procedure for a this compound synthesis from 2-ethoxyethanol?

A1: A typical extractive work-up is as follows:

  • Quenching: Cool the reaction mixture to room temperature and cautiously pour it over ice water.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent like diethyl ether or ethyl acetate.

  • Washing:

    • Wash the organic layer with water to remove the bulk of water-soluble impurities.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acidic byproducts like HBr or H₂SO₄.[3]

    • Wash with a saturated aqueous solution of sodium chloride (brine) to aid in the separation of the layers and reduce the amount of water in the organic phase.

  • Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude product by fractional distillation under reduced pressure.

Q2: How do I deal with an emulsion that forms during the work-up?

A2: Emulsions are a common problem in extractions. Here are several techniques to resolve them:

  • Patience: Allow the separatory funnel to stand undisturbed for some time; the layers may separate on their own.

  • Brine Wash: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help break the emulsion.

  • Gentle Swirling: Gently swirl the contents of the separatory funnel or stir the emulsion with a glass rod.

  • Filtration: As a last resort, you can filter the entire mixture through a pad of celite.

Q3: What are the likely side products in the synthesis of this compound from 2-ethoxyethanol and how are they removed?

A3: Common side products and their removal are summarized in the table below.

Side Product/Impurity Formation Removal during Work-up
Unreacted 2-ethoxyethanolIncomplete reaction.Being water-soluble, it is largely removed during the aqueous washes.
Diethyl etherAcid-catalyzed dehydration and condensation of ethanol (B145695) (if used as a solvent or present as an impurity).Its high volatility means it is typically removed during solvent evaporation. Fractional distillation will also separate it from the higher-boiling product.
Hydrogen Bromide (HBr)Excess reagent or byproduct.Neutralized and removed by washing with water and sodium bicarbonate solution.
Bromine (Br₂)Oxidation of bromide ions by sulfuric acid, if used.Removed by washing with a reducing agent solution like sodium thiosulfate or sodium bisulfite.[1]

Experimental Protocols

General Aqueous Work-up Protocol

This protocol is a general guideline and may need to be adapted based on the scale of the reaction and the specific reagents used.

  • Upon completion, cool the reaction mixture to room temperature.

  • Slowly and carefully pour the reaction mixture into a beaker containing crushed ice.

  • Transfer the mixture to a separatory funnel of appropriate size.

  • Extract the aqueous mixture with diethyl ether.

  • Separate the layers. Wash the organic layer sequentially with:

    • Water

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride (brine)

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Visualizations

Experimental Workflow: Aqueous Work-up

Workup_Workflow ReactionMixture Crude Reaction Mixture Quench Quench with Ice Water ReactionMixture->Quench Extraction Extract with Organic Solvent Quench->Extraction AqueousLayer1 Aqueous Layer (Waste) Extraction->AqueousLayer1 Wash_H2O Wash with Water Extraction->Wash_H2O AqueousLayer2 Aqueous Layer (Waste) Wash_H2O->AqueousLayer2 Wash_NaHCO3 Wash with Sat. NaHCO3 Wash_H2O->Wash_NaHCO3 AqueousLayer3 Aqueous Layer (Waste) Wash_NaHCO3->AqueousLayer3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine AqueousLayer4 Aqueous Layer (Waste) Wash_Brine->AqueousLayer4 Drying Dry over MgSO4 Wash_Brine->Drying Filtration Filter Drying->Filtration SolventRemoval Solvent Removal (Rotovap) Filtration->SolventRemoval CrudeProduct Crude Product SolventRemoval->CrudeProduct Purification Vacuum Distillation CrudeProduct->Purification FinalProduct Pure 2-Bromoethyl ethyl ether Purification->FinalProduct

Caption: Standard aqueous work-up and purification workflow for this compound.

Troubleshooting Logic for Low Product Yield

Low_Yield_Troubleshooting Start Low Product Yield CheckReaction Was the reaction monitored to completion? Start->CheckReaction CheckAqueous Were aqueous layers back-extracted? CheckReaction->CheckAqueous Yes IncompleteReaction Root Cause: Incomplete Reaction CheckReaction->IncompleteReaction No CheckRotovap Was the rotovap trap checked for product? CheckAqueous->CheckRotovap Yes ProductInAqueous Root Cause: Product lost in aqueous layers CheckAqueous->ProductInAqueous No Emulsion Did an emulsion form? CheckRotovap->Emulsion Yes VolatileProduct Root Cause: Product is volatile CheckRotovap->VolatileProduct No EmulsionLoss Root Cause: Product lost in emulsion Emulsion->EmulsionLoss No No Yes Yes

Caption: Decision tree for troubleshooting low yield in this compound work-up.

References

Validation & Comparative

Reactivity Showdown: 2-Bromoethyl Ethyl Ether vs. 2-Chloroethyl Ethyl Ether in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of alkylating agent in synthesis is critical to reaction efficiency and yield. This guide provides an objective comparison of the reactivity of 2-bromoethyl ethyl ether and 2-chloroethyl ethyl ether, two common intermediates, in the context of nucleophilic substitution reactions. The evidence overwhelmingly indicates that this compound is the more reactive substrate, a factor attributed to the superior leaving group ability of the bromide ion.

In organic synthesis, the efficiency of a reaction often hinges on the nature of the leaving group. In the case of 2-haloethyl ethyl ethers, the key difference lies in the halogen atom—bromine versus chlorine. It is a well-established principle in organic chemistry that the reactivity of alkyl halides in S_N2 reactions follows the trend I > Br > Cl > F.[1] This trend is directly related to the stability of the halide anion and the strength of the carbon-halogen bond.

The Decisive Factor: Leaving Group Ability

The increased reactivity of this compound in nucleophilic substitution reactions is primarily due to the bromide ion being a better leaving group than the chloride ion. Several factors contribute to this:

  • Polarizability: Bromine is larger and its electron cloud is more diffuse and polarizable than that of chlorine. This increased polarizability helps to stabilize the transition state of the S_N2 reaction, thereby lowering the activation energy.

  • Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. A weaker bond requires less energy to break, facilitating a faster reaction rate.

  • Basicity: Weaker bases are better leaving groups. The bromide ion is a weaker base than the chloride ion, making it more stable in solution after it departs from the carbon atom.

Quantitative Reactivity Comparison

Alkyl HalideNucleophileSolventTemperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate
1-Chlorobutane (B31608)NaIAcetone251.05 x 10⁻⁵1
1-Bromobutane (B133212)NaIAcetone251.75 x 10⁻³167
Data sourced from a study on the Finkelstein reaction, providing a clear quantitative measure of the relative reactivities of analogous primary alkyl halides.[2]

As the data indicates, 1-bromobutane reacts approximately 167 times faster than 1-chlorobutane under these S_N2 conditions.[2] This substantial difference in reaction rates is directly applicable to the comparison of this compound and 2-chloroethyl ethyl ether, as the electronic environment around the reactive carbon-halogen bond is very similar.

Visualizing the Reaction Pathway

The following diagram illustrates the S_N2 reaction mechanism, which is typical for both this compound and 2-chloroethyl ethyl ether with a nucleophile.

References

A Comparative Guide to Alkylating Agents for the O-Alkylation of Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers, which are prevalent motifs in pharmaceuticals, agrochemicals, and materials science. The selection of an appropriate alkylating agent is a critical parameter that dictates reaction efficiency, yield, selectivity, and scalability. This guide provides an objective comparison of common alkylating agents for the O-alkylation of phenols, supported by experimental data and detailed protocols.

Performance Comparison of Alkylating Agents

The choice of an alkylating agent is a trade-off between reactivity, cost, safety, and functional group tolerance. The following tables summarize the performance of various alkylating agents in the O-alkylation of phenols under different reaction conditions.

Table 1: Williamson Ether Synthesis & Phase Transfer Catalysis
Phenol (B47542)Alkylating AgentBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolBenzyl ChlorideK₂CO₃-2-ButanoneReflux1High[1]
4-MethylphenolChloroacetic AcidNaOH (30% aq.)-Water90-1000.5-0.67-[2]
PhenolBenzyl BromideK₂CO₃Organic BaseSolvent-freeRT-Good to Exc.[3][4]
"triol" phenolChloroacetonitrileK₂CO₃/KHCO₃PTCAcetone--89[5]
PhenolDimethyl SulfateNaHCO₃/K₂CO₃-Solvent-freeLow-Excellent[6]
PhenolDiethyl SulfateNaHCO₃/K₂CO₃-Solvent-freeLow-Excellent[6]
PhenolBenzyl ChlorideNaHCO₃/K₂CO₃-Solvent-freeLow-Excellent[6]
p-Substituted PhenolsAlkanoyl ChloridesNaOH (aq.)PTCBiphasic05 minHigh[7]
Table 2: O-Methylation with Dimethyl Carbonate (DMC)
PhenolBaseCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
PhenolCs₂CO₃-DMC120-160-Good[8]
PhenolK₂CO₃PEG 1000-160-200ContinuousQuantitative
PhenolK₂CO₃TBAB (PTC)DMC90-100599 (p-cresol)[9]
Phenol-NaX Zeolite-280Vapor Phase76
Table 3: O-Alkylation with Dimethyl Ether (DME)
PhenolCatalystTemp. (°C)Conversion (%)Selectivity (%)Reference
PhenolPhosphotungstic acid / γ-Al₂O₃28046.5788.22[10][11]

Experimental Protocols

Williamson Ether Synthesis: General Procedure

This protocol is a generalized procedure for the Williamson ether synthesis and can be adapted for various phenols and alkyl halides.

  • Deprotonation of Phenol: To a solution of the phenol (1.0 eq.) in a suitable anhydrous solvent (e.g., acetone, DMF, or THF), add a base (1.5-2.0 eq.) such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).

  • Reaction with Alkylating Agent: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide. Add the alkylating agent (1.1-1.5 eq.) to the reaction mixture.

  • Reaction Progression: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction to room temperature and quench with water. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Phase Transfer Catalysis (PTC) for O-Alkylation: General Procedure

Phase transfer catalysis is particularly useful for reactions involving a water-soluble base and an organic-soluble phenol.

  • Reaction Setup: Combine the phenol (1.0 eq.), alkylating agent (1.1-1.5 eq.), and a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB, 0.05-0.1 eq.) in a suitable organic solvent (e.g., dichloromethane (B109758) or toluene).

  • Addition of Base: Add an aqueous solution of a base (e.g., 50% NaOH) to the organic mixture with vigorous stirring.

  • Reaction Progression: Stir the biphasic mixture at room temperature or with gentle heating until the reaction is complete as monitored by TLC.

  • Work-up: Separate the organic layer and wash it with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product as needed.

O-Methylation using Dimethyl Carbonate (DMC) under PTC

This method offers a greener alternative to traditional methylating agents.

  • Reaction Mixture: In a reaction vessel, combine the phenol (1.0 eq.), dimethyl carbonate (excess, can also serve as the solvent), potassium carbonate (K₂CO₃, 1.5-2.0 eq.), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).[9]

  • Reaction Conditions: Heat the mixture to a temperature between 90-100 °C with vigorous stirring.[9]

  • Monitoring: Follow the reaction progress by TLC or GC analysis.

  • Work-up and Purification: After completion, cool the mixture, filter off the inorganic salts, and remove the excess DMC by distillation. The resulting product can be further purified if necessary.

Visualizing the Workflow

A general experimental workflow for a typical O-alkylation reaction is depicted below.

G General Workflow for Phenol O-Alkylation cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Phenol in Solvent B Add Base A->B Formation of Phenoxide C Add Alkylating Agent B->C Nucleophilic Attack D Heat and Stir C->D E Monitor by TLC/GC D->E F Quench Reaction E->F Reaction Complete G Extraction F->G H Wash Organic Layer G->H I Dry and Concentrate H->I J Purify Product I->J K K J->K Final Product

Caption: General workflow for the O-alkylation of phenols.

Signaling Pathways and Logical Relationships

The Williamson ether synthesis, a cornerstone of O-alkylation, proceeds via an S(_N)2 mechanism. The key steps are outlined in the diagram below.

G Williamson Ether Synthesis Mechanism Phenol Phenol (Ar-OH) Phenoxide Phenoxide Ion (Ar-O⁻) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) TransitionState SN2 Transition State [Ar---O---R---X]⁻ Phenoxide->TransitionState Nucleophilic Attack AlkylHalide Alkylating Agent (R-X) Ether Aryl Ether (Ar-O-R) TransitionState->Ether Bond Formation & Bond Breaking Byproduct Halide Salt (X⁻)

Caption: Mechanism of the Williamson ether synthesis.

References

A Comparative Guide to Alternative Reagents for the Ethoxyethylation of Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of multi-step organic synthesis, the judicious protection and deprotection of functional groups is a critical strategy for achieving complex molecular targets. Alcohols, being ubiquitous and reactive, frequently require temporary masking to prevent undesired reactions. The ethoxyethyl (EE) group is a widely used acetal (B89532) protecting group, valued for its ease of installation and removal under mild acidic conditions, alongside its resilience in strongly basic and organometallic environments.[1]

The conventional reagent for introducing the EE group is ethyl vinyl ether (EVE), which reacts with alcohols under acid catalysis.[2][3] However, researchers may seek alternatives for reasons of selectivity, stability, or availability. This guide provides an objective comparison of alternative reagents and strategies for alcohol protection, supported by experimental data and detailed protocols.

Comparative Performance of Alcohol Protecting Groups

The selection of a protecting group is dictated by its stability towards various reaction conditions and the ease with which it can be cleaved. The following table summarizes the performance of the ethoxyethyl group (introduced by EVE) against common alternatives.

Reagent Protecting Group Protection Conditions Typical Yields Stability Profile Deprotection Conditions
Ethyl Vinyl Ether (EVE) Ethoxyethyl (EE)PPTS, p-TsOH, or other mild acids in CH₂Cl₂ or THF at room temp.[1][3]>95% for many substrates.[4]Stable to strong bases (e.g., NaH, RLi, RMgBr), nucleophiles, and many reducing/oxidizing agents.[5]Mild aqueous acid (e.g., aq. AcOH, PPTS in EtOH, 5% TFA).[1][6]
2-Methoxypropene Methoxypropyl (MOP)PPTS or p-TsOH in CH₂Cl₂ at room temp.[6]79-95%.[6]Similar to EE; stable to bases and organometallics.Mild acid (e.g., 1% aq. AcOH in THF).[6]
3,4-Dihydropyran (DHP) Tetrahydropyranyl (THP)p-TsOH or PPTS in CH₂Cl₂ at room temp.[5][7]Generally high, >90%.Stable to most bases, nucleophiles, organometallics, and hydrides.[5]Aqueous acid (e.g., AcOH in THF/H₂O, p-TsOH in MeOH).[5]
tert-Butyldimethylsilyl Chloride (TBDMSCl) tert-Butyldimethylsilyl (TBDMS)Imidazole in DMF at room temp.[5]Generally high, >90%.Stable to most non-acidic conditions. Cleaved by acid and fluoride (B91410) ions.Tetrabutylammonium fluoride (TBAF) in THF; or aqueous acid (e.g., HCl, AcOH).[8]
Benzyl (B1604629) Bromide (BnBr) Benzyl (Bn)NaH or other strong base in THF or DMF.[5]Generally high, >90%.Very robust; stable to strong acids/bases, and many redox reagents.[5]Catalytic hydrogenolysis (H₂, Pd/C).[5]

Experimental Methodologies

Detailed and reproducible protocols are essential for laboratory success. Below are representative procedures for the protection of a primary alcohol using ethyl vinyl ether and its subsequent deprotection.

Protocol 1: Ethoxyethylation of Benzyl Alcohol using Ethyl Vinyl Ether (EVE)

Objective: To protect the hydroxyl group of benzyl alcohol as its ethoxyethyl ether.

Materials:

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) at 0 °C under an inert atmosphere, add ethyl vinyl ether (1.5 eq).

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.05 eq) to the mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to yield the crude ethoxyethyl-protected alcohol, which can be purified by column chromatography if necessary.

Protocol 2: Deprotection of Benzyl Ethoxyethyl Ether

Objective: To cleave the EE group and regenerate the parent alcohol.

Materials:

  • Benzyl ethoxyethyl ether

  • Acetic acid

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the benzyl ethoxyethyl ether (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).

  • Add acetic acid to the solution (e.g., 20% aqueous acetic acid).[6]

  • Stir the mixture at room temperature (or slightly elevated temperature, e.g., 40 °C) and monitor the reaction progress by TLC.

  • Once the deprotection is complete, carefully neutralize the mixture with saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate.

  • Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure to obtain the deprotected benzyl alcohol.

Visualized Workflows and Mechanisms

Diagrams created using Graphviz provide a clear visual representation of the chemical processes and logical comparisons.

G cluster_protection Protection Workflow cluster_deprotection Deprotection Workflow Alcohol R-OH (Alcohol) Step1 Reaction Alcohol->Step1 Reagent Protecting Reagent (e.g., EVE) Reagent->Step1 Catalyst Catalyst (e.g., PPTS) Catalyst->Step1 Protected_Alcohol R-O-PG (Protected Alcohol) Step1->Protected_Alcohol Protected_Alcohol2 R-O-PG (Protected Alcohol) Step2 Cleavage Protected_Alcohol2->Step2 Deprotection_Reagent Deprotection Reagent (e.g., H₃O⁺) Deprotection_Reagent->Step2 Regenerated_Alcohol R-OH (Regenerated Alcohol) Step2->Regenerated_Alcohol

Caption: General workflow for alcohol protection and deprotection.

G cluster_mechanism Mechanism of Ethoxyethylation with EVE EVE Ethyl Vinyl Ether (H₂C=CH-OEt) Carbocation Resonance-Stabilized Carbocation [H₃C-C⁺H-OEt ↔ H₃C-CH=O⁺Et] EVE->Carbocation Protonation H_plus H⁺ (from Acid Catalyst) Protonated_Acetal Protonated Acetal Intermediate Carbocation->Protonated_Acetal Nucleophilic Attack Alcohol Alcohol (R-OH) EE_Product Ethoxyethyl Ether (R-O-CH(CH₃)OEt) Protonated_Acetal->EE_Product Deprotonation (-H⁺) G Protecting Group Stability Comparison cluster_conditions Protecting Group Stability Comparison cluster_groups Protecting Group Stability Comparison Strong_Base Strong Base (e.g., n-BuLi) Strong_Acid Strong Acid (e.g., HCl) Fluoride Fluoride Ion (e.g., TBAF) Hydrogenolysis Hydrogenolysis (H₂, Pd/C) EE EE (Acetal) EE->Strong_Base Stable EE->Strong_Acid Labile EE->Fluoride Stable EE->Hydrogenolysis Stable TBDMS TBDMS (Silyl Ether) TBDMS->Strong_Base Stable TBDMS->Strong_Acid Labile TBDMS->Fluoride Labile TBDMS->Hydrogenolysis Stable Bn Bn (Benzyl Ether) Bn->Strong_Base Stable Bn->Strong_Acid Stable Bn->Fluoride Stable Bn->Hydrogenolysis Labile

References

Spectroscopic Analysis of 2-Bromoethyl Ethyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-bromoethyl ethyl ether. The spectroscopic data is presented in comparison with two structurally similar compounds: 2-chloroethyl ethyl ether and 2-bromoethyl methyl ether. This comparative approach allows for a deeper understanding of the influence of substituents on chemical shifts and coupling constants. Detailed experimental protocols for acquiring high-quality NMR spectra are also provided.

¹H and ¹³C NMR Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and its analogs. The data was acquired in deuterated chloroform (B151607) (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹H NMR Spectral Data
Compoundδ (ppm)MultiplicityJ (Hz)Assignment
This compound 3.69t6.3Br-CH ₂-CH₂-O
3.58t6.3Br-CH₂-CH ₂-O
3.53q7.0O-CH ₂-CH₃
1.22t7.0O-CH₂-CH
2-Chloroethyl ethyl ether 3.70t5.8Cl-CH ₂-CH₂-O
3.62t5.8Cl-CH₂-CH ₂-O
3.54q7.0O-CH ₂-CH₃
1.22t7.0O-CH₂-CH
2-Bromoethyl methyl ether 3.68t5.5Br-CH ₂-CH₂-O
3.46t5.5Br-CH₂-CH ₂-O
3.39s-O-CH
Table 2: ¹³C NMR Spectral Data
Compoundδ (ppm)Assignment
This compound 70.8Br-CH₂-C H₂-O
66.5O-C H₂-CH₃
30.2Br-C H₂-CH₂-O
15.1O-CH₂-C H₃
2-Chloroethyl ethyl ether 70.0Cl-CH₂-C H₂-O
66.8O-C H₂-CH₃
42.7Cl-C H₂-CH₂-O
15.2O-CH₂-C H₃
2-Bromoethyl methyl ether 71.2Br-CH₂-C H₂-O
59.1O-C H₃
30.1Br-C H₂-CH₂-O

Experimental Protocols

A detailed methodology for the acquisition of ¹H and ¹³C NMR spectra is crucial for reproducibility and data comparison. The following is a standard protocol for a Bruker NMR spectrometer.

Sample Preparation
  • Sample Weighing: Accurately weigh 5-10 mg of the liquid sample into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Dissolution and Transfer: Gently swirl the vial to ensure complete dissolution of the sample. Using a clean Pasteur pipette, transfer the solution into a 5 mm NMR tube.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

Instrument: Bruker Avance Spectrometer (or equivalent)

¹H NMR Spectroscopy:

  • Locking: Insert the sample into the spectrometer and lock the field on the deuterium (B1214612) signal of the CDCl₃.

  • Shimming: Perform automatic or manual shimming to optimize the magnetic field homogeneity.

  • Tuning and Matching: Tune and match the probe for the ¹H frequency.

  • Acquisition Parameters:

    • Pulse Program: zg30 (or a standard 30-degree pulse sequence)

    • Number of Scans (NS): 16 to 64 (depending on sample concentration)

    • Receiver Gain (RG): Set automatically or manually to avoid receiver overload.

    • Acquisition Time (AQ): ~2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Spectral Width (SW): 10-15 ppm.

  • Data Acquisition: Start the acquisition using the zg command.

  • Processing:

    • Apply a Fourier transform (ft).

    • Phase correct the spectrum manually or automatically (apk).

    • Calibrate the spectrum by setting the TMS peak to 0 ppm.

    • Integrate the signals.

    • Pick the peaks and determine multiplicities and coupling constants.

¹³C NMR Spectroscopy:

  • Tuning and Matching: Tune and match the probe for the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: zgpg30 (or a standard proton-decoupled 30-degree pulse sequence)

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Receiver Gain (RG): Set automatically.

    • Acquisition Time (AQ): ~1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Spectral Width (SW): 0-220 ppm.

  • Data Acquisition: Start the acquisition using the zg command.

  • Processing:

    • Apply a Fourier transform (ft) with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum using the central peak of the CDCl₃ triplet at 77.16 ppm.

    • Pick the peaks.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow from the molecular structure to the interpretation of its NMR spectra.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis of this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_data Spectral Data Interpretation Structure This compound CH₃CH₂OCH₂CH₂Br HNMR ¹H NMR - Chemical Shift (δ) - Multiplicity - Coupling Constant (J) Structure->HNMR Acquire Spectrum CNMR ¹³C NMR - Chemical Shift (δ) Structure->CNMR Acquire Spectrum HNMR_Data ¹H Data - Triplet at ~3.69 ppm (Br-CH₂) - Triplet at ~3.58 ppm (O-CH₂) - Quartet at ~3.53 ppm (O-CH₂) - Triplet at ~1.22 ppm (CH₃) HNMR->HNMR_Data Interpret Data CNMR_Data ¹³C Data - ~70.8 ppm (O-CH₂) - ~66.5 ppm (O-CH₂) - ~30.2 ppm (Br-CH₂) - ~15.1 ppm (CH₃) CNMR->CNMR_Data Interpret Data

Caption: Workflow of NMR analysis for this compound.

A Comparative Analysis of the Mass Spectrometric Behavior of 2-Bromoethyl Ethyl Ether and Related Haloalkanes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the fragmentation patterns of molecules in mass spectrometry is crucial for structural elucidation and impurity profiling. This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry data of 2-Bromoethyl ethyl ether, alongside 2-Chloroethyl ethyl ether and 1-bromobutane (B133212), offering insights into the influence of the halogen and the ether linkage on fragmentation pathways.

Performance Comparison in Mass Spectrometry

The mass spectra of this compound and its analogs reveal distinct fragmentation patterns that are highly informative for their identification. The presence and nature of the halogen atom, as well as the ether functional group, direct the fragmentation pathways, leading to a unique fingerprint for each molecule.

This compound, under electron ionization, exhibits a characteristic fragmentation pattern influenced by both the bromine atom and the ether linkage. The isotopic signature of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key diagnostic feature, resulting in pairs of peaks (M+ and M+2) for all bromine-containing fragments.[1][2] In contrast, 2-Chloroethyl ethyl ether will show a similar pattern but with a ~3:1 isotopic ratio for chlorine-containing ions (35Cl and 37Cl). 1-bromobutane provides a valuable comparison to understand the fragmentation of a simple bromoalkane without the influence of an ether oxygen.

The following table summarizes the key mass-to-charge ratios (m/z) and their relative abundances for the three compounds, providing a quantitative basis for comparison.

m/zThis compound (Relative Abundance %)2-Chloroethyl ethyl ether (Relative Abundance %)1-Bromobutane (Relative Abundance %)Putative Fragment Identity
154/152 ~5--[M]⁺• (Molecular Ion)
138/136 --~5[M]⁺• (Molecular Ion)
109/107 100--[M - C2H5]⁺
110/108 -~20-[M]⁺• (Molecular Ion)
95/93 -100-[M - CH3]⁺
73 4045-[C3H5O]⁺ (from ether cleavage)
63 -60-[C2H4Cl]⁺
57 --100[C4H9]⁺
45 8070-[C2H5O]⁺
29 605040[C2H5]⁺

Note: Data is compiled and simplified from publicly available spectral databases for illustrative purposes. Relative abundances are approximate and can vary with experimental conditions.

Experimental Protocols

The mass spectra presented in this guide are typically acquired using a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with the following standard conditions.

Sample Preparation:

  • Prepare a dilute solution of the analyte (e.g., 100 ppm) in a volatile organic solvent such as dichloromethane (B109758) or methanol.

  • Inject 1 µL of the solution into the GC-MS system.

Gas Chromatography (GC) Conditions:

  • Injector Temperature: 250 °C

  • Column: A non-polar column, such as a 30 m x 0.25 mm DB-5ms, is commonly used.

  • Oven Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 35-300

Fragmentation Pathways: A Visual Guide

The fragmentation of these molecules upon electron ionization is a predictable process governed by the stability of the resulting ions and neutral losses. The following diagrams, generated using the DOT language for Graphviz, illustrate the primary fragmentation pathways.

2_Bromoethyl_ethyl_ether_Fragmentation M [CH3CH2OCH2CH2Br]⁺• m/z 152/154 F1 [OCH2CH2Br]⁺ m/z 123/125 M->F1 - •CH2CH3 F2 [CH3CH2OCH2]⁺ m/z 59 M->F2 - •Br F5 [CH3CH2O]⁺ m/z 45 M->F5 - •CH2CH2Br F3 [C2H5]⁺ m/z 29 F2->F3 - •OCH2 F4 [CH2O]⁺• m/z 30 F2->F4 - •CH3

Caption: Primary fragmentation pathways of this compound.

2_Chloroethyl_ethyl_ether_Fragmentation M [CH3CH2OCH2CH2Cl]⁺• m/z 108/110 F1 [OCH2CH2Cl]⁺ m/z 79/81 M->F1 - •CH2CH3 F2 [CH3CH2OCH2]⁺ m/z 59 M->F2 - •Cl F5 [CH3CH2O]⁺ m/z 45 M->F5 - •CH2CH2Cl F3 [C2H5]⁺ m/z 29 F2->F3 - •OCH2 F4 [CH2O]⁺• m/z 30 F2->F4 - •CH3

Caption: Primary fragmentation pathways of 2-Chloroethyl ethyl ether.

1_Bromobutane_Fragmentation M [CH3CH2CH2CH2Br]⁺• m/z 136/138 F1 [CH2CH2CH2Br]⁺ m/z 121/123 M->F1 - •CH3 F2 [C4H9]⁺ m/z 57 M->F2 - •Br F3 [C3H7]⁺ m/z 43 F2->F3 - CH3 F4 [C2H5]⁺ m/z 29 F3->F4 - CH2

Caption: Primary fragmentation pathways of 1-Bromobutane.

References

FT-IR Spectrum Analysis: A Comparative Guide to 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 2-Bromoethyl ethyl ether. It offers an objective comparison with structurally similar alternatives, supported by experimental data, to aid in spectral interpretation and compound identification.

Performance Comparison: Spectral Fingerprints

The FT-IR spectrum of this compound is defined by the vibrational modes of its core functional groups: the ether (C-O-C) linkage and the bromoalkane (C-Br) moiety. Understanding these characteristic absorptions is crucial for distinguishing it from similar molecules.

The key distinguishing features in the FT-IR spectrum of this compound are the simultaneous presence of a strong C-O-C stretching vibration, characteristic of ethers, and a C-Br stretching vibration, indicative of a bromoalkane. This combination is absent in simple ethers like diethyl ether or simple bromoalkanes like 1-bromobutane (B133212). Comparison with bis(2-bromoethyl) ether highlights the spectral effect of adding a second C-Br bond, which can influence the fingerprint region and relative peak intensities.

Quantitative Data Summary

The following table summarizes the principal FT-IR absorption peaks for this compound and its alternatives. These wavenumbers are critical for identifying the presence and structural environment of the functional groups.

Vibrational Mode This compound (cm⁻¹) Diethyl Ether (cm⁻¹) 1-Bromobutane (cm⁻¹) Bis(2-bromoethyl) Ether (cm⁻¹)
C-H Stretch (sp³)~2850-3000~2850-3000~2845-2975[1]~2850-3000
CH₂ Scissoring~1450~1450~1270-1470[1]~1450
C-O-C Asymmetric Stretch~1120 (Strong) 1122 (Strong) [2]N/A~1125 (Strong)
C-Br Stretch~650-550 N/A~750-550 [1]~650-550

Note: Specific peak positions for this compound and Bis(2-bromoethyl) ether are based on characteristic functional group absorption ranges. The fingerprint region (below 1500 cm⁻¹) will contain numerous other complex vibrations unique to each molecule's structure.

Experimental Protocols

Accurate and reproducible FT-IR spectra are essential for correct analysis. The following protocol outlines a standard method for acquiring the spectrum of a neat liquid sample like this compound.

Methodology: FT-IR Spectroscopy of Liquid Samples
  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector, is used. The analysis is conducted over a spectral range of 4000 to 400 cm⁻¹.[3][4]

  • Sample Preparation (Neat Liquid):

    • Transmission Cell Method: A drop of the liquid sample is placed on a polished salt plate (e.g., NaCl or KBr). A second plate is carefully placed on top to create a thin, uniform liquid film. The plates are then mounted in the spectrometer's sample holder.[5] This method is suitable for non-aqueous liquids.[3]

    • Attenuated Total Reflectance (ATR) Method: A small drop of the liquid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).[3] This technique is particularly useful for its simplicity and minimal sample volume requirement.[5]

  • Data Acquisition:

    • A background spectrum of the empty cell or clean ATR crystal is recorded first. This is crucial for subtracting the spectral contributions of atmospheric CO₂ and water vapor, as well as any absorbances from the sample holder itself.[6]

    • The prepared sample is then placed in the instrument's beam path.

    • Multiple scans (typically 16 to 32) are acquired and averaged to enhance the signal-to-noise ratio.[3]

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

  • Data Processing and Interpretation:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Characteristic absorption peaks are identified and assigned to their corresponding molecular vibrations (e.g., C-O-C stretch, C-Br stretch, C-H bend).[3]

    • The resulting spectrum is compared with reference databases or the spectra of known alternative compounds for confirmation.

Visualizations

The following diagrams illustrate the logical workflow for spectral analysis and comparison.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis prep Place liquid sample on ATR crystal or between NaCl/KBr plates bg 1. Acquire Background Spectrum (Clean ATR/Cell) prep->bg Instrument Setup sample 2. Acquire Sample Spectrum (Average 16-32 scans) bg->sample process Subtract Background from Sample Spectrum sample->process interpret Identify Peak Positions (cm⁻¹) & Assign Vibrational Modes process->interpret final final interpret->final Final Spectrum

FT-IR Experimental Workflow.

logical_comparison cluster_target Target Compound cluster_features Key Spectral Features cluster_alternatives Comparative Analysis target This compound Spectrum ether_peak Strong C-O-C Stretch (~1120 cm⁻¹)? target->ether_peak bromo_peak C-Br Stretch (~650-550 cm⁻¹)? target->bromo_peak alt3 vs. Bis(2-bromoethyl) Ether (Both groups present) target->alt3 Confirms assignment alt1 vs. Diethyl Ether (No C-Br) ether_peak->alt1 alt2 vs. 1-Bromobutane (No C-O-C) bromo_peak->alt2

Logical Comparison of Spectra.

References

A Comparative Guide to Ether Synthesis Methodologies for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organic synthesis, the formation of the ether linkage is a fundamental transformation, critical in the construction of a vast array of molecules, from bulk solvents to complex, biologically active pharmaceuticals. The choice of synthetic route to an ether can significantly impact the overall efficiency, scalability, and environmental footprint of a synthetic sequence. This guide provides an objective comparison of five key ether synthesis methodologies: the Williamson ether synthesis, acid-catalyzed dehydration of alcohols, alkoxymercuration-demercuration, the Mitsunobu reaction, and reductive etherification. By presenting quantitative data, detailed experimental protocols, and mechanistic diagrams, this document aims to equip researchers, scientists, and drug development professionals with the information needed to make informed decisions in their synthetic endeavors.

Comparative Performance of Ether Synthesis Methods

The selection of an appropriate ether synthesis method is contingent upon a multitude of factors, including the structure of the desired ether (symmetrical, unsymmetrical, sterically hindered), the nature of the starting materials, and the desired scale of the reaction. The following table summarizes the key performance indicators for each of the discussed methods, providing a quantitative basis for comparison.

MethodTypical Yield (%)Reaction Time (h)Temperature (°C)Key ReagentsSubstrate ScopeKey AdvantagesKey Disadvantages
Williamson Ether Synthesis 50-95 (Lab)[1][2], >90 (Industrial)[1]1-8[1]50-100[1]Alkoxide, Alkyl halideBroad scope for primary alkyl halides.[3]Versatile, reliable for simple ethers.Prone to elimination with secondary/tertiary halides; requires strong base.[3]
Acid-Catalyzed Dehydration Variable, generally lower for unsymmetrical ethers.1-4130-140[4]Alcohol, Strong acid (e.g., H₂SO₄)Best for symmetrical ethers from primary alcohols.[4]Simple reagents, industrially scalable for specific ethers.Limited to symmetrical ethers; risk of alkene formation at higher temperatures.[4]
Alkoxymercuration-Demercuration High (often >90)0.5-2Room TemperatureAlkene, Alcohol, Hg(OAc)₂, NaBH₄Alkenes and alcohols (primary, secondary, tertiary).[5]Avoids carbocation rearrangements, Markovnikov selectivity.[5]Use of toxic mercury reagents.
Mitsunobu Reaction 70-90+6-240 to Room TemperatureAlcohol, Nucleophile (e.g., phenol), DEAD/DIAD, PPh₃Primary and secondary alcohols with acidic nucleophiles.[6]Mild conditions, stereochemical inversion at the alcohol center.Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.[6]
Reductive Etherification 73-92[7]12-24Room TemperatureAldehyde/Ketone, Alcohol, Reducing agent (e.g., silane), CatalystBroad range of carbonyls and alcohols.[7]Mild conditions, good functional group tolerance.[7]Can require specialized catalysts and reducing agents.

Reaction Mechanisms and Logical Workflows

To visualize the chemical transformations and logical steps involved in each synthesis, the following diagrams are provided in the DOT language for Graphviz.

Williamson Ether Synthesis

Williamson_Ether_Synthesis cluster_0 Step 1: Alkoxide Formation cluster_1 Step 2: SN2 Attack Alcohol Alcohol Alkoxide Alkoxide Alcohol->Alkoxide Deprotonation Base Base Base->Alkoxide Ether Ether Alkoxide->Ether SN2 Attack Alkyl_Halide Alkyl_Halide Alkyl_Halide->Ether Halide_Ion Halide_Ion Ether->Halide_Ion Leaving Group Departure

Caption: Williamson Ether Synthesis Workflow.

Acid-Catalyzed Dehydration of Alcohols

Acid_Catalyzed_Dehydration Alcohol_1 Alcohol (Molecule 1) Protonated_Alcohol Protonated Alcohol Alcohol_1->Protonated_Alcohol Protonation Protonated_Ether Protonated Ether Protonated_Alcohol->Protonated_Ether Alcohol_2 Alcohol (Molecule 2) Alcohol_2->Protonated_Ether Nucleophilic Attack Ether Symmetrical Ether Protonated_Ether->Ether Deprotonation H2O H2O Protonated_Ether->H2O Loss of Water H+ H+ Ether->H+ H3O+ H3O+ H+->Protonated_Alcohol

Caption: Acid-Catalyzed Dehydration Mechanism.

Alkoxymercuration-Demercuration

Alkoxymercuration_Demercuration cluster_0 Alkoxymercuration cluster_1 Demercuration Alkene Alkene Mercurinium_Ion Mercurinium Ion Alkene->Mercurinium_Ion Hg(OAc)2 Hg(OAc)2 Hg(OAc)2->Mercurinium_Ion Alkoxymercurial_Adduct Alkoxymercurial Adduct Mercurinium_Ion->Alkoxymercurial_Adduct Alcohol Alcohol Alcohol->Alkoxymercurial_Adduct Nucleophilic Attack Ether Ether Alkoxymercurial_Adduct->Ether NaBH4 NaBH4 NaBH4->Ether Reduction Hg(0) Hg(0) Ether->Hg(0)

Caption: Alkoxymercuration-Demercuration Workflow.

Mitsunobu Reaction

Mitsunobu_Reaction PPh3 PPh3 Betaine Betaine Intermediate PPh3->Betaine DEAD DEAD/DIAD DEAD->Betaine Alkoxyphosphonium_Salt Alkoxyphosphonium Salt Betaine->Alkoxyphosphonium_Salt Alcohol Alcohol Alcohol->Alkoxyphosphonium_Salt Nucleophile Nucleophile (e.g., Phenol) Ether Ether Nucleophile->Ether SN2 Attack Alkoxyphosphonium_Salt->Ether OPPh3 Ph3P=O Ether->OPPh3 Hydrazine_Deriv Hydrazine Derivative Ether->Hydrazine_Deriv

Caption: Mitsunobu Reaction Mechanism Overview.

Reductive Etherification

Reductive_Etherification Carbonyl Aldehyde or Ketone Hemiacetal Hemiacetal/Hemiketal Carbonyl->Hemiacetal Alcohol Alcohol Alcohol->Hemiacetal Oxocarbenium_Ion Oxocarbenium Ion Hemiacetal->Oxocarbenium_Ion Dehydration Ether Ether Oxocarbenium_Ion->Ether Reducing_Agent Reducing Agent (e.g., Silane) Reducing_Agent->Ether Reduction Catalyst Catalyst Catalyst->Oxocarbenium_Ion

Caption: Reductive Etherification General Pathway.

Experimental Protocols

Detailed and reproducible experimental protocols are paramount for the successful implementation of any synthetic method. Below are representative procedures for each of the discussed ether synthesis techniques.

Williamson Ether Synthesis: Synthesis of Phenacetin (B1679774)

This procedure details the synthesis of phenacetin from acetaminophen (B1664979), illustrating a typical Williamson ether synthesis.

Materials:

  • Acetaminophen (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Ethyl Iodide (1.2 eq)

  • Acetone (B3395972) (solvent)

  • Deionized water

  • 5% Sodium Hydroxide (B78521) solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, reflux condenser, separatory funnel, standard glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add acetaminophen and anhydrous potassium carbonate.

  • Add acetone to the flask to suspend the solids.

  • Add ethyl iodide to the reaction mixture.

  • Attach a reflux condenser and heat the mixture to reflux with vigorous stirring for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the potassium carbonate.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer sequentially with 5% sodium hydroxide solution, deionized water, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude phenacetin.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Acid-Catalyzed Dehydration: Synthesis of Diethyl Ether

This protocol describes the laboratory-scale synthesis of diethyl ether from ethanol.[1][8]

Materials:

  • Ethanol (95%)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Calcium Chloride (CaCl₂)

  • Distillation apparatus, heating mantle, separatory funnel, standard glassware

Procedure:

  • Carefully add concentrated sulfuric acid to a flask containing ethanol, while cooling the flask in an ice bath. Swirl the flask to ensure thorough mixing.

  • Set up a simple distillation apparatus with a heating mantle. The receiving flask should be cooled in an ice bath to minimize the evaporation of the volatile diethyl ether product.

  • Gently heat the reaction mixture to approximately 140°C.[1] Diethyl ether will begin to distill over.

  • Collect the distillate until the temperature of the distilling vapor rises significantly or the rate of distillation slows.

  • Transfer the collected distillate to a separatory funnel.

  • Wash the crude diethyl ether sequentially with a small volume of cold water, saturated sodium bicarbonate solution (to neutralize any residual acid), and finally with brine.

  • Carefully separate the organic layer and dry it over anhydrous calcium chloride.

  • For higher purity, the dried diethyl ether can be redistilled, collecting the fraction boiling at 34-35°C.

Alkoxymercuration-Demercuration: Synthesis of 2-Methoxypropane (B122115)

This procedure outlines the synthesis of 2-methoxypropane from propene and methanol.

Materials:

  • Propene (gas)

  • Methanol (reagent and solvent)

  • Mercury(II) Acetate (B1210297) (Hg(OAc)₂)

  • Sodium Borohydride (B1222165) (NaBH₄)

  • 3 M Sodium Hydroxide solution

  • Round-bottom flask, gas dispersion tube, magnetic stirrer, standard glassware

Procedure:

  • In a round-bottom flask, dissolve mercury(II) acetate in methanol.

  • Cool the solution in an ice bath and bubble propene gas through the solution with stirring for approximately 30-60 minutes.

  • After the addition of propene is complete, continue to stir the reaction mixture at room temperature for an additional hour.

  • In a separate beaker, prepare a solution of sodium borohydride in 3 M sodium hydroxide.

  • Slowly add the sodium borohydride solution to the reaction mixture, which is cooled in an ice bath. A black precipitate of elemental mercury will form.

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.

  • Decant the supernatant liquid from the mercury.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic extracts and the decanted supernatant. Wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and carefully distill to isolate the 2-methoxypropane.

Mitsunobu Reaction: Synthesis of Ethyl Phenyl Ether

This protocol details the synthesis of ethyl phenyl ether from phenol (B47542) and ethanol.[8]

Materials:

  • Phenol (1.0 eq)

  • Ethanol (1.2 eq)

  • Triphenylphosphine (B44618) (PPh₃) (1.5 eq)[8]

  • Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD) (1.5 eq)[8]

  • Anhydrous Tetrahydrofuran (THF) (solvent)

  • Diethyl ether

  • 1 M Sodium Hydroxide solution

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, syringe, standard glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add phenol, ethanol, and triphenylphosphine.

  • Dissolve the solids in anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add DEAD or DIAD dropwise to the stirred solution via syringe. An exothermic reaction is often observed.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Dissolve the residue in diethyl ether and transfer to a separatory funnel.

  • Wash the organic layer with 1 M sodium hydroxide solution (to remove any unreacted phenol) and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel to separate the ethyl phenyl ether from the triphenylphosphine oxide byproduct.

Reductive Etherification: Synthesis of Benzyl (B1604629) Methyl Ether

This procedure describes the synthesis of benzyl methyl ether from benzaldehyde (B42025) and methanol.[7]

Materials:

  • Benzaldehyde (1.0 eq)

  • Methanol (solvent and reagent)

  • Triethylsilane (Et₃SiH) (1.5 eq)

  • A Lewis acid catalyst (e.g., Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf), 0.1 eq)

  • Anhydrous Dichloromethane (DCM) (co-solvent, optional)

  • Saturated Sodium Bicarbonate solution (NaHCO₃)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, syringe, standard glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add benzaldehyde and methanol. If needed, a co-solvent like anhydrous DCM can be used.

  • Cool the solution to 0°C in an ice bath.

  • Add the Lewis acid catalyst to the solution.

  • Slowly add triethylsilane to the reaction mixture via syringe.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel.

Conclusion

The synthesis of ethers is a cornerstone of modern organic chemistry, with each of the discussed methods offering a unique set of advantages and disadvantages. The Williamson ether synthesis remains a workhorse for the preparation of simple, unsymmetrical ethers from primary alkyl halides. Acid-catalyzed dehydration is an economical choice for the industrial production of symmetrical ethers from primary alcohols. For more complex targets, alkoxymercuration-demercuration provides a high-yielding route that circumvents carbocation rearrangements, albeit with the significant drawback of using toxic mercury reagents. The Mitsunobu reaction offers a mild alternative for the synthesis of ethers with inversion of stereochemistry, which is particularly valuable in the synthesis of chiral molecules. Finally, reductive etherification has emerged as a powerful and versatile method with broad substrate scope and good functional group tolerance, making it an attractive option for the synthesis of complex ethers under mild conditions.

By carefully considering the specific requirements of the target molecule and the overall synthetic strategy, researchers can select the most appropriate ether synthesis method to achieve their goals efficiently and effectively. This guide serves as a foundational resource to aid in that decision-making process, empowering scientists in their pursuit of novel chemical entities.

References

A Researcher's Guide to Regioselectivity in Alkylation: N-Alkylation vs. O-Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and synthetic chemistry, controlling the regioselectivity of reactions is paramount. The alkylation of ambident nucleophiles, such as amides and their cyclic analogues (lactams), presents a classic challenge: will the reaction occur at the nitrogen (N-alkylation) or the oxygen (O-alkylation)? The outcome is not arbitrary and can be directed by a careful selection of reagents and reaction conditions. This guide provides a comparative analysis of the factors governing this selectivity, supported by experimental data and detailed protocols.

Core Principles: A Balancing Act of Kinetics, Thermodynamics, and HSAB

The competition between N- and O-alkylation is primarily governed by a combination of two key principles: Kinetic vs. Thermodynamic Control and the Hard and Soft Acids and Bases (HSAB) Principle .

  • Kinetic vs. Thermodynamic Control : A reaction under kinetic control favors the product that is formed fastest (lowest activation energy), whereas a reaction under thermodynamic control favors the most stable product.[1][2] Often, N-alkylation is the thermodynamically favored pathway as the N-alkyl product is more stable. O-alkylation, leading to an imidate or lactim ether, can be the kinetically favored, faster-forming product under certain conditions.[2] Reaction conditions like temperature and time are critical; lower temperatures tend to favor the kinetic product, while higher temperatures allow for equilibrium to be reached, favoring the thermodynamic product.[1]

  • Hard and Soft Acids and Bases (HSAB) Principle : This principle states that hard acids prefer to react with hard bases, and soft acids prefer soft bases. In an amide anion, the oxygen atom is a "hard" nucleophilic center (high electronegativity, low polarizability), while the nitrogen atom is a "soft" nucleophilic center (lower electronegativity, more polarizable). Consequently:

    • Hard electrophiles (alkylating agents with "hard" leaving groups like triflates or sulfates) preferentially react at the hard oxygen center, promoting O-alkylation .

    • Soft electrophiles (e.g., alkyl iodides) favor reaction at the soft nitrogen center, leading to N-alkylation .

Key Factors Influencing Regioselectivity

The interplay of the core principles is modulated by several practical experimental factors. The choice of solvent, base (and its counter-ion), and the alkylating agent itself dictates the reaction's outcome.

Diagram 1: Factors Governing N- vs. O-Alkylation

G cluster_conditions Reaction Conditions cluster_outcome Predicted Outcome cluster_principles Governing Principles Electrophile Electrophile (Alkylating Agent) HSAB HSAB Principle Electrophile->HSAB Soft (e.g., R-I) Hard (e.g., R-OTf) Solvent Solvent K_T Kinetic vs. Thermodynamic Control Solvent->K_T Polar Aprotic favors free anion Base Base / Counter-ion Base->HSAB Counter-ion association Temperature Temperature Temperature->K_T Low Temp -> Kinetic High Temp -> Thermodynamic N_Alkylation N-Alkylation (Thermodynamic Product) O_Alkylation O-Alkylation (Kinetic Product) HSAB->N_Alkylation Soft-Soft Match HSAB->O_Alkylation Hard-Hard Match K_T->N_Alkylation More Stable K_T->O_Alkylation Forms Faster

Caption: Logical flow of how experimental conditions influence governing principles to determine the regioselectivity of alkylation.

Comparative Experimental Data

The following tables summarize quantitative data from the literature, illustrating how changing reaction parameters can dramatically shift the product ratio.

Table 1: Alkylation of 5-Bromo-2-pyridone

This table demonstrates the significant influence of the base and the nature of the alkyl halide on the N- vs. O-alkylation of a substituted 2-pyridone in an aqueous micellar system.[3][4]

EntryAlkyl Halide (Electrophile)BaseN/O RatioIsolated Yield (N-Product)
1Benzyl (B1604629) bromideK₂CO₃10:176%
2Benzyl bromideCs₂CO₃8:169%
3Benzyl bromideEt₃N5:157%
4n-Propyl iodideK₂CO₃>20:185%
5Isopropyl iodideK₂CO₃2.4:140%

Reactions performed in water with Tween 20 surfactant. Data sourced from a mild and regioselective N-alkylation protocol.[3][4]

Table 2: Alkylation of Amides and Lactams

This table highlights conditions that lead to highly selective N- or O-alkylation for various amide and lactam substrates.

EntrySubstrateAlkylating AgentConditionsPredominant ProductSelectivity (N/O or O/N)Ref.
1BenzamideBenzyl BromideK₃PO₄, CH₃CN, 50 °CN-AlkylationHigh N-selectivity[5]
2δ-ValerolactamBenzyl ChlorideKOH/K₂CO₃, TBAB, MWN-AlkylationHigh N-selectivity (92% Yield)[6]
3N-PhenylacetamideEthyl Triflate (Et₃OBF₄)TFA (cat.), CH₂Cl₂O-Alkylation>95:5 (O/N)[7]
4Tetrahydrobenzo[c][7][8]naphthyridinone3,4-Dimethoxyphenethyl bromideK₂CO₃, DMF, 80 °CO-AlkylationExclusive O-Alkylation[9]

Diagram 2: General Reaction Pathways

Caption: Competing N- and O-alkylation pathways from a common amide or lactam anion intermediate.

Featured Experimental Protocols

Below are detailed, representative protocols for achieving selective N- and O-alkylation.

Protocol 1: Highly Regioselective N-Alkylation of a Lactam under Microwave Conditions

This protocol, adapted from a solvent-free method, is effective for the N-alkylation of various amides and lactams, providing high yields of the N-alkylated product.[6]

Reaction: N-Alkylation of δ-Valerolactam with Benzyl Chloride

  • Reagent Preparation: In a mortar, grind potassium hydroxide (B78521) (1.12 g, 20 mmol) and thoroughly mix with potassium carbonate (2.70 g, 20 mmol), tetrabutylammonium (B224687) bromide (TBAB, 0.16 g, 0.50 mmol), and δ-valerolactam (0.50 g, 5.0 mmol).

  • Reaction Setup: Transfer the solid mixture to an open conical flask. Add benzyl chloride (0.95 g, 7.5 mmol) dropwise and briefly stir the mixture with a spatula.

  • Microwave Irradiation: Place the open flask in a household microwave oven. Irradiate for 60-120 seconds at a reduced power setting (e.g., 300W). Monitor the reaction progress by GC/MS if possible. Caution: Superheating can occur; perform in a well-ventilated hood behind a safety shield.

  • Work-up and Purification: After cooling, extract the reaction mixture with dichloromethane (B109758) (3 x 20 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Isolation: Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) or by Kugelrohr distillation to afford the N-benzyl-δ-valerolactam. The reported yield for this class of reaction is typically >90%.[6]

Protocol 2: Highly Regioselective O-Alkylation of an Amide with Meerwein's Reagent

This protocol provides a reliable method for the exclusive O-alkylation of amides to form the corresponding imidates, effectively eliminating N-alkylation byproducts.[7]

Reaction: O-Ethylation of N-Phenylacetamide

  • Reaction Setup: To a dry round-bottom flask under an argon or nitrogen atmosphere, add N-phenylacetamide (135 mg, 1.0 mmol) and dissolve it in anhydrous dichloromethane (5 mL).

  • Addition of Reagents: Add trifluoroacetic acid (TFA, 8 µL, 0.1 mmol, 0.1 equiv) to the solution. In a separate flask, dissolve Meerwein's reagent (triethyloxonium tetrafluoroborate, Et₃OBF₄, 228 mg, 1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Reaction Execution: Add the solution of Meerwein's reagent to the amide solution at room temperature and stir the mixture.

  • Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-3 hours).

  • Work-up and Purification: Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution (10 mL). Separate the layers and extract the aqueous phase with dichloromethane (2 x 10 mL).

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure ethyl N-phenylacetimidate. The protocol consistently delivers high yields (>90%) with excellent O-selectivity.[7]

Conclusion

The regioselective alkylation of ambident N/O nucleophiles is a controllable process. By understanding the principles of kinetic versus thermodynamic control and the HSAB theory, researchers can strategically select alkylating agents, bases, and solvents to favor the desired outcome. For preferential N-alkylation , the use of soft electrophiles (e.g., alkyl iodides or bromides) in polar aprotic solvents like acetonitrile (B52724) or DMF with bases such as K₃PO₄ or K₂CO₃ is a robust strategy.[5] For highly selective O-alkylation , hard electrophiles like oxonium salts (Meerwein's reagent) or alkyl triflates are the reagents of choice, often yielding the desired product exclusively.[7] The provided data and protocols serve as a practical guide for scientists to reliably synthesize specific N- or O-alkylated compounds, a critical capability in the fields of medicinal chemistry and materials science.

References

Kinetic Showdown: 2-Bromoethyl Ethyl Ether and its Alkylating Agent Rivals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of drug development and scientific research, the precise selection of alkylating agents is paramount for achieving desired reaction outcomes. This guide offers a comparative analysis of the kinetic properties of 2-Bromoethyl ethyl ether against other commonly employed alkylating agents. By presenting experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions for their synthetic and biological applications.

Comparative Kinetic Data

The reactivity of an alkylating agent is fundamentally governed by its susceptibility to nucleophilic attack. For primary alkyl halides like this compound, the predominant mechanism is the bimolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is highly dependent on the nature of the nucleophile, the solvent, and the structure of the alkylating agent itself.

To provide a clear comparison, the following table summarizes the second-order rate constants for the reaction of various alkylating agents with different nucleophiles. It is important to note that direct kinetic data for this compound is not extensively available in the public domain. Therefore, data for a close structural analog, 2-bromoethyl propanoate, is presented to provide a reasonable estimate of its reactivity.[1]

Alkylating AgentNucleophile (Example)MechanismRelative ReactivityRepresentative Second-Order Rate Constant (M⁻¹s⁻¹)
This compound (analog: 2-Bromoethyl propanoate) Thiol (Cysteine)SN2Very High10¹ - 10²
Amine (primary)SN2High1 - 10
Carboxylate (Aspartate, Glutamate)SN2Low10⁻⁴ - 10⁻³
Hydroxyl (alcohol) (Serine, Threonine)SN2Very Low< 10⁻⁵
Iodoacetamide ThiolSN2Very HighMore reactive than bromo-derivatives
N-Ethylmaleimide ThiolMichael AdditionHigh (Highly selective for thiols)-
Methyl Iodide General NucleophilesSN2Very High (Less selective)-

Analysis: The data illustrates that this compound, represented by its analog, is a potent alkylating agent, particularly towards soft nucleophiles like thiols.[1] Its reactivity is comparable to other primary alkyl halides. Iodoacetamide is generally more reactive due to the better leaving group (iodide).[1] N-Ethylmaleimide exhibits high selectivity for thiols via a different mechanism, Michael Addition.[1] Methyl iodide is a highly reactive but less selective methylating agent.[1]

A crucial aspect of the reactivity of this compound is the potential for the ether oxygen to participate in the reaction, a phenomenon known as anchimeric assistance. This internal nucleophilic attack can accelerate the rate of substitution by forming a cyclic oxonium ion intermediate, which is more susceptible to attack by an external nucleophile.[2]

Experimental Protocols

To quantitatively assess the kinetics of this compound reactions, the following generalized experimental protocols can be employed.

General Protocol for Kinetic Analysis via UV-Vis Spectrophotometry

This method is suitable when the reaction of this compound with a nucleophile results in a change in absorbance at a specific wavelength.

1. Preparation of Solutions:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or DMSO).

  • Prepare a stock solution of the nucleophile in a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).

  • If the nucleophile or product is not chromophoric, a reporter dye (e.g., Ellman's reagent for thiols) can be used to monitor the consumption of the nucleophile.[1]

2. Kinetic Measurement:

  • Equilibrate the reactant solutions to the desired temperature in a spectrophotometer cuvette holder.

  • Initiate the reaction by adding a small volume of the this compound stock solution to the nucleophile solution.

  • Monitor the change in absorbance at the predetermined wavelength over time.[1]

3. Data Analysis:

  • Plot the absorbance data against time.

  • The initial reaction rate can be determined from the slope of the curve.[1] By varying the concentrations of the reactants, the second-order rate constant can be calculated.

General Protocol for Kinetic Analysis via ¹H NMR Spectroscopy

This method allows for the direct monitoring of the disappearance of reactants and the appearance of products over time.

1. Sample Preparation:

  • Dissolve a known concentration of the nucleophile in a deuterated solvent (e.g., D₂O with a suitable buffer) in an NMR tube.

  • Acquire a baseline ¹H NMR spectrum of the nucleophile solution.

  • Initiate the reaction by adding a known amount of this compound to the NMR tube.[1]

2. Data Acquisition:

  • Acquire ¹H NMR spectra at regular time intervals.[1]

3. Data Analysis:

  • Integrate the signals corresponding to specific protons of the reactants and products in each spectrum.

  • Plot the concentration of reactants or products as a function of time to determine the reaction rate and rate constant.[1]

Visualizing Reaction Mechanisms

To better understand the chemical transformations at play, the following diagrams illustrate the key reaction pathways for this compound.

SN2_Reaction_Pathway Reactants Nu⁻ + CH₃CH₂OCH₂CH₂Br TransitionState [Nu---CH₂(Br)---OCH₂CH₃]⁻ Reactants->TransitionState Backside Attack Products Nu-CH₂CH₂OCH₂CH₃ + Br⁻ TransitionState->Products Inversion of Stereochemistry Anchimeric_Assistance_Pathway Substrate CH₃CH₂OCH₂CH₂Br Intermediate Cyclic Oxonium Ion + Br⁻ Substrate->Intermediate Intramolecular Attack Product Nu-CH₂CH₂OCH₂CH₃ Intermediate->Product Nucleophilic Attack Nucleophile Nu⁻

References

greener alternatives to haloalkane-based ether synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The traditional reliance on haloalkanes in ether synthesis, particularly through the Williamson ether synthesis, is increasingly scrutinized due to the use of hazardous reagents and the generation of salt byproducts. This guide provides a comparative overview of greener alternatives, offering experimental data, detailed protocols, and visual workflows to assist researchers in adopting more sustainable synthetic strategies.

At a Glance: Performance Comparison of Greener Ether Synthesis Methods

The following table summarizes the key performance indicators for various greener alternatives to haloalkane-based ether synthesis.

Synthesis MethodTypical SubstratesCatalyst/ReagentSolventTemperature (°C)Reaction TimeYield (%)Key Advantages
Acid-Catalyzed Dehydration Primary AlcoholsH₂SO₄, Al₂O₃, ZeolitesSolvent-free or excess alcohol130 - 250Varies (minutes to hours)Up to 80%Atom economical, solvent-free potential, useful for symmetrical ethers.
Microwave-Assisted Williamson Synthesis Alcohols, PhenolsBase (e.g., K₂CO₃, KOH)Solvent-free or minimal solvent123 - 1803 - 30 minutes72 - 95%Rapid reactions, high yields, reduced energy consumption.[1][2]
Decarboxylation of Dialkyl Carbonates Dialkyl CarbonatesHydrotalcite (KW2000), Basic AluminaSolvent-free220 - 25030 minutesUp to 80%Avoids toxic alkylating agents, solvent-free, catalyst is recyclable.[3][4][5]
Williamson Synthesis in Ionic Liquids Phenols, Benzyl (B1604629) AlcoholsBaseIonic Liquid (e.g., [bmim]Br)Room Temperature - 602 hours80 - 95%Mild reaction conditions, high yields, potential for catalyst/solvent recycling.[6][7]

In-Depth Analysis and Experimental Protocols

This section provides detailed experimental protocols for the key greener ether synthesis methods, enabling researchers to replicate and adapt these procedures.

Acid-Catalyzed Dehydration of Alcohols

This method is a classic and atom-economical approach for the synthesis of symmetrical ethers. The use of solid acid catalysts enhances its green credentials by simplifying catalyst recovery and reducing corrosive waste streams.

Experimental Protocol: Synthesis of Diethyl Ether from Ethanol (B145695) using Sulfuric Acid

  • Apparatus Setup: Assemble a distillation apparatus with a dropping funnel and a heating mantle.

  • Initial Reaction Mixture: To a round-bottom flask, add 100 mL of ethanol.

  • Catalyst Addition: Slowly add 90 mL of chilled 98% sulfuric acid to the ethanol in the flask while cooling the flask in an ice bath.

  • Reaction Conditions: Heat the mixture to approximately 140°C. The temperature should be carefully controlled, as higher temperatures (above 150°C) will favor the formation of ethylene (B1197577) through an elimination reaction.[8][9]

  • Addition of Reactant: Once the reaction temperature is stable, add ethanol from the dropping funnel at a rate that matches the rate of distillation of diethyl ether.

  • Product Collection: Collect the diethyl ether distillate in a receiving flask cooled in an ice bath. The boiling point of diethyl ether is 34.6°C.

  • Purification: The collected distillate, which may contain unreacted ethanol and water, can be purified by fractional distillation.

Reaction Pathway: Acid-Catalyzed Dehydration of Ethanol

G cluster_0 Step 1: Protonation of Alcohol cluster_1 Step 2: SN2 Attack cluster_2 Step 3: Deprotonation Ethanol1 CH₃CH₂OH ProtonatedEthanol CH₃CH₂OH₂⁺ Ethanol1->ProtonatedEthanol + H⁺ H2SO4 H₂SO₄ ProtonatedEthanol2 CH₃CH₂OH₂⁺ Ethanol2 CH₃CH₂OH ProtonatedEther CH₃CH₂O⁺(H)CH₂CH₃ Ethanol2->ProtonatedEther ProtonatedEthanol2->ProtonatedEther Water H₂O ProtonatedEther2 CH₃CH₂O⁺(H)CH₂CH₃ DiethylEther CH₃CH₂OCH₂CH₃ ProtonatedEther2->DiethylEther - H⁺ H3O H₃O⁺

Caption: Mechanism of acid-catalyzed dehydration of ethanol to diethyl ether.

Microwave-Assisted Williamson Ether Synthesis

Microwave irradiation provides a significant rate enhancement for the Williamson ether synthesis, allowing for rapid, solvent-free, and high-yielding procedures.

Experimental Protocol: Solvent-Free Synthesis of 4-Methoxytoluene

  • Reactant Mixture: In a microwave-transparent vessel, mix p-cresol (B1678582) (10 mmol), potassium carbonate (15 mmol), and a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, 1 mmol).

  • Alkylating Agent: Add methyl iodide (12 mmol) to the mixture.

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a constant temperature of 150°C for 5-10 minutes.

  • Work-up: After cooling, add water to the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography if necessary.

Experimental Workflow: Microwave-Assisted Synthesis

G Reactants Mix Alcohol/Phenol (B47542), Base, and Alkyl Halide Microwave Microwave Irradiation (Controlled Temperature & Time) Reactants->Microwave Workup Aqueous Work-up & Extraction Microwave->Workup Purification Drying & Solvent Removal Workup->Purification Product Pure Ether Purification->Product

Caption: General workflow for microwave-assisted ether synthesis.

Ether Synthesis via Decarboxylation of Dialkyl Carbonates

This method utilizes dialkyl carbonates as environmentally benign substitutes for toxic alkylating agents like dimethyl sulfate and methyl halides. The reaction proceeds without a solvent and the catalyst can often be recycled.

Experimental Protocol: Synthesis of Dibenzyl Ether from Benzyl Methyl Carbonate

  • Catalyst Preparation: Pre-heat hydrotalcite (KW2000) catalyst in a reaction flask to 220°C under a nitrogen atmosphere.

  • Reactant Addition: Slowly add benzyl methyl carbonate to the pre-heated catalyst with vigorous stirring.

  • Reaction: Maintain the reaction temperature at 220°C for 30 minutes. The reaction proceeds with the evolution of carbon dioxide.

  • Product Isolation: After the reaction is complete, the product can be isolated by distillation directly from the reaction mixture.

  • Catalyst Recycling: The remaining catalyst can be washed and reused for subsequent reactions.

Reaction Pathway: Decarboxylation of Dialkyl Carbonate

G DialkylCarbonate R-O-C(=O)-O-R' Catalyst Hydrotalcite (Heat) Ether R-O-R' Catalyst->Ether CO2 CO₂

Caption: Catalytic decarboxylation of a dialkyl carbonate to an ether.

Williamson Ether Synthesis in Ionic Liquids

Ionic liquids (ILs) serve as both solvent and promoter in this green modification of the Williamson synthesis, enabling reactions to proceed under mild conditions with high yields.

Experimental Protocol: Synthesis of Benzyl Phenyl Ether

  • Alkoxide Formation: In a round-bottom flask, dissolve phenol (10 mmol) in an ionic liquid such as 1-butyl-3-methylimidazolium bromide ([bmim]Br). Add a stoichiometric amount of a base (e.g., sodium hydroxide, 10 mmol) and stir at room temperature for 30 minutes to form the sodium phenoxide in situ.

  • Alkylating Agent Addition: Add benzyl bromide (10 mmol) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography.

  • Product Extraction: Upon completion, add water to the reaction mixture. The product can be extracted with a low-polarity organic solvent (e.g., hexane), leaving the ionic liquid in the aqueous phase.

  • Purification and IL Recycling: Separate the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the product. The aqueous layer containing the ionic liquid can be concentrated under reduced pressure to recover the IL for reuse.

Logical Relationship: Williamson Synthesis in Ionic Liquids

G cluster_0 Reaction Phase cluster_1 Separation Phase cluster_2 Recovery & Purification Reactants Alcohol/Phenol + Base + Alkyl Halide IonicLiquid Ionic Liquid (Solvent & Promoter) Reactants->IonicLiquid Product_IL Ether Product in Ionic Liquid IonicLiquid->Product_IL Aqueous_Extraction Water Addition & Organic Solvent Extraction Product_IL->Aqueous_Extraction Organic_Layer Ether in Organic Solvent Aqueous_Extraction->Organic_Layer Aqueous_Layer Ionic Liquid in Water Aqueous_Extraction->Aqueous_Layer Purified_Product Pure Ether Organic_Layer->Purified_Product Recycled_IL Recycled Ionic Liquid Aqueous_Layer->Recycled_IL

Caption: Process flow for Williamson ether synthesis and recovery in ionic liquids.

Conclusion

The adoption of greener alternatives to haloalkane-based ether synthesis offers significant advantages in terms of reduced environmental impact, increased safety, and often, improved reaction efficiency. This guide provides a starting point for researchers to explore and implement these sustainable methodologies in their own work. The choice of the optimal green method will depend on the specific substrates, desired scale, and available equipment. However, the data and protocols presented herein demonstrate that high-yielding and efficient ether syntheses are achievable without resorting to traditional, less environmentally friendly approaches.

References

A Comparative Cost-Benefit Analysis of Alkylating Agents in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that balances reactivity, cost, safety, and environmental impact. This guide provides an objective comparison of common alkylating agents, supported by performance data and detailed experimental protocols, to aid in making informed decisions for synthesis. Alkylating agents are a fundamental class of reagents used to introduce alkyl groups into molecules, a common step in the synthesis of pharmaceuticals and other fine chemicals.[1][2] They function by covalently binding alkyl groups to nucleophilic sites on a substrate.[3]

Comparison of Common Methylating Agents

The choice of a methylating agent—a subset of alkylating agents—often involves a trade-off between reactivity, cost, and safety. Dimethyl sulfate (B86663) (DMS), methyl iodide (MeI), and dimethyl carbonate (DMC) are three widely used reagents, each with a distinct profile. DMS is often preferred in industrial settings due to its low cost and high reactivity, which can lead to faster reaction times and higher yields.[4][5] However, its high toxicity necessitates stringent safety protocols.[5] Methyl iodide is also highly reactive but is generally more expensive.[5][6] Dimethyl carbonate is considered a "greener" alternative due to its significantly lower toxicity and biodegradability, but it is less reactive, often requiring higher temperatures or specific catalysts to be effective.[5][7][8]

ParameterDimethyl Sulfate (DMS)Methyl Iodide (MeI)Dimethyl Carbonate (DMC)
Chemical Formula (CH₃)₂SO₄CH₃I(CH₃O)₂CO
Reactivity High[4][5]High[5]Low (requires catalysts/heat)[5]
Relative Cost Low[4][5]High[4][5]Medium
Toxicity Profile Highly toxic, corrosive, suspected carcinogen[4][5]Hazardous, less toxic than DMS but still significant[4]Low toxicity, non-mutagenic[7]
Primary Byproducts SulfatesIodidesMethanol (B129727), CO₂
Green Chemistry Profile PoorPoorGood[7][8][9]
Typical Applications Industrial-scale methylation of phenols, amines, thiols[4][7]Laboratory-scale synthesis, when high reactivity is key[5][6]"Green" methylation reactions, alkoxycarbonylation[7]

Performance Data: O-Methylation of Phenol (B47542)

To illustrate the practical differences, the following table summarizes typical experimental outcomes for the O-methylation of phenol, a common benchmark reaction. The data highlights the trade-offs between reaction conditions and yield for the different agents.

Alkylating AgentCatalyst / BaseSolventTemperature (°C)Time (h)Yield (%)Reference
Dimethyl SulfateNaOHWater40-451~95[8]
Methyl IodideK₂CO₃Acetone56 (reflux)8>90[6]
Dimethyl CarbonateK₂CO₃NMP1505~98[8]

Note: The data presented are representative values compiled from literature and may vary based on specific experimental setups.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and comparison. Below are protocols for key alkylation experiments.

Protocol 1: O-Methylation of Phenol using Dimethyl Sulfate

Objective: To synthesize anisole (B1667542) from phenol using dimethyl sulfate.

Materials:

  • Phenol

  • Sodium hydroxide (B78521) (NaOH)

  • Dimethyl sulfate (DMS)

  • Diethyl ether

  • Water

  • Round-bottom flask, dropping funnel, magnetic stirrer, condenser

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and dropping funnel, dissolve phenol in an aqueous solution of sodium hydroxide.

  • Cool the mixture in an ice bath.

  • Slowly add dimethyl sulfate dropwise from the dropping funnel while maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Transfer the mixture to a separatory funnel and extract the product with diethyl ether.

  • Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude product, which can be further purified by distillation.

Protocol 2: N-Alkylation of Morpholine with an Alkyl Halide

Objective: To synthesize an N-alkylmorpholine via an SN2 reaction.[10]

Materials:

  • Morpholine

  • Alkyl Halide (e.g., Benzyl (B1604629) bromide)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • To a round-bottom flask, add morpholine, potassium carbonate, and acetonitrile.[10]

  • Stir the suspension and add the alkyl halide (e.g., benzyl bromide) dropwise.[10]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with acetonitrile.

  • Remove the solvent from the filtrate under reduced pressure to yield the crude N-alkylmorpholine, which can be purified by column chromatography or distillation.

Visualizing Workflows and Decision-Making

Diagrams created using Graphviz can effectively illustrate complex processes and relationships, aiding in comprehension and decision-making.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Dissolve Substrate (e.g., Phenol) in Solvent with Base B 2. Cool Reaction Mixture (if required) A->B C 3. Add Alkylating Agent (e.g., DMS) Dropwise B->C D 4. Stir at Controlled Temperature C->D E 5. Monitor Reaction (e.g., TLC) D->E F 6. Quench Reaction E->F G 7. Extraction F->G H 8. Drying & Solvent Removal G->H I 9. Purification (Distillation/Chromatography) H->I J J I->J Final Product

Caption: A generalized workflow for a typical alkylation reaction.

G cluster_cost Economic Factors cluster_safety EHS Factors cluster_green Sustainability Factors cluster_chem Chemical Factors center Choice of Alkylating Agent cost Reagent Cost center->cost yield Expected Yield center->yield time Reaction Time center->time toxicity Toxicity & Carcinogenicity center->toxicity handling Handling & Disposal center->handling green Green Metrics (Atom Economy, E-Factor) center->green waste Byproduct Waste center->waste reactivity Reactivity center->reactivity selectivity Selectivity center->selectivity

Caption: Key factors influencing the selection of an alkylating agent.

Application in Drug Development: Mechanism of Action

In oncology, alkylating agents are a cornerstone of chemotherapy.[2][11] They exert their cytotoxic effects by alkylating DNA, primarily at the N7 position of guanine.[11] This damage can lead to DNA strand breaks, cross-linking, and abnormal base pairing, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells.[11][12]

G A Alkylating Agent (e.g., Cyclophosphamide) B Enters Cancer Cell A->B C DNA Alkylation (Guanine N7 Adducts) B->C D DNA Damage (Cross-linking, Breaks) C->D E Activation of Damage Sensors (p53) D->E F Cell Cycle Arrest E->F Allows time for repair G Apoptosis (Programmed Cell Death) E->G If damage is severe H DNA Repair F->H H->F Repair successful H->G Repair fails

Caption: Simplified pathway of DNA damage-induced apoptosis by alkylating agents.

References

A Comparative Guide to the Synthesis of 2-(Phenoxymethyl)morpholine Derivatives: A Validation of a New Synthetic Route Utilizing 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of a novel synthetic pathway for 2-(phenoxymethyl)morpholine (B66196) derivatives, utilizing 2-bromoethyl ethyl ether, against a well-established industrial method. The synthesis of Viloxazine (B1201356), a selective norepinephrine (B1679862) reuptake inhibitor, serves as a key comparator for a modern, efficient route. This document offers an objective evaluation of these synthetic strategies, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable method for their drug discovery and development endeavors.

At a Glance: Comparison of Synthetic Routes

The following table summarizes the key performance indicators for the synthesis of the 2-(phenoxymethyl)morpholine core structure, comparing the proposed route using this compound with the established industrial synthesis of Viloxazine.

ParameterNew Synthetic Route (via this compound)Established Viloxazine Synthesis (via Epichlorohydrin)
Starting Materials Phenol (B47542), this compound, Ethanolamine (B43304)2-Ethoxyphenol, Epichlorohydrin (B41342), 2-Aminoethyl hydrogen sulfate (B86663)
Key Reagents Strong base (e.g., NaH, K₂CO₃)Phase transfer catalyst, Strong base (e.g., NaOH, KOH)
Overall Yield Estimated 60-75%31-40%[1]
Purity Good to Excellent (requires purification)High (99% after recrystallization)[1]
Key Advantages Potentially fewer steps, readily available starting materials.Well-established and optimized for large-scale production, high purity of final product.
Key Disadvantages Lack of established large-scale data, potential for side reactions.Use of potentially genotoxic reagents (epichlorohydrin), multi-step process.

Experimental Protocols

New Synthetic Route: Synthesis of 2-(Phenoxymethyl)morpholine via this compound

This proposed two-step synthesis involves an initial O-alkylation of a phenol followed by a cyclization reaction with ethanolamine.

Step 1: O-Alkylation of Phenol with this compound

  • Reaction Setup: To a solution of a substituted phenol (1.0 eq) in a suitable solvent (e.g., DMF, acetone), add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq).

  • Addition of Alkylating Agent: Add this compound (1.1 eq) dropwise to the reaction mixture at room temperature.

  • Reaction Conditions: Heat the mixture to 60-80°C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture, filter off any inorganic salts, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography to yield the 1-(2-ethoxyethoxy)benzene derivative.

Step 2: Cyclization to form the Morpholine Ring

  • Reaction Setup: The intermediate from Step 1 is reacted with ethanolamine (1.2 eq) in a high-boiling solvent such as DMSO.

  • Reaction Conditions: Heat the reaction mixture to 120-140°C. The intramolecular cyclization is driven by the nucleophilic attack of the amine on the carbon bearing the ethoxy group, with the elimination of ethanol.

  • Work-up and Purification: After completion, the reaction mixture is cooled and diluted with water. The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The final 2-(phenoxymethyl)morpholine derivative is purified by column chromatography or crystallization.

Established Alternative: Synthesis of Viloxazine via Epichlorohydrin

This established industrial synthesis of Viloxazine proceeds through the formation of an epoxide intermediate followed by cyclization.

  • Epoxide Formation: 2-Ethoxyphenol is reacted with epichlorohydrin in the presence of a base (e.g., potassium carbonate) and a phase-transfer catalyst to produce 1-(2-ethoxyphenoxy)-2,3-epoxypropane. This reaction typically proceeds with a nearly quantitative yield.[1]

  • Ring Opening and Cyclization: The resulting epoxide is then reacted with 2-aminoethyl hydrogen sulfate in the presence of a strong base like sodium hydroxide. This step leads to the opening of the epoxide ring and subsequent cyclization to form the viloxazine free base.[1]

  • Salt Formation and Purification: The crude viloxazine base is then treated with hydrochloric acid to form the hydrochloride salt, which is subsequently purified by recrystallization to yield Viloxazine HCl with high purity (99%).[1] The overall yield for this process is reported to be in the range of 31-40%.[1]

Mechanism of Action: Viloxazine and the Norepinephrine Signaling Pathway

Viloxazine is a selective norepinephrine reuptake inhibitor (SNRI). It primarily acts by blocking the norepinephrine transporter (NET) in the presynaptic neuron.[2][3] This inhibition leads to an increased concentration of norepinephrine in the synaptic cleft, thereby enhancing noradrenergic neurotransmission.[4] This enhanced signaling in brain regions like the prefrontal cortex is believed to be a key mechanism in its therapeutic effects for conditions like ADHD.[5]

Norepinephrine_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosine Hydroxylase Dopamine Dopamine L_DOPA->Dopamine DOPA Decarboxylase NE_vesicle Norepinephrine (NE) (in vesicle) Dopamine->NE_vesicle VMAT2 NE_synapse Norepinephrine (NE) NE_vesicle->NE_synapse Release NET Norepinephrine Transporter (NET) Viloxazine Viloxazine Viloxazine->NET Inhibits NE_synapse->NET Reuptake Adrenergic_Receptor Adrenergic Receptors (α, β) NE_synapse->Adrenergic_Receptor Binds to Signal_Transduction Signal Transduction & Neuronal Response Adrenergic_Receptor->Signal_Transduction

Norepinephrine signaling at the synapse and the inhibitory action of Viloxazine on the norepinephrine transporter (NET).

Experimental Workflow: Synthesis of Viloxazine

The following diagram illustrates the key steps in the established industrial synthesis of Viloxazine.

Viloxazine_Synthesis_Workflow Start Starting Materials: 2-Ethoxyphenol Epichlorohydrin Step1 Step 1: Epoxide Formation (Phase Transfer Catalysis) Start->Step1 Intermediate1 Intermediate: 1-(2-ethoxyphenoxy)-2,3-epoxypropane Step1->Intermediate1 Step2 Step 2: Ring Opening & Cyclization (with 2-Aminoethyl hydrogen sulfate) Intermediate1->Step2 Intermediate2 Intermediate: Viloxazine Free Base Step2->Intermediate2 Step3 Step 3: Salt Formation & Purification (with HCl, Recrystallization) Intermediate2->Step3 End Final Product: Viloxazine HCl Step3->End

Workflow for the established industrial synthesis of Viloxazine.

References

Safety Operating Guide

Proper Disposal of 2-Bromoethyl Ethyl Ether: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

New York, NY - For researchers, scientists, and drug development professionals handling 2-Bromoethyl ethyl ether, adherence to proper disposal protocols is critical for ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe handling and disposal of this hazardous chemical, aligning with best practices in laboratory safety and chemical management.

Immediate Safety and Handling Precautions

This compound is a highly flammable liquid and vapor that can cause skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Due to its hazardous nature, strict safety protocols must be observed at all times.

Personal Protective Equipment (PPE): When handling this compound, wearing appropriate PPE is mandatory. This includes:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[1]

Handling and Storage:

  • Use this chemical in a well-ventilated area, preferably within a chemical fume hood.[3]

  • Keep containers tightly closed when not in use.[1][4]

  • Store in a cool, dry, and well-ventilated area away from heat, sparks, open flames, and other ignition sources.[1][3]

  • Ground and bond containers and receiving equipment to prevent static electricity buildup.[1][3]

  • Avoid inhalation of vapors or mist.[1]

Spill and Emergency Procedures

In the event of a spill or accidental release, immediate and appropriate action is necessary to mitigate risks.

Spill Response:

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Eliminate Ignition Sources: Remove all sources of ignition, such as open flames, sparks, and hot surfaces.[2][5][6]

  • Containment: Prevent the spill from spreading and entering drains or waterways.[1][5]

  • Absorption: Absorb the spill with a non-combustible material like dry earth, sand, or vermiculite.[5][7] Do not use combustible materials.

  • Collection: Use non-sparking tools to collect the absorbed material and place it into a suitable, labeled container for disposal.[5][6][7]

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1]

  • Skin Contact: Immediately remove contaminated clothing. Rinse the affected skin area with plenty of water for at least 15-20 minutes.[1][7]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Proper Disposal Protocol

This compound is classified as a hazardous waste and must be disposed of accordingly. Improper disposal, such as pouring it down the drain, is prohibited.[8][9]

Step-by-Step Disposal Procedure:

  • Waste Identification: this compound is a halogenated organic compound.[5] It should be collected as halogenated organic waste.

  • Waste Collection:

    • Use a designated, compatible, and properly labeled waste container. The container should be clearly marked as "Hazardous Waste" and list the full chemical name, "this compound."

    • Do not mix this compound with incompatible wastes such as acids, bases, or oxidizers.[10]

    • Keep the waste container securely closed except when adding waste.[8]

    • Fill liquid waste containers to no more than 75% capacity to allow for vapor expansion.[10]

  • Storage of Waste:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition.[3]

    • Use secondary containment to prevent spills.[9]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1][4]

    • The primary method of disposal for this type of chemical is incineration in a chemical incinerator equipped with an afterburner and scrubber.[1]

Summary of Hazard Information

Hazard ClassificationDescription
Physical Hazards Highly flammable liquid and vapor.[1][5][7] Vapors may form explosive mixtures with air.[5][7]
Health Hazards Causes skin irritation and serious eye irritation.[1][2] May cause respiratory irritation.[1][2] May be harmful if swallowed or inhaled.
Environmental Hazards Runoff from fire control or dilution water may cause environmental contamination.[5][7]

Disposal Workflow

DisposalWorkflow This compound Disposal Workflow start Handling this compound ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe spill Spill Occurs start->spill Accident waste_generation Generation of Waste (e.g., unused chemical, contaminated materials) start->waste_generation spill_response Follow Spill Response Protocol: 1. Evacuate & Ventilate 2. Eliminate Ignition Sources 3. Contain & Absorb (non-combustible) 4. Collect with Non-Sparking Tools spill->spill_response collect_waste Collect in a Labeled, Compatible Hazardous Waste Container (Halogenated Organic Waste) waste_generation->collect_waste spill_response->collect_waste store_waste Store Waste Container Securely (Closed, Ventilated Area, Secondary Containment) collect_waste->store_waste contact_ehs Contact Environmental Health & Safety (EHS) or Licensed Disposal Company store_waste->contact_ehs disposal Professional Disposal (Incineration) contact_ehs->disposal

References

Essential Safety and Operational Protocols for 2-Bromoethyl Ethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory Personnel

This document provides critical safety and logistical guidance for the handling and disposal of 2-Bromoethyl ethyl ether. Adherence to these protocols is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a flammable liquid that can cause skin and eye irritation, and may cause respiratory irritation.[1][2] It is crucial to use appropriate Personal Protective Equipment (PPE) to minimize exposure.

Recommended Personal Protective Equipment
PPE CategorySpecification
Eye and Face Protection Chemical splash goggles are the minimum requirement. A face shield should be worn over the goggles when handling larger quantities or when there is a significant risk of splashing.
Hand Protection Due to the lack of specific glove breakthrough data for this compound, a conservative approach is required. Double gloving is recommended. Use a thicker, chemically resistant outer glove over a standard disposable nitrile inner glove. Based on data for the structurally similar diethyl ether, certain materials offer better resistance than others. Always inspect gloves for any signs of degradation before and during use, and change them immediately if contamination is suspected.
Body Protection A flame-resistant lab coat is mandatory. For procedures with a high risk of splashing, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection All work with this compound must be conducted in a certified chemical fume hood.[3] If there is a potential for exposure above established limits, a full-face respirator with an appropriate organic vapor cartridge should be used.
Glove Compatibility Data (for Diethyl Ether as a proxy)

Disclaimer: The following data is for Diethyl Ether. While structurally similar, the permeation characteristics for this compound may vary. This table should be used as a guide, and a conservative approach to glove selection and replacement is strongly advised.

Glove MaterialBreakthrough Time (minutes)Rating
Nitrile< 1 - 15Poor to Fair (for splash protection only)
Neoprene~10Poor
Latex~10Poor
Butyl> 480Excellent
Viton™> 480Excellent

Data compiled from multiple sources. Breakthrough times can vary based on glove thickness, manufacturer, and temperature.

Operational Plan: Step-by-Step Handling Protocol

Pre-Handling Preparations
  • Verify Fume Hood Functionality: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • Assemble Materials: Gather all necessary equipment, including glassware, reagents, and labeled waste containers, inside the fume hood.

  • Review Safety Data Sheet (SDS): Before beginning work, review the SDS for this compound, paying close attention to hazard information and emergency procedures.

  • Don PPE: Put on all required PPE following the correct donning sequence.

Donning PPE Sequence

G A 1. Hand Hygiene B 2. Gown A->B C 3. Mask/Respirator B->C D 4. Eye Protection C->D E 5. Gloves D->E G A 1. Gloves B 2. Gown A->B C 3. Hand Hygiene B->C D 4. Eye Protection C->D E 5. Mask/Respirator D->E F 6. Final Hand Hygiene E->F G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Verify Fume Hood Verify Fume Hood Assemble Equipment Assemble Equipment Verify Fume Hood->Assemble Equipment Don PPE Don PPE Assemble Equipment->Don PPE Dispense Chemical Dispense Chemical Don PPE->Dispense Chemical Perform Experiment Perform Experiment Dispense Chemical->Perform Experiment Decontaminate Surfaces Decontaminate Surfaces Perform Experiment->Decontaminate Surfaces Segregate Waste Segregate Waste Decontaminate Surfaces->Segregate Waste Doff PPE Doff PPE Segregate Waste->Doff PPE Dispose of Waste Dispose of Waste Doff PPE->Dispose of Waste

References

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Retrosynthesis Analysis

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